molecular formula C8H8N2O2 B034716 7-Nitroindoline CAS No. 100820-43-7

7-Nitroindoline

Cat. No.: B034716
CAS No.: 100820-43-7
M. Wt: 164.16 g/mol
InChI Key: MSVCQAUKLQEIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroindoline is a highly valuable photolabile "caging" compound extensively used in chemical biology and neuroscience research. Its primary research value lies in its role as a protecting group for amines, carboxylic acids, and other functional groups. Upon irradiation with near-UV light (typically ~350 nm), the nitroindoline moiety undergoes rapid photolysis, releasing the caged bioactive molecule with excellent temporal and spatial control. This mechanism of action enables researchers to precisely initiate biological processes, such as neurotransmitter release, enzyme activation, or second messenger signaling, in live cells, tissues, or model organisms. Consequently, this compound is an indispensable tool for studying fast kinetic processes, mapping neural circuits, and investigating signal transduction pathways with millisecond precision. It is particularly crucial in the synthesis of caged neurotransmitters (e.g., caged glutamate) for probing synaptic function and neuronal communication. Our product is supplied as a high-purity building block, guaranteeing reliable and reproducible performance in the synthesis of sophisticated photolabile probes for advanced experimental applications.

Properties

IUPAC Name

7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVCQAUKLQEIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543976
Record name 7-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100820-43-7
Record name 7-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Primary Synthesis Workflow: From Indole to 7-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 7-Nitroindoline

For researchers, scientists, and professionals in drug development, this compound serves as a crucial building block and intermediate in the synthesis of a variety of biologically active molecules. Its utility is notable in the development of photosensitive "caged" compounds, which allow for the controlled release of active molecules upon light stimulation.[1][2] This guide provides a comprehensive overview of the primary synthetic protocols for this compound, focusing on a robust and high-yield indirect method that circumvents the challenges of direct nitration.

Direct nitration of indole is generally not a viable method for producing 7-nitroindole due to the high reactivity of the pyrrole ring, which leads to preferential substitution at other positions and a high likelihood of acid-catalyzed polymerization.[3][4] The most effective and widely reported method involves an indirect pathway: the initial reduction and protection of indole to form an indoline derivative, followed by regioselective nitration and subsequent deprotection and aromatization.

The most reliable synthesis of 7-nitroindole proceeds through a multi-step process designed to control the regioselectivity of the nitration. This indirect method involves the formation of a key intermediate, sodium 1-acetylindoline-2-sulfonate, which is then nitrated and hydrolyzed to yield the final product.[3][5]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis & Aromatization Indole Indole Sodium_Indoline_2_sulfonate Sodium Indoline-2-sulfonate Indole->Sodium_Indoline_2_sulfonate  Sodium Bisulfite   Sodium_1_acetylindoline_2_sulfonate Sodium 1-acetylindoline-2-sulfonate Sodium_Indoline_2_sulfonate->Sodium_1_acetylindoline_2_sulfonate  Acetic Anhydride   Nitrated_Intermediate Nitrated Intermediate Sodium_1_acetylindoline_2_sulfonate->Nitrated_Intermediate  Acetyl Nitrate  (Acetic Anhydride + Nitric Acid)   7-Nitroindole 7-Nitroindole Nitrated_Intermediate->7-Nitroindole  Sodium Hydroxide  

Caption: Workflow for the indirect synthesis of 7-nitroindole from indole.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 7-nitroindole via the indirect route.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

This initial phase focuses on the preparation of the key intermediate, sodium 1-acetylindoline-2-sulfonate, starting from indole.[3]

  • Sulfonation and Reduction of Indole: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This step concurrently reduces the pyrrole ring to an indoline and adds a sulfonate group at the 2-position.[3]

  • Acetylation of Sodium indoline-2-sulfonate: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom, preparing the molecule for the subsequent nitration step. The product of this reaction is sodium 1-acetylindoline-2-sulfonate.[3][5]

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

This part of the protocol details the selective nitration at the 7-position of the protected indoline intermediate.[3][4]

  • Preparation of the Nitrating Agent (Acetyl Nitrate): Acetyl nitrate is prepared by carefully mixing acetic anhydride with nitric acid. The amount of acetic anhydride should be between 0.7 to 10 times the molar amount of nitric acid to account for any water present.[3] This reaction is exothermic and should be performed with caution at low temperatures.[6]

  • Nitration Reaction: Sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent like acetic anhydride or acetic acid. The prepared acetyl nitrate solution is added dropwise to the solution of the indoline derivative while keeping the temperature at or below 10°C. After the addition is complete, the reaction mixture is stirred at 5°C for 2 hours to ensure the nitration reaction is complete. The nitrated product may precipitate out of the solution.[3]

Part 3: Hydrolysis and Aromatization to 7-Nitroindole

The final part of the protocol involves the conversion of the nitrated intermediate to the final product, 7-nitroindole.[3][6]

  • Isolation of the Nitrated Intermediate: The precipitated nitrated product is collected by filtration and washed with water.[3]

  • Alkaline Hydrolysis: The filtered intermediate is transferred to a flask, and a 20% aqueous solution of sodium hydroxide is added. The mixture is stirred for 0.5 to 5 hours at a temperature between 20-60°C. This step eliminates the sulfonate and acetyl groups and, importantly, causes the dehydrogenation of the indoline ring back to an indole ring, yielding 7-nitroindole.[3]

  • Purification of 7-Nitroindole: The precipitated 7-nitroindole is collected by filtration and washed with water. The crude product is then dried at 50°C. For further purification, the crude product can be recrystallized. A suggested method is to dissolve the crude product in warm ethanol (e.g., 40°C), followed by the dropwise addition of water while maintaining the temperature.[3][5]

Alternative Synthesis Route

A higher-yielding, three-step method starting from o-nitrotoluene has also been reported, with yields as high as 86%.[6] This method involves reacting o-nitrotoluene with hydroxylamine, followed by a reduction step and final cyclization to yield 7-nitroindole.[6] Another classic approach is the Fischer indole synthesis, which can be adapted using a starting material that already contains a nitro group at the necessary position, such as a phenylhydrazine derivative formed from 2,3-dinitrotoluene.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 7-nitroindole and its derivatives.

Reaction Step Parameter Value Source(s)
Nitration Temperature≤ 10°C[3][4][7]
Stirring Time2 hours[3][7]
Hydrolysis NaOH Concentration20% aqueous solution[3]
Temperature20-60°C[3]
Stirring Time0.5 - 5 hours[3]
Purification Drying Temperature50°C[3]
Reactant Reagent Yield Source(s)
o-nitrotolueneHydroxylamine, et al.up to 86%[6]
5-nitroindolineTriphosgene, 2,2-dimethylpropan-1-amine66%[8]
Intermediate 19Hydrogenation61%[8]
Intermediate 204-fluorobenzaldehyde58%[8]

Application in Photochemistry: "Uncaging" of Bioactive Molecules

N-acyl-7-nitroindolines are widely used as photocleavable protecting groups, often referred to as "caged" compounds.[1][9] Upon illumination with UV light (typically around 350 nm), the bond linking the this compound moiety to a molecule of interest is cleaved, releasing the active molecule.[1][10] This allows for precise spatial and temporal control over the activation of biologically active compounds.[2]

G Caged_Compound N-acyl-7-nitroindoline (Inactive) Active_Molecule Released Active Molecule (e.g., Carboxylic Acid) Caged_Compound->Active_Molecule  Photolysis   Byproduct Nitroso-ketone Byproduct Caged_Compound->Byproduct  Photolysis   UV_Light UV Light (e.g., 350 nm)

Caption: Photochemical release ("uncaging") of an active molecule from a this compound derivative.

References

An In-Depth Technical Guide to the Core Chemical Properties of 7-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the fusion of a benzene ring to a pyrrole ring with a nitro group at the 7-position, make it a valuable scaffold and intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in contemporary research.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance ranging from yellow to orange. It is sparingly soluble in water but demonstrates solubility in various organic solvents.

Distinction from 7-Nitroindole

It is crucial to distinguish this compound from its aromatic counterpart, 7-Nitroindole. This compound features a saturated five-membered ring, whereas 7-Nitroindole possesses a fully aromatic pyrrole ring. This structural difference significantly impacts their chemical reactivity and spectroscopic properties. For instance, the protons on the saturated ring of this compound will appear in the upfield region of a ¹H NMR spectrum compared to the aromatic protons of 7-Nitroindole.

Data Presentation: Quantitative Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Melting Point Not explicitly available for this compound in the provided results. 7-Nitroindole has a melting point of 94-98 °C.[2]
Boiling Point Not available
Solubility Slightly soluble in water; Soluble in organic solvents.[2]
pKa Not available
Appearance Yellow to orange crystalline solid.[2]

Synthesis and Purification

The synthesis of this compound is a critical process for its utilization in research and development. Direct nitration of indoline can lead to a mixture of isomers, making regioselective synthesis a key challenge.

Experimental Protocol: Synthesis of this compound via a Protected Indoline Intermediate

This method involves the protection of the indoline nitrogen, followed by nitration and subsequent deprotection and reduction to yield this compound. This indirect method helps to control the regioselectivity of the nitration.[3]

Materials:

  • Indole

  • Sodium bisulfite

  • Acetic anhydride

  • Nitric acid

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Synthesis of Sodium 1-acetylindoline-2-sulfonate:

    • React indole with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.[3]

    • The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.[3]

  • Nitration:

    • Prepare the nitrating agent, acetyl nitrate, by carefully mixing acetic anhydride with nitric acid at a temperature at or below 10°C.[3]

    • Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent like acetic anhydride or acetic acid.

    • Add the acetyl nitrate solution dropwise to the indoline derivative solution while maintaining the temperature at or below 10°C.[3]

  • Hydrolysis and Aromatization:

    • The nitrated intermediate is isolated by filtration.[3]

    • The filtered solid is then treated with a 20% aqueous solution of sodium hydroxide and stirred for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the sulfonate and acetyl groups and results in the dehydrogenation of the indoline ring to yield 7-nitroindole.[3]

  • Reduction to this compound (Hypothetical Step):

    • The resulting 7-nitroindole would then need to be selectively reduced to this compound. This can be achieved using various reducing agents known to reduce the double bond of the pyrrole ring without affecting the nitro group or the benzene ring.

Experimental Protocol: Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product with high purity.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification A Indole B Sodium 1-acetylindoline-2-sulfonate A->B Sulfonation, Reduction & Acetylation C Nitrated Intermediate B->C Nitration (Acetyl Nitrate) D 7-Nitroindole C->D Alkaline Hydrolysis & Dehydrogenation E This compound (Crude) D->E Selective Reduction F Dissolution in Hot Solvent E->F G Crystallization (Cooling) F->G H Filtration & Drying G->H I Pure this compound H->I

Caption: A logical workflow for the synthesis and purification of this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the indoline ring system and the electron-withdrawing nitro group. The nitrogen atom of the indoline ring is nucleophilic and can undergo reactions such as acylation.

Photoreactivity of N-Acyl-7-nitroindolines

N-acyl-7-nitroindolines are a class of photoreactive compounds that have found applications as photocleavable protecting groups, often referred to as "caged" compounds.[2][4] Upon irradiation with UV light, the acyl group is cleaved, releasing the protected molecule.[4]

Mechanism of Photolysis:

The photolysis of N-acyl-7-nitroindolines is believed to proceed through the formation of a highly reactive nitronic anhydride intermediate.[2][4] This intermediate is formed by the photochemical transfer of the acyl group from the indoline nitrogen to one of the oxygen atoms of the nitro group.[2] The nitronic anhydride can then react with nucleophiles, such as water, to release the carboxylic acid and form 7-nitrosoindole as a byproduct.[2] The photolysis can be triggered by one-photon or two-photon absorption.[5]

G Photoreactivity of N-Acyl-7-Nitroindoline A N-Acyl-7-Nitroindoline B Excited State A->B UV Light (hν) C Nitronic Anhydride Intermediate B->C Acyl Group Transfer D Released Carboxylic Acid C->D Reaction with Nucleophile E 7-Nitrosoindole C->E Byproduct Formation F Nucleophile (e.g., H₂O) F->C

Caption: A simplified signaling pathway of N-acyl-7-nitroindoline photoreactivity.

Stability

This compound should be stored in a cool, dry, and dark place to prevent degradation. It is susceptible to oxidation and photodecomposition.

Biological Activity and Signaling Pathways

Derivatives of the indole and indoline scaffolds are known to exhibit a wide range of biological activities. While specific data for this compound is emerging, related compounds have shown potential as enzyme inhibitors.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it an attractive target for drug development. Some indole-based compounds have been identified as inhibitors of this pathway.[6][7] While direct evidence for this compound is limited, it is plausible that its derivatives could also modulate this pathway. A hypothetical this compound derivative could potentially inhibit one of the key kinases in this pathway, such as PI3K, Akt, or mTOR.

G Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC2->Rheb Inhibits conversion to Rheb-GDP mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor This compound Derivative Inhibitor->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Experimental Protocol: General Enzyme Inhibition Assay

To evaluate the potential of this compound derivatives as enzyme inhibitors, a general enzyme inhibition assay can be performed.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound derivative (inhibitor)

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the nature of the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique chemical properties, particularly the photoreactivity of its N-acyl derivatives, offer opportunities for the development of novel research tools and therapeutic agents. Further exploration of its biological activities, including its potential as an enzyme inhibitor and a modulator of key signaling pathways, is warranted. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists working with this promising molecule.

References

7-Nitroindoline: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline (7-NI) is a heterocyclic aromatic compound that has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology.[1] Its prominence stems from its role as a potent and relatively selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme pivotal in a myriad of physiological and pathological processes within the central and peripheral nervous systems.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of 7-NI, with a focus on its molecular interactions, effects on signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase

The primary mechanism of action of this compound is the inhibition of neuronal nitric oxide synthase (nNOS), one of the three main isoforms of nitric oxide synthase.[2][4][5] NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[6][7] NO is a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses.[6][7] Overproduction of NO by nNOS has been implicated in a range of neurological disorders, making the development of selective nNOS inhibitors a promising therapeutic strategy.

7-NI exhibits a competitive inhibition mechanism with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4) at the active site of nNOS.[8][9][10] This dual competitive action effectively blocks the synthesis of nitric oxide.[8]

Molecular Interactions and Selectivity

This compound's inhibitory activity is attributed to its ability to interact with the heme prosthetic group within the active site of nNOS.[10] It is considered a heme-site inhibitor, similar to imidazole.[10] This interaction with the heme is crucial for its potent inhibition of the enzyme.

While 7-NI is a potent inhibitor of nNOS, it also exhibits some inhibitory activity against the other major NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). However, it displays a degree of selectivity for nNOS.[3][5] At lower concentrations, 7-NI preferentially inhibits nNOS, while at higher concentrations, it can also inhibit eNOS.[3] This relative selectivity is a critical factor in its utility as a pharmacological tool to study the specific roles of nNOS.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following table summarizes key quantitative data from the literature.

ParameterValueSpecies/TissueReference
IC50 (nNOS) 0.64 ± 0.03 µMRat Cerebellum[11]
0.68 ± 0.01 µMRat Striatum[11]
0.93 ± 0.04 µMRat Cerebral Cortex[11]
1.53 ± 0.05 µMRat Hippocampus[11]
0.71 µMRat[12]
IC50 (eNOS) 0.78 µMBovine[12]
IC50 (iNOS) 5.8 µMRat[12]
Ki (nNOS) 2.8 µMPorcine Brain[10]
0.09 ± 0.024 µMPorcine Brain[10]
0.09 ± 0.024 µM[13]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the nitric oxide signaling cascade. By inhibiting nNOS, 7-NI prevents the production of nitric oxide, which in turn modulates downstream signaling events.

Nitric Oxide Signaling Pathway and its Inhibition by this compound

Nitric oxide produced by nNOS typically diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which then acts as a second messenger to activate protein kinase G (PKG) and other downstream effectors. This pathway is crucial for processes like synaptic plasticity and vasodilation. 7-NI, by blocking NO synthesis, effectively dampens this entire signaling cascade.

Nitric_Oxide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Effector Cell L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activation sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Synaptic Plasticity, Vasodilation) PKG->Physiological_Effects Seven_NI This compound Seven_NI->nNOS Inhibition

Inhibition of the Nitric Oxide Signaling Pathway by this compound.

Experimental Protocols for Assessing this compound Activity

The characterization of this compound's inhibitory effects on nNOS relies on robust experimental protocols. A common method is the in vitro NOS activity assay, which measures the conversion of L-arginine to L-citrulline.

In Vitro nNOS Inhibition Assay (Griess Reagent Method)

This assay quantifies the amount of nitrite, a stable oxidation product of nitric oxide, in a sample.

Materials:

  • Purified nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (cofactor)

  • Calmodulin (cofactor)

  • Calcium Chloride

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • This compound (test inhibitor)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare Reagents: Prepare stock solutions of 7-NI in a suitable solvent (e.g., DMSO). Prepare a sodium nitrite standard curve.

  • Reaction Setup: In a 96-well plate, add the assay buffer, nNOS enzyme, cofactors (NADPH, tetrahydrobiopterin, calmodulin, CaCl2), and varying concentrations of 7-NI. Include a control group with no inhibitor.

  • Initiate Reaction: Add L-arginine to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by proceeding directly to the detection step).

  • Nitrite Detection:

    • Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite produced in each well using the sodium nitrite standard curve. Determine the percent inhibition for each concentration of 7-NI and calculate the IC50 value.

Experimental Workflow for nNOS Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of this compound on nNOS.

nNOS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Cofactors, 7-NI) setup_rxn Set up Reaction in 96-well Plate prep_reagents->setup_rxn prep_standards Prepare Nitrite Standard Curve calc_nitrite Calculate Nitrite Concentration prep_standards->calc_nitrite add_inhibitor Add this compound (Varying Concentrations) setup_rxn->add_inhibitor initiate_rxn Initiate Reaction with L-Arginine add_inhibitor->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate add_griess_A Add Griess Reagent A incubate->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_absorbance Read Absorbance at 540 nm add_griess_B->read_absorbance read_absorbance->calc_nitrite calc_inhibition Calculate Percent Inhibition calc_nitrite->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

General workflow for an in vitro nNOS inhibition assay.

Alternative Mechanisms and Broader Biological Profile

While the primary mechanism of action of this compound is the inhibition of nNOS, some studies suggest the existence of other biological activities that may contribute to its overall pharmacological profile.

Inhibition of Monoamine Oxidase-B (MAO-B)

Research has indicated that this compound can also inhibit monoamine oxidase-B (MAO-B).[14] MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine. The inhibition of MAO-B by 7-NI could be a contributing factor to the neuroprotective effects observed in some preclinical models of neurodegenerative diseases, such as Parkinson's disease.[14]

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of neuronal nitric oxide synthase in health and disease. Its mechanism of action is primarily centered on the competitive inhibition of nNOS, leading to a reduction in nitric oxide production and the modulation of downstream signaling pathways. A thorough understanding of its inhibitory profile, including its selectivity and potency, is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of 7-NI and other nNOS inhibitors. Further research into its alternative mechanisms of action will provide a more complete picture of its complex pharmacological effects.

References

The Neuropharmacological and Therapeutic Potential of 7-Nitroindoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline derivatives have emerged as a versatile and potent class of molecules with a broad spectrum of biological activities. Their unique chemical structure, characterized by a nitro group at the 7-position of an indoline scaffold, underpins their diverse pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative pharmacological data, and the experimental methodologies used to evaluate their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities and Mechanisms of Action

The biological effects of this compound derivatives are primarily attributed to their ability to interact with specific molecular targets, leading to the modulation of key signaling pathways. The most well-documented activities include neuronal nitric oxide synthase (nNOS) inhibition, anticancer effects, and applications as photoremovable protecting groups.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A primary and extensively studied mechanism of action for this compound derivatives is the potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[1] nNOS is a key enzyme in the central nervous system responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[1] However, the overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurological disorders, including stroke, neurodegenerative diseases, and chronic pain.[1]

This compound and its analogs function as competitive inhibitors of nNOS, binding to the enzyme's active site and preventing the conversion of L-arginine to L-citrulline and NO.[1] The selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a critical aspect of their therapeutic potential, as non-selective inhibition can lead to undesirable side effects such as hypertension.[1]

Signaling Pathway: The NO/cGMP Cascade

The inhibition of nNOS by this compound derivatives directly impacts the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] Under normal physiological conditions, NO produced by nNOS diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets to elicit a physiological response. By blocking NO production, this compound derivatives prevent the activation of this cascade.[1]

NO_cGMP_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS L_Citrulline L-Citrulline nNOS->L_Citrulline produces NO NO nNOS->NO produces sGC sGC (inactive) NO->sGC activates 7_Nitroindoline This compound Derivatives 7_Nitroindoline->nNOS inhibits sGC_active sGC (active) sGC->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG PKG cGMP->PKG activates Downstream Downstream Targets PKG->Downstream phosphorylates Response Physiological Response Downstream->Response

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound derivatives.

Anticancer Activity

The this compound scaffold has also been identified as a valuable template for the development of novel anticancer agents.[2] Derivatives incorporating this moiety have demonstrated cytotoxic activity against various cancer cell lines through multiple mechanisms.

One significant mechanism involves the binding to and stabilization of G-quadruplex (G4) DNA structures located in the promoter regions of oncogenes, such as c-Myc.[2] The stabilization of these G4 structures can inhibit the transcription of the oncogene, leading to a downregulation of its protein product and the subsequent suppression of tumor growth.[2]

Signaling Pathway: c-Myc and PI3K/Akt/mTOR Inhibition

The c-Myc oncoprotein is a crucial regulator of cell proliferation, growth, and metabolism, and its overexpression is a characteristic of many cancers.[2] By stabilizing the G-quadruplex in the c-Myc promoter, this compound derivatives can effectively silence its expression.[2] Furthermore, some indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is frequently dysregulated in cancer.[2][3]

Anticancer_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 7_Nitroindoline This compound Derivatives cMyc_promoter c-Myc Promoter (G-quadruplex) 7_Nitroindoline->cMyc_promoter stabilizes PI3K PI3K 7_Nitroindoline->PI3K inhibits cMyc_transcription c-Myc Transcription cMyc_promoter->cMyc_transcription inhibits cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Cell_Growth Cell Growth & Proliferation cMyc_protein->Cell_Growth promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits mTOR->Cell_Growth promotes

Figure 2: Anticancer mechanisms of this compound derivatives.

Photoremovable Protecting Groups ("Caged" Compounds)

Derivatives of 6- and this compound serve as photoremovable protecting groups (PPGs), also known as "caged" compounds.[4][5] These molecules are engineered to release a biologically active compound upon irradiation with light, typically in the UV-A or near-visible range.[4] This property allows for precise spatial and temporal control over the release of substances like neurotransmitters (e.g., L-glutamate, GABA), making them invaluable tools in neuroscience for mapping neural circuits and studying synaptic transmission.[4]

The this compound core provides photosensitivity, and the "caged" molecule is typically attached via an amide linkage to the indoline nitrogen. Photolysis cleaves this bond, liberating the active molecule and a non-interfering byproduct.[4]

Quantitative Data on Biological Activity

The inhibitory potency and cytotoxic effects of this compound derivatives are quantified by various parameters, most commonly the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: Inhibitory Potency of this compound Derivatives against NOS Isoforms

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
7-Nitroindazole0.48294960102
Data presented are representative values and may vary based on experimental conditions.

Table 2: Anticancer Activity of Nitroindole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Pyrrolidine-substituted 5-nitroindoleHeLa5.08c-Myc G-quadruplex binder[2]
Substituted 7-nitroindole-2-carboxylic acidVariousVariesFructose-1,6-bisphosphatase inhibitor[2]
7-Nitro-2-(4-nitrophenyl)-3-substituted phenylquinazoline-4(3H)-one (S1)Breast Cancer (in-vitro)-Potent anti-inflammatory and potential anticancer agent[6]
7-Nitro-2-(4-nitrophenyl)-3-substituted phenylquinazoline-4(3H)-one (S3)Breast Cancer (in-vitro)-Potent anti-inflammatory and potential anticancer agent[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of this compound derivatives.

Protocol 1: In Vitro nNOS Inhibition Assay

Objective: To determine the IC50 value of a this compound derivative against nNOS.

Materials:

  • Recombinant human nNOS

  • L-[14C]Arginine

  • NADPH

  • Calcium chloride (CaCl2)

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • This compound derivative (test compound)

  • Scintillation fluid

  • 96-well microplate

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing NADPH, CaCl2, calmodulin, and BH4 in a suitable buffer (e.g., HEPES).

  • Add varying concentrations of the this compound derivative to the wells of the microplate.

  • Add the recombinant nNOS enzyme to each well.

  • Initiate the reaction by adding L-[14C]Arginine.

  • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a cation-exchange resin to separate L-[14C]citrulline from unreacted L-[14C]arginine.

  • Elute the L-[14C]citrulline and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Assay for Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of a this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effect of a this compound derivative in a rat model.

Materials:

  • Wistar rats

  • 1% Carrageenan solution

  • This compound derivative

  • Vehicle (e.g., 1% CMC)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control (vehicle), standard drug (e.g., diclofenac), and test groups (different doses of the this compound derivative).

  • Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Synthesis Workflow

A common method for the synthesis of this compound involves the nitration of indoline, followed by dehydrogenation to restore the indole ring system.

Synthesis_Workflow Indoline Indoline Nitration Nitration (e.g., Acetyl Nitrate) Indoline->Nitration 7_Nitroindoline_intermediate This compound (saturated ring) Nitration->7_Nitroindoline_intermediate Dehydrogenation Dehydrogenation 7_Nitroindoline_intermediate->Dehydrogenation 7_Nitroindole 7-Nitroindole Dehydrogenation->7_Nitroindole Derivatization Derivatization 7_Nitroindole->Derivatization Final_Product Biologically Active This compound Derivatives Derivatization->Final_Product

Figure 3: A generalized workflow for the synthesis of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential across various disease areas, particularly in neuropharmacology and oncology. Their ability to selectively inhibit nNOS and modulate key cancer-related signaling pathways highlights their importance as lead compounds in drug discovery. The application of certain derivatives as photoremovable protecting groups further underscores their versatility as research tools. This technical guide provides a foundational understanding of the biological activity of this compound derivatives, which should facilitate further research and development in this exciting field.

References

7-Nitroindoline: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-nitroindoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The unique electronic properties conferred by the electron-withdrawing nitro group at the 7-position of the indoline ring modulate the reactivity and binding interactions of its derivatives, making it a valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound-based compounds, with a focus on their roles as neuronal nitric oxide synthase (nNOS) inhibitors and anticancer agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound, the foundational starting material, can be achieved through various established methods. Direct nitration of indole is challenging due to the high reactivity of the pyrrole ring, often leading to undesired side reactions.[1] A more robust and reliable indirect method proceeds through an indoline intermediate, which circumvents the challenges of direct nitration by first reducing the indole to indoline, followed by a series of protection, nitration, and deprotection/aromatization steps.[1]

A generalized workflow for the synthesis of 7-nitroindole from indole is depicted below.

G A Indole B Sodium Indoline-2-sulfonate A->B  Sodium bisulfite C Sodium 1-acetylindoline-2-sulfonate B->C  Acetic anhydride D Nitrated Intermediate C->D  Acetyl nitrate E 7-Nitroindole D->E  Alkaline Hydrolysis

A generalized workflow for the synthesis of 7-nitroindole.

Once obtained, this compound serves as a versatile precursor for a wide range of derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized.[2] N-acylation and N-alkylation are also common modifications to the indoline nitrogen.[3]

Experimental Protocol: Synthesis of 7-Nitroindole via Nitration of 1-Acetylindoline-2-Sulfonate[1]

This method avoids the direct nitration of the sensitive indole ring by using a more stable indoline precursor, which promotes nitration at the 7-position.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • Sulfonation and Reduction of Indole: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.

  • Acetylation of Sodium indoline-2-sulfonate: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom and prepares the molecule for the subsequent nitration.

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

  • Preparation of the Nitrating Agent (Acetyl Nitrate): Acetyl nitrate is prepared by carefully mixing acetic anhydride with nitric acid.

  • Nitration Reaction: Sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent (e.g., acetic anhydride or acetic acid). The prepared acetyl nitrate solution is added dropwise while maintaining the temperature at or below 10°C. The reaction is stirred for approximately 2 hours at 5°C.

Part 3: Conversion to 7-Nitroindole

  • Isolation of the Nitrated Intermediate: The precipitated nitrated product is collected by filtration and washed with water.

  • Alkaline Hydrolysis: The filtered intermediate is transferred to a flask, and a 20% aqueous solution of sodium hydroxide is added. The mixture is stirred for 0.5 to 5 hours at a temperature between 20-60°C. This step eliminates the sulfonate and acetyl groups and dehydrogenates the indoline ring back to an indole ring, yielding 7-nitroindole.

  • Purification: The precipitated 7-nitroindole is collected by filtration and washed with water. The crude product is then dried at 50°C. Further purification can be achieved by recrystallization from a solvent such as ethanol.

Biological Activities and Therapeutic Applications

This compound Derivatives as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

One of the most significant applications of the this compound scaffold is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2] Therefore, selective inhibition of nNOS is a promising therapeutic strategy.[2] The 7-nitroindole core is a key pharmacophore for potent and selective nNOS inhibition.[2]

The enzyme nitric oxide synthase (NOS) catalyzes the production of nitric oxide from L-arginine and oxygen.[4] Neuronal NOS is found in both the central and peripheral nervous systems and is upregulated in conditions of inflammatory and neurogenic pain.[4]

cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition by this compound cluster_2 Pathophysiological Role L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) nNOS->Nitric Oxide (NO) Catalyzes Downstream Signaling Downstream Signaling Nitric Oxide (NO)->Downstream Signaling Activates This compound Derivative This compound Derivative This compound Derivative->nNOS Inhibits Neuropathic Pain Neuropathic Pain Downstream Signaling->Neuropathic Pain Contributes to

Inhibition of nNOS by a this compound derivative.

7-Nitroindazole (7-NI), a related compound, has been shown to have acute analgesic effects in a rat model of peripheral neuropathy, indicating that nNOS activity is involved in the steady-state model of neuropathic pain.[4] Studies have shown that 7-NI can reduce allodynia and hyperalgesia in various nerve injury models.[4]

Quantitative Data: nNOS Inhibition

CompoundDosingEffectModel
7-Nitroindazole (7-NI)20 and 30 mg/kgSignificantly increased paw withdrawal thresholdsSciatic cuff model of neuropathic pain in rats[4]
7-Nitroindazole (7-NI)25 and 50 mg/kg i.p.25% and 27% reduction in infarct volume, respectivelyProximal middle cerebral artery occlusion in rats[5]
This compound Derivatives as Anticancer Agents

The this compound scaffold has also proven to be a valuable template for the design of novel anticancer agents.[2] Derivatives incorporating this moiety have demonstrated cytotoxic activity against a range of cancer cell lines through various mechanisms, including the inhibition of key signaling pathways.[2][6]

One notable mechanism of action for certain 5- and 7-nitroindole derivatives is the binding to and stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes, such as c-Myc.[2] Additionally, some indole-containing molecules have been identified as inhibitors of critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[7]

PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival 7-Nitroindole Derivative 7-Nitroindole Derivative 7-Nitroindole Derivative->Akt

PI3K/Akt/mTOR pathway with inhibition by a 7-nitroindole derivative.

Quantitative Data: Anticancer and Kinase Inhibitory Activity

Compound IDDerivative TypeCancer Cell Line / Target KinaseIC50 (µM)
7NI-Akt-17-NitroindoleMutant AKT1(S473D)0.0109[8]
5NI-Pyr-55-Nitroindole-pyrrolidine conjugateHeLa5.08 ± 0.91[8]
5NI-Pyr-75-Nitroindole-pyrrolidine conjugateHeLa5.89 ± 0.73[8]

Note: Data for 5-nitroindole derivatives is included to provide insights into the potential of related nitroindole scaffolds.

Experimental Protocols for Biological Assays

Nitric Oxide Synthase (NOS) Inhibition Assay[9]

The inhibitory activity against NOS isoforms can be determined by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.

Materials:

  • Purified recombinant human nNOS, iNOS, or eNOS

  • [3H]L-arginine

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl2, 0.1 mM CaCl2, 100 µM tetrahydrobiopterin, and 100 µM NADPH)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified NOS enzyme, and varying concentrations of the test compound.

  • Initiate the reaction by adding [3H]L-arginine.

  • Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [3H]L-citrulline from unreacted [3H]L-arginine.

  • Elute the [3H]L-citrulline with water.

  • Quantify the amount of [3H]L-citrulline produced using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Photoreactivity of this compound Derivatives

N-acyl-7-nitroindolines are photoreactive compounds that can be used as photocleavable protecting groups for carboxylic acids.[9] They can be efficiently removed by illumination with UV light.[9] This property makes them useful as "caged" compounds for the light-induced release of biologically active molecules.[10] The photochemical activation of N-acyl-7-nitroindolines can occur with UV light (λ = 350 nm) through a one-photon absorption process, or with infrared femtosecond laser light (λ = 710 nm) via a two-photon absorption mechanism.[9]

More recently, this compound-S-thiocarbamates have been developed as a new class of photoreactive compounds.[11] The photolysis of these compounds at 350 nm results in 5-bromo-7-nitrosoindoline and disulfides.[10][11]

N-acyl-7-nitroindoline N-acyl-7-nitroindoline Excited State Excited State N-acyl-7-nitroindoline->Excited State Light (hν) Nitronic Anhydride Intermediate Nitronic Anhydride Intermediate Excited State->Nitronic Anhydride Intermediate Intramolecular Acyl Transfer Released Carboxylic Acid Released Carboxylic Acid Nitronic Anhydride Intermediate->Released Carboxylic Acid Hydrolysis (High H₂O) Nitronic Anhydride Intermediate->Released Carboxylic Acid Hydrolysis (Low H₂O) 7-Nitrosoindole 7-Nitrosoindole Nitronic Anhydride Intermediate->7-Nitrosoindole Hydrolysis (High H₂O) This compound This compound Nitronic Anhydride Intermediate->this compound Hydrolysis (Low H₂O)

Photorelease mechanism of carboxylic acids from N-acyl-7-nitroindolines.

The mechanism of photorelease involves the formation of a critical photogenerated intermediate, a nitronic anhydride, via the photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group.[12][13] The subsequent reaction of this intermediate is solvent-dependent. In solutions with high water content, the predominant pathway leads to the released carboxylic acid and 7-nitrosoindole. In contrast, in solutions with low water content, the major products are the carboxylic acid and this compound.[12][13]

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the development of potent and selective nNOS inhibitors with potential applications in neurodegenerative disorders, as well as in the design of novel anticancer agents that target key oncogenic pathways. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. Furthermore, the photoreactive nature of certain this compound derivatives opens up possibilities for their use in photopharmacology and as photocleavable linkers. Continued exploration of this scaffold is likely to yield new and improved therapeutic agents for a variety of diseases.

References

7-Nitroindoline: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth guide to the solubility and stability of 7-Nitroindoline, a critical building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application in the laboratory. This compound serves as a versatile precursor in the synthesis of various compounds, including protein kinase inhibitors and fluorescent probes.[1]

Solubility Profile

Qualitative Solubility

This compound is a yellow to orange crystalline solid.[2] It exhibits good solubility in common organic solvents but is only slightly soluble in water.[1][2] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO).[1]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubilityReference
Aprotic PolarDimethyl Sulfoxide (DMSO)Soluble[1]
Protic PolarMethanolSoluble[1]
Protic PolarEthanolSoluble[1]
AqueousWaterSlightly Soluble[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of this compound in a specific solvent system.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via centrifugation followed by careful decantation of the supernatant, or by filtration using a non-reactive syringe filter (e.g., PTFE).

  • Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the applied dilution factor.

G cluster_workflow Workflow for Solubility Determination prep 1. Preparation Add excess this compound to solvent equil 2. Equilibration Agitate at constant temperature (24-72h) prep->equil Achieve Equilibrium sep 3. Phase Separation Centrifuge or filter to get saturated solution equil->sep Isolate Supernatant quant 4. Quantification Dilute supernatant and analyze via HPLC sep->quant Measure Concentration calc 5. Calculation Determine solubility from concentration quant->calc Final Result

Workflow for Solubility Determination

Chemical Stability

The stability of this compound is influenced by several environmental factors. Proper storage and handling are essential to prevent degradation and ensure the integrity of experimental results.

Factors Affecting Stability

To ensure its integrity, solid this compound should be stored in a cool (2°C to 8°C), dry, and well-ventilated area, protected from light.[1] Several factors can compromise its stability in solution:

  • pH: Strongly acidic or basic conditions can promote hydrolytic degradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to ambient or UV light can lead to photodegradation. Derivatives of this compound are known to be photoreactive, undergoing cleavage upon exposure to light at specific wavelengths (e.g., 350 nm).[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[1]

Discoloration of a this compound solution, such as turning darker yellow or brown, is often an indicator of degradation.[1] To mitigate stability issues, it is recommended to prepare fresh solutions for each experiment and store stock solutions in amber vials at low temperatures (-20°C or -80°C) for short-term use only.[1]

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table provides hypothetical data to illustrate the expected outcomes of such a study.

Table 2: Hypothetical Stability of this compound Under Forced Degradation Conditions

Stress ConditionParametersDuration% Recovery (Hypothetical)Observations
Acid Hydrolysis0.1 M HCl, 60°C24 hours85.2%Minor degradation peaks observed
Base Hydrolysis0.1 M NaOH, 60°C24 hours78.5%Significant degradation observed
Oxidation3% H₂O₂, Room Temp24 hours81.0%Multiple degradation products formed
Thermal (Solution)Methanol, 60°C24 hours95.1%Minimal degradation
Thermal (Solid)Solid State, 105°C24 hours98.8%Highly stable as a solid
PhotolyticUV/Fluorescent Light24 hours75.4%Significant photodegradation

Note: Data is illustrative. Researchers should perform their own studies for specific experimental conditions.[1]

Experimental Protocol: Forced Degradation Study

This protocol details the methodology for investigating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Afterward, cool and neutralize the solution with 0.1 M NaOH before diluting with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize the solution with 0.1 M HCl before diluting for HPLC analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.[1]

  • Thermal Degradation:

    • In Solution: Keep a solution of this compound in methanol at 60°C for 24 hours.[1]

    • Solid State: Place a solid sample of this compound in an oven at 105°C for 24 hours.[1] Prepare solutions from both samples for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound in a transparent, photostable container to light according to ICH Q1B guidelines (cool white fluorescent and near-UV lamps). A control sample should be kept under the same conditions but protected from light. Analyze both samples by HPLC.

  • Analysis: Analyze all stressed samples alongside a non-degraded control using a validated, stability-indicating HPLC method capable of separating the parent this compound peak from all potential degradation products.[1]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (24h) start Prepare 1 mg/mL Stock Solution acid Acidic 0.1 M HCl, 60°C start->acid Expose Aliquots base Basic 0.1 M NaOH, 60°C start->base Expose Aliquots ox Oxidative 3% H₂O₂, RT start->ox Expose Aliquots therm Thermal 60°C (Solution) start->therm Expose Aliquots photo Photolytic UV/Fluorescent Light start->photo Expose Aliquots analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis Prepare & Dilute base->analysis Prepare & Dilute ox->analysis Prepare & Dilute therm->analysis Prepare & Dilute photo->analysis Prepare & Dilute

Forced Degradation Experimental Workflow

Application in Drug Development and Signaling Pathways

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives are invaluable tools in drug development and biological research, primarily as "caged" compounds.[4] N-acyl-7-nitroindolines are photoreactive protecting groups that can be cleaved with light to release a biologically active molecule (e.g., a carboxylic acid, neurotransmitter, or drug) in a spatiotemporally controlled manner.[4][5]

This "uncaging" process allows researchers to activate a specific signaling pathway at a precise time and location within a biological system, providing powerful insights into cellular processes. The mechanism involves the light-induced release of the active compound, which is then free to interact with its target receptor or enzyme, initiating a downstream signaling cascade.

G cluster_process Photorelease ('Uncaging') Mechanism cluster_release Release caged Caged Compound (N-acyl-7-nitroindoline-Drug) light Light Exposure (e.g., 350 nm) caged->light drug Active Drug light->drug Cleavage byproduct 7-Nitrosoindole Byproduct light->byproduct receptor Cellular Target (Receptor / Enzyme) drug->receptor Binding pathway Signaling Pathway Activation receptor->pathway Initiates

References

7-Nitroindoline: A Technical Guide to a Selective Neuronal Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Nitroindoline (7-NI), a widely utilized selective inhibitor of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological disorders, making selective nNOS inhibition a significant area of therapeutic interest. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of 7-NI. It presents quantitative data on its inhibitory potency and selectivity, outlines detailed experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound and Neuronal Nitric Oxide Synthase

Nitric oxide (NO) is a crucial signaling molecule in the nervous system, involved in processes ranging from neurotransmission to synaptic plasticity.[1] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] There are three main isoforms of NOS: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[2] While eNOS- and nNOS-derived NO play vital physiological roles, the overproduction of NO by nNOS is associated with excitotoxicity and neurodegenerative conditions.[3]

This compound (7-NI) is a heterocyclic small molecule that acts as a selective inhibitor of nNOS.[3] Its ability to preferentially inhibit nNOS over other isoforms has made it an invaluable tool in neuroscience research to elucidate the roles of nNOS in various physiological and pathological processes.[4]

Mechanism of Action

This compound functions as a competitive inhibitor of nNOS.[5] It competes with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (BH4), for binding to the active site of the enzyme.[5] By occupying the active site, 7-NI prevents the synthesis of nitric oxide. While it can inhibit all NOS isoforms in vitro, it demonstrates a degree of selectivity for nNOS.[6]

Quantitative Data: Potency and Selectivity

The inhibitory potency of 7-NI is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor.

Table 1: In Vitro Inhibitory Potency of this compound against NOS Isoforms
NOS IsoformSpeciesIC50 (µM)Reference
nNOSRat0.71[6]
eNOSBovine0.78[6]
iNOSRat5.8[6]
Table 2: In Vitro IC50 of this compound in Different Rat Brain Regions
Brain RegionIC50 (µM)
Striatum0.68 ± 0.01
Cerebellum0.64 ± 0.03
Hippocampus1.53 ± 0.05
Cerebral Cortex0.93 ± 0.04
Olfactory Bulb1.05 ± 0.02

Data from a study on rat brain nitric oxide synthase.

Pharmacokinetics and In Vivo Studies

Pharmacokinetics

Studies in rats have shown that 7-NI has a relatively short plasma half-life.[7] Following intraperitoneal administration, it is widely distributed to various organs.[7] The pharmacokinetic-pharmacodynamic modeling in the rat hippocampus revealed that multiple intraperitoneal injections of 7-NI can lead to a sustained decrease in NO production.[8] The apparent IC50 in the rat hippocampus was determined to be approximately 17 µg/mL.[8]

In Vivo Applications and Dosages

7-NI has been extensively used in various animal models to investigate the role of nNOS in neurological conditions.

Table 3: Examples of In Vivo Studies with this compound
Animal ModelDisease/ConditionDosageKey FindingsReference
RatPeripheral Neuropathy10, 20, 30 mg/kg (i.p.)Acute analgesic effect[4]
RatGlobal Cerebral Ischemia25 mg/kg (i.p.)Neuroprotective, reducing neuronal damage[9]
MouseMPTP-induced Neurotoxicity (Parkinson's model)50 mg/kgProtected against dopamine depletion[10]
RatCocaine-induced Oxidative StressNot specifiedAttenuated behavioral changes and exerted antioxidant activity[5]
Wobbler MouseMotor Neuron Degeneration5 or 50 mg/kg (i.p.)Delayed motor dysfunction and spinal motoneuron degeneration[11]
RatAnxiety20-40 mg/kgAnxiolytic-like properties[12]
RatSpatial LearningNot specifiedImpaired spatial learning[13]

Experimental Protocols

Synthesis of 7-Nitroindazole

A common synthetic route to 7-nitroindazole starts from 2-methyl-6-nitroaniline.[14] The synthesis generally involves a diazotization reaction followed by cyclization.

In Vitro nNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying one of its stable end products, nitrite.

Materials:

  • Purified recombinant nNOS enzyme

  • L-arginine (substrate)

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin

  • CaCl2

  • This compound (or other test inhibitors)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing all necessary cofactors (NADPH, BH4, Calmodulin, CaCl2) and the substrate (L-arginine).

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Initiate the reaction by adding the purified nNOS enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Add Griess Reagent Component A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Add Griess Reagent Component B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite should be prepared to calculate the amount of nitrite produced in the enzymatic reaction.

  • Calculate the percentage of inhibition for each concentration of 7-NI and determine the IC50 value.

Visualizations

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

nNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion influx Calmodulin Calmodulin Ca_ion->Calmodulin binds CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex nNOS nNOS CaM_Complex->nNOS activates L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Cellular Effects PKG->Downstream Seven_NI This compound Seven_NI->nNOS inhibits

Caption: nNOS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Screening nNOS Inhibitors

nNOS_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (In Vitro nNOS Assay) Start->HTS Hit_ID Hit Identification (Potent Inhibitors) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. eNOS & iNOS) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Neuronal Cultures) Selectivity->Cell_Based In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Caption: A typical experimental workflow for the screening and development of nNOS inhibitors.

Conclusion

This compound remains a cornerstone tool for researchers investigating the roles of neuronal nitric oxide synthase in health and disease. Its selectivity for nNOS, while not absolute, provides a valuable means to dissect the contributions of this specific isoform in complex biological systems. This guide has provided a comprehensive overview of 7-NI, from its fundamental mechanism of action to its practical application in experimental settings. The provided data and protocols aim to facilitate further research into the therapeutic potential of nNOS inhibition.

References

An In-depth Technical Guide to the Photophysical Properties of 7-Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 7-nitroindoline derivatives, a class of compounds widely utilized as photolabile protecting groups ("caged" compounds) for the controlled release of bioactive molecules. This document details their key photochemical parameters, experimental protocols for their synthesis and application, and the underlying mechanisms of their photoactivation.

Introduction to this compound Derivatives

This compound derivatives are a cornerstone of photopharmacology, enabling the precise spatiotemporal control of biological processes with light. Their core structure, a this compound moiety, imparts photosensitivity, typically in the near-UV and visible regions of the electromagnetic spectrum. When a bioactive molecule, such as a neurotransmitter or a carboxylic acid, is "caged" by covalent linkage to the this compound scaffold (commonly at the N-1 position), its biological activity is temporarily nullified. Upon irradiation with light of a specific wavelength, the photolabile bond cleaves, rapidly releasing the active molecule and a 7-nitrosoindole byproduct. This "uncaging" process allows for highly localized and transient activation of biological targets, making these compounds invaluable tools in neuroscience, cell biology, and drug development.

Several generations of this compound derivatives have been developed to optimize their photophysical and chemical properties. Key derivatives include the parent 7-nitroindolinyl (NI), the more efficient 4-methoxy-7-nitroindolinyl (MNI)[1][2], and dinitro-derivatives like 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) and 4-methoxy-5,7-dinitroindolinyl (MDNI), which exhibit enhanced quantum yields[3][4]. More recently, derivatives such as 5-bromo-7-nitroindoline-S-thiocarbamates have been explored, demonstrating alternative photochemical pathways[5][6].

Quantitative Photophysical and Photochemical Data

The efficacy of a caged compound is determined by several key photophysical parameters. The following tables summarize the available quantitative data for various this compound derivatives.

Table 1: One-Photon Absorption and Photolysis Properties

DerivativeCaged Moleculeλmax (nm)Quantum Yield (Φ)Photolysis ConditionsReference(s)
NIL-Glutamate~350~0.08Aqueous buffer, Xenon flashlamp[1]
MNIL-Glutamate3470.065 - 0.085Aqueous buffer, Xenon flashlamp
MNID-AspartateNot Specified0.09Aqueous buffer[7]
MNIKainateNot Specified~0.065Physiological buffer (pH 7.3), 365 nm LED[8]
MDNIL-GlutamateNot Specified~0.5Aqueous buffer[4]
5-Bromo-7-nitroindoline-S-ethylthiocarbamate-359Not SpecifiedAcetonitrile/water (4:1)[5]
5-Bromo-7-nitroindoline-S-dodecylthiocarbamate-352Not SpecifiedAcetonitrile/water (4:1)[5]
5-Bromo-7-nitroindoline-S-(4-bromobenzyl)thiocarbamate-346Not SpecifiedAcetonitrile/water (4:1)[5]

Table 2: Two-Photon Absorption and Uncaging Properties

DerivativeCaged Molecule2P λmax (nm)Two-Photon Action Cross-Section (δu) (GM)NotesReference(s)
MNIL-Glutamate720 - 7300.06Widely used for 2P uncaging in neuroscience.[9]
CDNIL-Glutamate7200.06Similar 2P action cross-section to MNI-Glu, but higher quantum yield suggests greater efficiency.[10]
5-Bromo-7-nitroindoline-S-ethylthiocarbamate-710Not SpecifiedDemonstrated to undergo 2P photolysis.[6]

Note: GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹. The two-photon action cross-section (δu) is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φ). Emission maxima and fluorescence lifetimes for most this compound derivatives are not extensively reported in the reviewed literature, as the primary focus is on their photochemical release properties.

Photochemical Reaction Mechanisms

The photolysis of this compound derivatives proceeds through distinct pathways depending on their chemical structure.

N-Acyl-7-Nitroindoline Derivatives

For the widely used N-acyl derivatives, such as MNI-glutamate, photolysis in aqueous solutions occurs via an intramolecular redox reaction. Upon absorption of a photon, the excited this compound moiety abstracts a hydrogen atom from the indoline ring, leading to the formation of a transient aci-nitro species. This intermediate rapidly rearranges to release the caged molecule (e.g., a carboxylic acid) and a 7-nitrosoindole byproduct. This process is typically very fast, with release times in the sub-millisecond range[1][2].

G Photolysis Mechanism of N-Acyl-7-Nitroindoline Derivatives cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products N-Acyl-7-Nitroindoline N-Acyl-7-Nitroindoline Excited_State Excited_State N-Acyl-7-Nitroindoline->Excited_State hν (Light Absorption) Aci-nitro_Intermediate Aci-nitro_Intermediate Excited_State->Aci-nitro_Intermediate Intramolecular H-atom transfer Released_Molecule Released_Molecule Aci-nitro_Intermediate->Released_Molecule 7-Nitrosoindole_Byproduct 7-Nitrosoindole_Byproduct Aci-nitro_Intermediate->7-Nitrosoindole_Byproduct

Caption: Photolysis pathway of N-acyl-7-nitroindoline derivatives.

This compound-S-thiocarbamate Derivatives

A different mechanism has been proposed for this compound-S-thiocarbamates. Experimental and computational studies suggest that upon photoexcitation, these compounds undergo a radical fragmentation, leading to the formation of a 7-nitrosoindoline and a disulfide byproduct[5]. This alternative pathway expands the repertoire of photochemical reactions achievable with the this compound scaffold.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound derivatives.

General Synthesis of N-Acyl-7-Nitroindoline Derivatives (e.g., MNI-caged amino acids)

This protocol is based on the synthesis of MNI-caged γ-D-glutamyl-glycine and MNI-D-aspartate[7][11].

Materials:

  • 4-methoxy-7-nitroindoline

  • Protected amino acid (e.g., with Boc or Fmoc protecting groups)

  • Coupling agents (e.g., DCC, EDC, HOBt)

  • Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

  • Purification supplies (Silica gel for chromatography, HPLC system)

Procedure:

  • Coupling: The protected amino acid is coupled to the nitrogen of 4-methoxy-7-nitroindoline. A common method is to activate the carboxylic acid with a carbodiimide reagent like DCC or EDC in the presence of HOBt, and then react it with the nitroindoline in an appropriate solvent like DMF or DCM.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: The resulting N-acyl-7-nitroindoline product is purified from the reaction mixture using column chromatography on silica gel.

  • Deprotection: The protecting groups on the amino acid are removed using an appropriate deprotection reagent, such as TFA for Boc groups.

  • Final Purification: The final caged compound is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to ensure high purity, which is critical for biological experiments.

One-Photon Photolysis (Uncaging) Experiment

This protocol outlines a general procedure for the photolytic release of a bioactive molecule from a this compound derivative and its analysis.

Materials:

  • Caged this compound derivative

  • Aqueous buffer (e.g., PBS, ACSF)

  • Quartz cuvette

  • UV light source (e.g., Xenon flashlamp, 350 nm UV lamp, or a laser with appropriate wavelength)

  • UV-Vis spectrophotometer or other analytical instrument (e.g., electrophysiology setup)

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid interference.

  • Baseline Measurement: Record a baseline measurement of the sample before irradiation. This could be a UV-Vis spectrum or a baseline recording of the biological response.

  • Irradiation: Irradiate the sample in the quartz cuvette with the UV light source. The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule.

  • Analysis: Following irradiation, analyze the sample to quantify the amount of released molecule or to measure the biological response. This can be done by monitoring the change in the UV-Vis spectrum (the nitroso byproduct has a distinct absorption) or by recording the physiological effect (e.g., ion channel currents).

  • Controls: It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, and a sample of the expected photolysis byproduct to assess any potential biological activity.

Two-Photon Uncaging Experiment in a Biological System (e.g., Neuronal Tissue)

This protocol describes a typical two-photon uncaging experiment to study synaptic function, based on established methods[12].

Materials:

  • MNI-caged or CDNI-caged neurotransmitter (e.g., glutamate)

  • Artificial cerebrospinal fluid (ACSF)

  • Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser)

  • Electrophysiology rig for patch-clamp recording

  • Brain slice preparation

Procedure:

  • Slice Preparation: Prepare acute brain slices from the desired brain region.

  • Electrophysiology: Obtain a whole-cell patch-clamp recording from a target neuron in the brain slice.

  • Application of Caged Compound: Bath-apply the MNI- or CDNI-caged neurotransmitter in ACSF at an appropriate concentration (e.g., 2.5-10 mM for MNI-glutamate).

  • Targeting: Identify a specific subcellular location for uncaging, such as a dendritic spine, using the two-photon microscope.

  • Two-Photon Uncaging: Deliver a focused laser pulse at the appropriate wavelength (e.g., 720 nm for MNI- or CDNI-glutamate) to the target location. The laser power and pulse duration are adjusted to elicit a physiological response that mimics natural synaptic transmission.

  • Data Acquisition: Record the uncaging-evoked postsynaptic currents (uEPSCs) or potentials (uEPSPs) using the patch-clamp amplifier.

  • Data Analysis: Analyze the amplitude, kinetics, and other properties of the recorded physiological responses.

G Experimental Workflow for Two-Photon Uncaging cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Brain_Slice_Preparation Brain_Slice_Preparation Whole-cell_Patch-clamp Whole-cell_Patch-clamp Brain_Slice_Preparation->Whole-cell_Patch-clamp Bath_application_of_Caged_Compound Bath_application_of_Caged_Compound Whole-cell_Patch-clamp->Bath_application_of_Caged_Compound Target_Identification Target_Identification Bath_application_of_Caged_Compound->Target_Identification Two-Photon_Uncaging Two-Photon_Uncaging Target_Identification->Two-Photon_Uncaging Electrophysiological_Recording Electrophysiological_Recording Two-Photon_Uncaging->Electrophysiological_Recording Data_Analysis Data_Analysis Electrophysiological_Recording->Data_Analysis

Caption: A typical experimental workflow for two-photon uncaging.

Determination of Photolysis Quantum Yield

The quantum yield of photolysis can be determined using a comparative method, by referencing against a standard caged compound with a known quantum yield.

Materials:

  • Test caged compound

  • Standard caged compound with known quantum yield (e.g., MNI-L-glutamate)

  • Solvent (e.g., aqueous buffer)

  • UV-Vis spectrophotometer

  • Light source for irradiation (e.g., 365 nm LED)

Procedure:

  • Prepare Equimolar Solutions: Prepare a solution containing equimolar concentrations of the test compound and the standard compound in the same solvent.

  • Measure Initial Absorbance: Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiate the Solution: Irradiate the solution with a light source at a wavelength where both compounds absorb.

  • Monitor Spectral Changes: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum. The formation of the nitrosoindole byproduct will lead to a characteristic change in the spectrum.

  • Calculate Relative Photolysis: By comparing the rate of change in the absorption spectra corresponding to the photolysis of the test and standard compounds, their relative photolysis rates can be determined.

  • Calculate Quantum Yield: Since the quantum yield of the standard is known, the quantum yield of the test compound can be calculated from the relative photolysis rates, assuming their extinction coefficients at the irradiation wavelength are similar or have been accounted for.

Application in Signaling Pathway Elucidation

This compound derivatives are instrumental in dissecting complex signaling pathways, particularly in the nervous system. For example, by uncaging glutamate at a single dendritic spine, researchers can mimic the activation of a single synapse and study the downstream signaling events, such as the influx of calcium through NMDA receptors and the subsequent activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key player in synaptic plasticity.

G Signaling Pathway Studied with Glutamate Uncaging MNI-Glutamate MNI-Glutamate Glutamate Glutamate MNI-Glutamate->Glutamate Light_Stimulation Light_Stimulation Light_Stimulation->MNI-Glutamate Uncaging NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor Binding Ca2_Influx Ca2_Influx NMDA_Receptor->Ca2_Influx Activation CaMKII_Activation CaMKII_Activation Ca2_Influx->CaMKII_Activation Synaptic_Plasticity Synaptic_Plasticity CaMKII_Activation->Synaptic_Plasticity

Caption: Glutamate uncaging to probe synaptic signaling pathways.

Conclusion

This compound derivatives represent a powerful and versatile class of photolabile protecting groups. Their well-characterized photophysical properties, coupled with their chemical stability and biological inertness (with some exceptions, such as the GABA-A receptor antagonism of MNI-glutamate), have made them indispensable tools for the precise optical control of biological systems. The continued development of new derivatives with improved properties, such as higher quantum yields and red-shifted absorption spectra, will undoubtedly expand their applications in fundamental research and drug development. This guide provides a solid foundation for researchers and scientists to effectively utilize these powerful photochemical tools in their own investigations.

References

Structural Elucidation of 7-Nitroindoline: A Technical Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 7-nitroindoline utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectral data, detailed experimental protocols for acquiring high-quality spectra, and a logical workflow for spectral interpretation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of nitroindoline-based compounds in drug discovery and development.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of structurally related compounds, including 6-nitroindoline and various N-substituted this compound derivatives, and established principles of NMR spectroscopy. The numbering convention used for the indoline ring is provided in Figure 1.

Figure 1. Numbering of the this compound Scaffold.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (NH)~4.0 - 5.0br s-
H-2~3.7 - 3.9tJ = 8.5
H-3~3.1 - 3.3tJ = 8.5
H-4~7.6 - 7.8dJ = 8.0
H-5~6.8 - 7.0tJ = 8.0
H-6~7.3 - 7.5dJ = 8.0

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-2~48 - 50
C-3~30 - 32
C-3a~125 - 127
C-4~128 - 130
C-5~118 - 120
C-6~124 - 126
C-7~140 - 142
C-7a~150 - 152

Experimental Protocols for NMR Analysis

Obtaining high-resolution and unambiguous NMR data is critical for accurate structural elucidation. The following protocols provide a standardized methodology for the preparation and NMR analysis of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For observing exchangeable protons like the N-H proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.8 mL of the chosen deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Filtration: Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy
  • Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Perform phase and baseline corrections.

    • Reference the spectrum to the solvent peak or TMS.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments should be performed.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule. This is crucial for assigning adjacent protons in the aromatic and aliphatic regions.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for assigning quaternary carbons and for confirming the overall connectivity of the molecular fragments.

Visualization of the Structural Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample_Purity Ensure High Purity Dissolution Dissolve in Deuterated Solvent Sample_Purity->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer 1H_NMR 1D ¹H NMR Transfer->1H_NMR 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR Assign_1H Assign ¹H Signals 1H_NMR->Assign_1H 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Assign_13C Assign ¹³C Signals 13C_NMR->Assign_13C 2D_NMR->Assign_1H 2D_NMR->Assign_13C Assign_1H->Assign_13C Confirm_Structure Confirm Connectivity & Final Structure Assign_13C->Confirm_Structure

Caption: Experimental workflow for NMR-based structural elucidation.

data_interpretation_flow 1H_Spectrum ¹H Spectrum (Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Correlations) 1H_Spectrum->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C Direct Correlations) 1H_Spectrum->HSQC COSY->HSQC Assigns Carbons with Attached Protons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assigns Quaternary Carbons & Confirms Fragments Structure Final Structure of This compound HMBC->Structure

Caption: Logical flow of 2D NMR data interpretation.

Concluding Remarks

The structural elucidation of this compound can be confidently achieved through a systematic application of 1D and 2D NMR spectroscopic techniques. While the predicted data in this guide serves as a strong starting point, the acquisition of high-quality experimental data, following the detailed protocols, is paramount for an unambiguous assignment. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectra provides a powerful toolkit for researchers, enabling the precise characterization of this important chemical entity and its derivatives, thereby supporting advancements in medicinal chemistry and drug development.

Electronic Properties of 7-Nitroindoline: A Technical Guide for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Nitroindoline is a heterocyclic aromatic compound that has garnered significant attention in materials science and drug development. Its unique "push-pull" electronic structure, arising from an electron-donating indoline ring fused to a benzene ring bearing an electron-withdrawing nitro group, imparts a substantial molecular dipole moment and facilitates intramolecular charge transfer (ICT). These characteristics make it a promising building block for advanced materials with applications in organic electronics, nonlinear optics, and as a photolabile protecting group. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its synthesis, theoretical electronic structure, and the experimental protocols used for its characterization.

Molecular Structure and Synthesis

The key to this compound's electronic properties is its molecular architecture. The nitrogen atom of the indoline ring acts as an electron donor, while the nitro group at the 7-position serves as a strong electron acceptor. This arrangement creates a permanent dipole and allows for efficient charge separation upon photoexcitation.

Synthesis Workflow

The direct nitration of indole is challenging and often leads to a mixture of isomers and polymerization.[1] A more robust and regioselective method proceeds through the protection and reduction of indole to an indoline intermediate, followed by controlled nitration and subsequent re-aromatization.[2]

G Synthesis Workflow for this compound Indole Indole (Starting Material) Step1 Sulfonation & Reduction (Sodium Bisulfite) Indole->Step1 Intermediate1 Sodium Indoline-2-sulfonate Step1->Intermediate1 Step2 Acetylation (Acetic Anhydride) Intermediate1->Step2 Intermediate2 Sodium 1-acetylindoline-2-sulfonate Step2->Intermediate2 Step3 Nitration (≤10°C) Intermediate2->Step3 NitratingAgent Acetyl Nitrate (Acetic Anhydride + Nitric Acid) NitratingAgent->Step3 Intermediate3 Nitrated Intermediate Step3->Intermediate3 Step4 Alkaline Hydrolysis & Aromatization (NaOH) Intermediate3->Step4 Product This compound Step4->Product Purification Purification (Filtration & Recrystallization) Product->Purification

Caption: A multi-step synthesis pathway for this compound, ensuring high regioselectivity.

Electronic and Photophysical Properties

The electronic behavior of this compound is dictated by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals

Theoretical studies using Density Functional Theory (DFT) are instrumental in modeling the electronic structure. For this compound, the HOMO is expected to be localized on the electron-rich indoline moiety, while the LUMO is predominantly located on the electron-withdrawing nitro group. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and the energy of its lowest electronic transition.

FMO HOMO HOMO (Highest Occupied Molecular Orbital) Localized on Indoline Ring LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on Nitro Group HOMO->LUMO ΔE = hν (Photon Absorption)

Caption: Energy diagram of Frontier Molecular Orbitals (FMOs) in this compound.

Quantitative Electronic Data

While specific experimental data for this compound is not widely published, theoretical calculations and data from analogous compounds provide valuable estimates. The following tables summarize these expected properties.

Table 1: Calculated Electronic Properties of this compound (Estimated)

ParameterEstimated Energy (eV)Computational MethodDescription
HOMO Energy ~ -7.0 to -6.5DFT (e.g., B3LYP/6-31G(d))Relates to the ionization potential and electron-donating ability.[3]
LUMO Energy ~ -2.5 to -2.0DFT (e.g., B3LYP/6-31G(d))Relates to the electron affinity and electron-accepting ability.[3]
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0DFT (e.g., B3LYP/6-31G(d))A larger gap suggests higher kinetic stability and lower chemical reactivity.[3]

Table 2: Photophysical and Electrochemical Properties of this compound (Estimated)

PropertyEstimated ValueSolvent / ConditionsDescription
λmax (nm) 320 - 360Acetonitrile / WaterCorresponds to the π-π* electronic transition.[4][5]
Molar Absorptivity (ε) Data not available-A measure of how strongly the molecule absorbs light at λmax.
Reduction Potential (V) Data not availableAcetonitrile, vs Ag/AgClPotential for the one-electron reduction of the nitro group.
Dipole Moment (Debye) ~ 5 - 7-Indicates high molecular polarity, influencing solubility and interactions.

Experimental Protocols

Characterization of this compound's electronic properties relies on a combination of spectroscopic, electrochemical, and computational methods.

Synthesis of this compound[2]

This protocol avoids the challenges of direct nitration by utilizing an indoline intermediate.

  • Preparation of Sodium 1-acetylindoline-2-sulfonate:

    • React indole with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.

    • Acetylate the resulting sodium indoline-2-sulfonate using acetic anhydride to protect the nitrogen atom.

  • Nitration:

    • Prepare the nitrating agent, acetyl nitrate, by carefully adding nitric acid to cooled acetic anhydride.

    • Dissolve the sodium 1-acetylindoline-2-sulfonate in acetic anhydride or acetic acid and cool the solution to ≤10°C.

    • Add the acetyl nitrate solution dropwise while maintaining the low temperature. Stir for approximately 2 hours to complete the nitration at the 7-position.

  • Hydrolysis and Aromatization:

    • Collect the precipitated nitrated intermediate by filtration.

    • Add a 20% aqueous solution of sodium hydroxide to the intermediate and stir for 0.5 to 5 hours at 20-60°C. This step removes the protecting groups and dehydrogenates the indoline ring to yield this compound.

  • Purification:

    • Collect the precipitated this compound by filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent like an ethanol/water mixture for high purity.

Cyclic Voltammetry (CV)

CV is used to probe the redox behavior, particularly the reduction of the nitro group.

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Ag/AgCl electrode.[6]

    • Counter Electrode: Platinum wire.

    • Potentiostat: Connect the three electrodes to a potentiostat for potential control and current measurement.

  • Sample Preparation:

    • Prepare a 1-5 mM solution of this compound in an aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15 minutes.

  • Measurement:

    • Scan the potential from an initial value (e.g., 0 V) to a sufficiently negative potential to observe the reduction of the nitro group, and then reverse the scan back to the initial potential.

    • Record the resulting current-voltage curve (voltammogram). The cathodic peak potential (Epc) indicates the ease of reduction.

UV-Visible Spectroscopy

This technique is used to determine the wavelength of maximum absorption (λmax), which corresponds to the HOMO-LUMO energy gap.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile or ethanol). Concentrations are typically in the micromolar range.

  • Measurement:

    • Use a dual-beam UV-Visible spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and another with the sample solution.

    • Scan a range of wavelengths (e.g., 200-700 nm) and record the absorbance.

    • The wavelength at which the highest absorbance is recorded is λmax. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.[7]

Computational Modeling

DFT calculations provide theoretical insight into the electronic structure.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Methodology:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective hybrid functional for organic molecules.[8][9]

    • Basis Set: 6-31G(d) or a larger basis set (e.g., 6-311++G(d,p)) for higher accuracy.

  • Procedure:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization to find the lowest energy conformation.

    • Run a frequency calculation to confirm the structure is a true minimum.

    • Calculate the molecular orbitals to obtain the HOMO and LUMO energies and visualize their electron density distributions.

Applications in Materials Science

The distinct electronic properties of this compound make it a versatile component in functional materials.

  • Organic Electronics: The inherent "push-pull" nature is advantageous for creating materials with charge-transfer characteristics, which are desirable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

  • Nonlinear Optics (NLO): Molecules with large dipole moments and ICT characteristics can exhibit significant second-order NLO properties, making them suitable for applications in optical communications and data storage.

  • Photocleavable Protecting Groups: N-acyl-7-nitroindolines are widely used as "caged" compounds.[4][10] Irradiation with UV light cleaves the N-acyl bond, releasing a carboxylic acid with high spatiotemporal precision.[5] This is highly valuable in drug delivery, neuroscience, and the fabrication of photodegradable hydrogels.[5]

References

Methodological & Application

Application Notes and Protocols for 7-Nitroindoline in nNOS Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Nitroindoline (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), in neuroscience research. This document details the mechanism of action, selectivity, and experimental protocols for both in vitro and in vivo applications of 7-NI, facilitating its effective use in studying the roles of nNOS in various physiological and pathological processes.

Introduction to this compound

This compound (7-NI) is a potent and widely used inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1). Its utility in neuroscience research stems from its relative selectivity for nNOS over the other two nitric oxide synthase isoforms: endothelial NOS (eNOS or NOS-3) and inducible NOS (iNOS or NOS-2). By inhibiting nNOS, 7-NI allows for the elucidation of the specific roles of neuronally-derived nitric oxide (NO) in a variety of processes, including synaptic plasticity, neurotoxicity, and pain signaling.

Mechanism of Action

This compound acts as a competitive inhibitor at the L-arginine binding site of the nNOS enzyme. Nitric oxide is synthesized through a five-electron oxidation of a terminal guanidine nitrogen on L-arginine, a reaction catalyzed by nNOS. By competing with the endogenous substrate L-arginine, 7-NI effectively blocks the production of nitric oxide in neuronal populations.

Selectivity Profile

While 7-NI exhibits a degree of selectivity for nNOS, it is important to consider its inhibitory activity against eNOS and iNOS, especially at higher concentrations. The following table summarizes the reported inhibitory potencies (IC₅₀ and Kᵢ values) of this compound for the three NOS isoforms. Researchers should carefully consider these values when designing experiments and interpreting results to ensure that the observed effects are primarily due to nNOS inhibition.

NOS IsoformSpeciesIC₅₀ (µM)Kᵢ (µM)
nNOS Rat (brain regions)0.64 - 1.53-
Bovine-0.47
eNOS Bovine-0.7
iNOS Murine91 ± 16.6-

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions and the species from which the enzyme was sourced.

Solubility and Preparation of this compound

This compound has limited solubility in aqueous solutions. For in vitro experiments, it is commonly dissolved in organic solvents such as dimethyl sulfoxide (DMSO), methanol, or ethanol to create a stock solution, which can then be diluted in the appropriate aqueous buffer for the experiment.[1] For in vivo studies in rodents, 7-NI is often prepared as a suspension in a vehicle like peanut oil for intraperitoneal (i.p.) injection. It is crucial to ensure the inhibitor is thoroughly suspended before each administration.

Experimental Protocols

I. In Vitro nNOS Inhibition Assays

Two common methods for measuring nNOS activity and its inhibition by 7-NI in vitro are the Griess assay, which measures nitrite, a stable breakdown product of NO, and the radioisotopic assay, which measures the conversion of [³H]-L-arginine to [³H]-L-citrulline.

This colorimetric assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite.

Materials:

  • Brain tissue (e.g., cerebellum, hippocampus)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (BH4), 2 mM CaCl₂, 10 µg/mL Calmodulin

  • L-arginine solution (e.g., 10 mM)

  • This compound stock solution (in DMSO)

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite standard solutions (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Tissue Preparation:

    • Dissect and weigh the brain tissue of interest on ice.

    • Homogenize the tissue in ice-cold Homogenization Buffer (e.g., 10% w/v).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic nNOS enzyme. Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Enzymatic Reaction:

    • In a 96-well plate, add the following to each well:

      • Reaction Buffer

      • Varying concentrations of this compound (or vehicle for control)

      • Brain tissue supernatant (e.g., 50-100 µg of protein)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding L-arginine to each well to a final concentration of 1 mM.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Reagent A and Reagent B immediately before use.

    • To stop the enzymatic reaction and measure nitrite, add 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Express nNOS activity as pmol of nitrite produced per minute per mg of protein.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

This radioisotopic assay directly measures the enzymatic activity of nNOS by quantifying the formation of [³H]-L-citrulline from [³H]-L-arginine.

Materials:

  • Purified nNOS enzyme or brain tissue homogenate

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT, 2.5 mM CaCl₂

  • Cofactor Mix: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM BH4, 10 µg/mL Calmodulin

  • [³H]-L-arginine

  • Unlabeled L-arginine

  • This compound stock solution (in DMSO)

  • Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare a reaction mixture containing Assay Buffer, Cofactor Mix, and the nNOS enzyme source.

    • Add varying concentrations of this compound or vehicle.

    • Initiate the reaction by adding a mixture of [³H]-L-arginine and unlabeled L-arginine (final concentration typically in the low micromolar range).

  • Incubation:

    • Incubate the reaction tubes at 37°C for 15-30 minutes.

  • Reaction Termination and Separation:

    • Stop the reaction by adding Stop Buffer.

    • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. This resin binds the positively charged [³H]-L-arginine, while the neutral [³H]-L-citrulline passes through.

    • Elute the [³H]-L-citrulline with water.

  • Quantification:

    • Collect the eluate in scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-L-citrulline produced.

    • Determine the specific activity of nNOS (pmol/min/mg protein).

    • Calculate the inhibitory effect of this compound and determine its IC₅₀ value.

II. In Vivo Experimental Protocols

Materials:

  • This compound

  • Vehicle (e.g., sterile peanut oil, or saline with a solubilizing agent like DMSO and Tween 80)

  • Syringes and needles (e.g., 25-27 gauge for intraperitoneal injection in mice)

Procedure for Intraperitoneal (i.p.) Injection:

  • Preparation of 7-NI Suspension:

    • Weigh the required amount of this compound.

    • If using an oil vehicle, suspend the 7-NI powder in the oil. Sonication may be required to achieve a uniform suspension.

    • If using an aqueous-based vehicle, first dissolve the 7-NI in a minimal amount of DMSO, then add Tween 80 and finally the saline, vortexing between each addition.

    • Prepare the suspension fresh before each experiment.

  • Animal Handling and Injection:

    • Properly restrain the animal (mouse or rat).

    • For i.p. injection, locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[2][3]

    • Insert the needle at a 10-20 degree angle and inject the 7-NI suspension.

    • The typical injection volume for mice is 10 mL/kg.[2]

Dosage Considerations: Dosages of 7-NI in rodents typically range from 10 to 50 mg/kg, administered intraperitoneally. The optimal dose and timing of administration should be determined empirically for each specific experimental paradigm.

Objective: To assess the neuroprotective effects of 7-NI against neurotoxin-induced neuronal damage.

Experimental Workflow:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Treatment Groups:

    • Vehicle control

    • MPTP (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals)

    • This compound (e.g., 25-50 mg/kg, i.p.) + MPTP

  • Procedure:

    • Administer this compound 30 minutes prior to each MPTP injection.

  • Endpoint Analysis (7 days post-MPTP):

    • Sacrifice animals and dissect the striatum and substantia nigra.

    • Measure dopamine and its metabolites in the striatum using HPLC.

    • Perform immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).

Caption: Workflow for a neuroprotection study using 7-NI.

Objective: To investigate the role of nNOS in synaptic plasticity.

Procedure:

  • Hippocampal Slice Preparation:

    • Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.[4][5][6]

    • Maintain slices in an interface or submerged recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).

  • Electrophysiological Recording:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[6][7]

  • Experimental Protocol:

    • Record a stable baseline of fEPSPs for at least 20 minutes.

    • Apply this compound (e.g., 10-100 µM) to the perfusion bath and continue recording for another 20-30 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Express the fEPSP slope as a percentage of the pre-HFS baseline.

    • Compare the magnitude of LTP in the presence and absence of this compound.

G

Caption: Workflow for an LTP experiment using 7-NI.

1. Formalin Test in Mice

Objective: To assess the analgesic effects of 7-NI on inflammatory pain.

Procedure:

  • Acclimation: Acclimate mice to the observation chambers.

  • Drug Administration: Administer this compound (e.g., 10-50 mg/kg, i.p.) or vehicle 30 minutes before the formalin injection.

  • Formalin Injection: Inject dilute formalin (e.g., 20 µL of 1-5% formalin) into the plantar surface of one hind paw.[8][9]

  • Behavioral Observation: Observe the animals immediately after the formalin injection and record the total time spent licking or biting the injected paw. The response is typically biphasic:

    • Phase 1 (0-5 minutes): Represents direct nociceptor activation.

    • Phase 2 (15-40 minutes): Represents inflammatory pain.[9]

  • Data Analysis: Compare the duration of nociceptive behaviors between the 7-NI-treated and vehicle-treated groups for both phases.

2. Chronic Constriction Injury (CCI) Model in Rats

Objective: To evaluate the effect of 7-NI on neuropathic pain.

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the sciatic nerve at the mid-thigh level.

    • Loosely tie four chromic gut ligatures around the nerve.[10][11][12]

  • Drug Administration:

    • Begin daily administration of this compound (e.g., 10-50 mg/kg, i.p.) or vehicle at a predetermined time point post-surgery (e.g., starting on day 7).

  • Behavioral Testing:

    • Assess mechanical allodynia and thermal hyperalgesia at baseline (before surgery) and at multiple time points after surgery.

    • Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold to calibrated von Frey filaments applied to the plantar surface of the hind paw.[13]

    • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency to a radiant heat source.

  • Data Analysis:

    • Compare the paw withdrawal thresholds and latencies between the 7-NI-treated and vehicle-treated groups over time.

nNOS Signaling Pathway

Neuronal nitric oxide synthase is a key enzyme in a complex signaling cascade. Its activation is primarily initiated by an influx of calcium into the neuron, often through the activation of NMDA receptors by glutamate. The increased intracellular calcium binds to calmodulin, which in turn activates nNOS. The produced nitric oxide can then diffuse to adjacent cells and activate its downstream targets, most notably soluble guanylate cyclase (sGC), leading to the production of cyclic GMP (cGMP) and subsequent activation of protein kinase G (PKG).

G

Caption: The nNOS signaling cascade and the point of inhibition by 7-NI.

References

Application Notes and Protocols for the Preparation of 7-Nitroindoline-Caged Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and application of 7-Nitroindoline-caged L-glutamate (NI-caged glutamate). Caged compounds are essential tools in neuroscience and cell biology, allowing for the precise spatiotemporal release of bioactive molecules using light. This compound derivatives are favored for their high hydrolytic stability at physiological pH and rapid, efficient photorelease kinetics.[1][2]

This guide details a multi-step synthesis protocol, summarizes key photochemical properties for experimental design, and illustrates the relevant biological pathways and experimental workflows.

Photochemical and Pharmacological Properties

The selection of a caged compound is critically dependent on its photochemical efficiency and pharmacological inertness. This compound (NI) and its derivative, 4-methoxy-7-nitroindoline (MNI), are two of the most common caging groups for glutamate. The addition of the methoxy group in MNI-caged glutamate significantly enhances its quantum yield.[2]

Table 1: Comparison of NI-caged and MNI-caged L-Glutamate

Property 7-Nitroindolinyl (NI)-Caged Glutamate 4-Methoxy-7-nitroindolinyl (MNI)-Caged Glutamate Source(s)
Photorelease Efficiency Baseline ~2.5 times more efficient than NI-caged glutamate [2]
Photolysis Half-Time < 0.26 ms < 0.26 ms [2]
Two-Photon Action Cross-Section (δu) Not specified, but lower than MNI ~0.06 GM at 720-730 nm [2][3]
Recommended Uncaging Wavelength ~350 nm (1-photon); ~720 nm (2-photon) ~350 nm (1-photon); ~720 nm (2-photon) [1][4]
Biological Inertness Inert at glutamate receptors Generally inert at glutamate receptors [2]

| Off-Target Effects | Antagonism of GABAA receptors at high concentrations | Antagonism of GABAA receptors at high concentrations |[2] |

Experimental Synthesis of this compound-Caged L-Glutamate

The synthesis of NI-caged glutamate is a multi-step process involving the preparation of the this compound moiety, protection of L-glutamic acid, coupling of the two molecules, and final deprotection.

G cluster_0 Part 1: this compound Synthesis cluster_1 Part 2: Coupling & Deprotection Indole Indole S_R Sodium Indoline- 2-sulfonate Indole->S_R NaHSO3 Acetylation Sodium 1-acetylindoline- 2-sulfonate S_R->Acetylation Acetic Anhydride Nitration Nitrated Intermediate Acetylation->Nitration Acetyl Nitrate (≤10°C) Hydrolysis Crude 7-Nitroindole Nitration->Hydrolysis 20% NaOH (20-60°C) Recrystallization Pure 7-Nitroindole Hydrolysis->Recrystallization Ethanol/Water Reduction This compound Recrystallization->Reduction Catechol-borane TFA Glu Boc-L-Glu-OtBu (Commercial) Coupling EDC, DMAP in DCM Glu->Coupling Cage This compound Cage->Coupling Protected_Caged Protected NI-Caged Glutamate Coupling->Protected_Caged Deprotection TFA in DCM Protected_Caged->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product NI-Caged Glutamate Purification->Final_Product G cluster_iGluR Ionotropic Receptors (Fast Transmission) cluster_mGluR Metabotropic Receptors (Modulation) UncagedGlu Uncaged Glutamate AMPA AMPA Receptor UncagedGlu->AMPA NMDA NMDA Receptor UncagedGlu->NMDA mGluR1_5 Group I mGluR UncagedGlu->mGluR1_5 Na_Influx Na+ Influx AMPA->Na_Influx opens Mg_Unblock Mg2+ Unblock NMDA->Mg_Unblock is blocked by Mg2+ Gq Gq Protein mGluR1_5->Gq activates Depolarization Depolarization Na_Influx->Depolarization Depolarization->Mg_Unblock relieves block Ca_Influx_NMDA Ca2+ Influx Mg_Unblock->Ca_Influx_NMDA allows CellularResponse Downstream Cellular Responses (LTP, LTD, etc.) Ca_Influx_NMDA->CellularResponse PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC Activation DAG->PKC Ca_Release_IP3 Ca2+ Release ER->Ca_Release_IP3 Ca_Release_IP3->CellularResponse PKC->CellularResponse

References

7-Nitroindoline: A Tool for Investigating Nitric Oxide Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial for the production of nitric oxide (NO) in the nervous system.[1] Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, synaptic plasticity, and neurotoxicity.[2][3][4] The selective inhibition of nNOS by 7-NI, without significantly affecting the endothelial (eNOS) and inducible (iNOS) isoforms at therapeutic doses, makes it an invaluable tool for elucidating the specific roles of neuronal NO signaling in health and disease.[5][6] These application notes provide a comprehensive overview of 7-NI, including its mechanism of action, quantitative data on its selectivity, and detailed protocols for its use in both in vitro and in vivo research settings.

Chemical Properties and Handling

This compound is a yellow to orange crystalline solid.[7] For experimental use, it is crucial to understand its solubility and stability to ensure accurate and reproducible results.

Storage and Stability:

This compound should be stored in a cool, dry, and well-ventilated area, protected from light.[8] For long-term storage, it is recommended to keep it at temperatures between 2°C and 8°C.[8] Stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO) and should be stored in amber vials at -20°C or -80°C for short-term storage to minimize degradation.[8] It is advisable to avoid prolonged storage of solutions.[8]

Safety Precautions:

This compound is suspected of causing genetic defects.[7] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7][9] Avoid inhalation of dust and contact with skin and eyes.[7][9] All handling should be performed in a well-ventilated area or a chemical fume hood.[7][9]

Mechanism of Action

This compound acts as a competitive inhibitor of nNOS with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4).[1] By binding to the active site of the enzyme, 7-NI prevents the synthesis of nitric oxide from L-arginine. This inhibition is relatively selective for the neuronal isoform. While it can inhibit eNOS at higher concentrations, it displays a greater affinity for nNOS, allowing for the dissection of nNOS-specific pathways in experimental models.[5][10]

Quantitative Data: Inhibitor Selectivity

The selectivity of this compound for the different NOS isoforms is a critical aspect of its utility as a research tool. The following table summarizes the inhibitory constants (Ki) and IC50 values for 7-NI against the three main NOS isoforms.

NOS IsoformInhibitor Constant (Ki)IC50Reference
nNOS (neuronal) 0.16 µM0.47 µM[5][11]
eNOS (endothelial) -> 10 µM[10]
iNOS (inducible) --

Note: Specific Ki and IC50 values can vary depending on the experimental conditions, such as substrate and cofactor concentrations.

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in the nitric oxide signaling pathway and its application in experimental research, the following diagrams are provided.

NO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_inhibitor Inhibition cluster_post Postsynaptic Neuron Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin activates nNOS nNOS Calmodulin->nNOS activates L_Arginine L-Arginine L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates Seven_NI This compound Seven_NI->nNOS inhibits cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Isolate_Enzyme Isolate nNOS enzyme or prepare brain tissue homogenate Setup_Assay Set up NOS activity assay (e.g., Citrulline conversion) Isolate_Enzyme->Setup_Assay Add_7NI Add varying concentrations of this compound Setup_Assay->Add_7NI Measure_Activity Measure nNOS activity Add_7NI->Measure_Activity Analyze_Data Analyze data and determine IC50 Measure_Activity->Analyze_Data Animal_Model Select animal model (e.g., rodent model of neuroinflammation) Administer_7NI Administer this compound (e.g., intraperitoneal injection) Animal_Model->Administer_7NI Behavioral_Tests Perform behavioral tests Administer_7NI->Behavioral_Tests Tissue_Collection Collect brain tissue Behavioral_Tests->Tissue_Collection Biochemical_Analysis Perform biochemical analysis (e.g., measure NO metabolites, cGMP levels) Tissue_Collection->Biochemical_Analysis

Caption: General Experimental Workflow for Studying this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: In Vitro nNOS Inhibition Assay (Citrulline Conversion Assay)

This protocol measures the activity of nNOS by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

  • Purified nNOS enzyme or brain tissue homogenate

  • [³H]L-arginine

  • L-arginine (unlabeled)

  • NADPH

  • Calmodulin

  • CaCl₂

  • BH₄ (Tetrahydrobiopterin)

  • HEPES buffer (pH 7.4)

  • This compound stock solution (in DMSO)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation vials and scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, NADPH, calmodulin, CaCl₂, and BH₄.

  • Add Inhibitor: Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) to the reaction tubes.

  • Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for 10 minutes at 37°C.[12]

  • Initiate Reaction: Start the reaction by adding a mixture of [³H]L-arginine and unlabeled L-arginine to each tube.

  • Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and Dowex AG 50W-X8 resin. The resin binds to the unreacted [³H]L-arginine.

  • Isolate [³H]L-citrulline: Centrifuge the tubes to pellet the resin. Transfer the supernatant containing the [³H]L-citrulline to a scintillation vial.

  • Quantify Radioactivity: Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]L-citrulline produced in each reaction. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: In Vivo Administration of this compound in Rodents

This protocol describes the intraperitoneal (i.p.) administration of this compound to rodents for studying its effects on NO signaling in the central nervous system.

Materials:

  • This compound

  • Vehicle (e.g., saline, peanut oil, or a mixture of DMSO, Cremophor, and saline)

  • Syringes and needles (appropriate size for rodents)

  • Animal balance

  • Rodent animal model (e.g., mice or rats)

Procedure:

  • Prepare this compound Solution: Due to its poor water solubility, this compound is often dissolved in a vehicle. A common method is to first dissolve it in a small amount of DMSO and then dilute it with saline or another vehicle to the final desired concentration.[8] The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. Gentle heating or sonication may aid in dissolution.[13]

  • Animal Handling and Dosing:

    • Weigh the animal to accurately calculate the required dose.

    • Gently restrain the animal.

    • Administer the this compound solution via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for rats).[13]

    • Dosages used in studies typically range from 10 to 50 mg/kg.[11]

  • Control Groups: Always include a vehicle control group that receives the same volume of the vehicle without this compound.

  • Post-administration Monitoring: Observe the animals for any adverse effects after administration.

  • Experimental Readouts: At the desired time points after administration, proceed with behavioral testing, tissue collection for biochemical analysis (e.g., measurement of NO metabolites or cGMP levels), or other relevant experimental procedures.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂) and nitrate (NO₃).

Materials:

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Nitrate Reductase

  • NADPH

  • Sodium nitrite standard solution

  • Biological samples (e.g., cell culture supernatant, plasma, tissue homogenates)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Collect biological samples and centrifuge to remove any particulate matter.

  • Nitrate to Nitrite Conversion (Optional but Recommended): To measure total NO production (nitrite + nitrate), first convert nitrate to nitrite. Incubate the samples with nitrate reductase and NADPH according to the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same buffer as the samples.

  • Griess Reaction:

    • Add the samples and standards to the wells of a 96-well plate.

    • Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[14]

    • Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well.

  • Color Development: Allow the color to develop for 5-10 minutes at room temperature. A purple/magenta color will form.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the concentration of nitrite in the samples.

Conclusion

This compound is a powerful and selective tool for investigating the role of neuronal nitric oxide signaling in a wide range of biological processes. By understanding its properties and utilizing the detailed protocols provided, researchers can effectively employ this inhibitor to advance our knowledge of NO-mediated pathways and their implications for drug discovery and development. Proper handling and consideration of its selectivity are paramount for obtaining reliable and meaningful results.

References

Application Notes and Protocols for the Synthesis and Evaluation of 7-Nitroindoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 7-nitroindoline derivatives as a promising class of anticancer agents. The focus is on potent tubulin polymerization inhibitors, with detailed protocols for their synthesis and key biological assays.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. In the context of oncology, this compound has emerged as a key starting material for the synthesis of potent anticancer compounds. Notably, 7-arylindoline-1-benzenesulfonamides have demonstrated significant antiproliferative activity by targeting tubulin, a critical component of the cytoskeleton involved in cell division. Disruption of tubulin polymerization leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis, making it a validated strategy for cancer therapy.

This document details the synthesis and evaluation of a lead compound, 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide, and provides protocols for key in vitro assays to characterize its anticancer properties.

Data Presentation

The following tables summarize the in vitro anticancer activity of a representative 7-arylindoline-1-benzenesulfonamide, Compound 15 , and its effect on tubulin polymerization.[1][2]

Table 1: In Vitro Antiproliferative Activity of 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide (Compound 15) [1][2]

Cancer Cell LineCancer TypeIC50 (nM)
KBHuman oral cancer21
KB-vin10Multidrug-resistant oral cancer17
DU-145Prostate cancer32
PC-3Prostate cancer28
A549Lung cancer25
HCT-116Colon cancer23

Table 2: Inhibition of Tubulin Polymerization by 7-arylindoline-1-benzenesulfonamides [1][2]

CompoundIC50 (µM)
7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide (15) 1.5
7-(4'-Methoxyphenyl)indoline-1-benzenesulfonamide (14)1.7
Combretastatin A-4 (Reference)2.0
Colchicine (Reference)3.5

Signaling Pathways

The primary mechanism of action for the described this compound derivatives is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.

G2M_Arrest_Apoptosis cluster_drug Drug Action cluster_cellular_effect Cellular Effect 7-Nitroindoline_Derivative This compound Derivative (e.g., Compound 15) Tubulin Tubulin (Colchicine Binding Site) 7-Nitroindoline_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of G2/M phase arrest and apoptosis induction.

Some this compound derivatives, such as Compound 15 , have also been shown to inhibit autophagy, which may contribute to their cytotoxic effects.[3]

Autophagy_Inhibition Compound_15 Compound 15 LC3I_to_LC3II LC3-I to LC3-II Conversion Compound_15->LC3I_to_LC3II Blocks Autophagic_Flux Autophagic Flux Compound_15->Autophagic_Flux Inhibits Autophagy Autophagy LC3I_to_LC3II->Autophagy Autophagic_Flux->Autophagy Cell_Death Cell Death Autophagy->Cell_Death Contributes to (in this context)

Caption: Inhibition of autophagy by Compound 15.

Experimental Protocols

Synthesis of 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide (Compound 15)

This protocol is a representative procedure for the synthesis of 7-arylindoline-1-benzenesulfonamides, starting from this compound.

Synthesis_Workflow Start This compound Step1 Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate1 7-Aminoindoline Step1->Intermediate1 Step2 Sulfonylation (Benzenesulfonyl chloride, Pyridine) Intermediate1->Step2 Intermediate2 7-Aminoindoline-1-benzenesulfonamide Step2->Intermediate2 Step3 Suzuki Coupling (4-Cyanophenylboronic acid, Pd catalyst, Base) Intermediate2->Step3 End 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide (Compound 15) Step3->End

Caption: Synthetic workflow for Compound 15.

Step 1: Synthesis of 7-Aminoindoline

  • To a solution of this compound (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq by weight).

  • Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 7-aminoindoline, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Aminoindoline-1-benzenesulfonamide

  • Dissolve 7-aminoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Add pyridine (2.0 eq) as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide (Compound 15)

Note: This step would typically involve a bromination of the 7-aminoindoline-1-benzenesulfonamide followed by a Suzuki coupling. A more direct approach from a suitable precursor is outlined in the likely synthetic route. A detailed protocol for the likely preceding bromination step is not available in the search results, so a general Suzuki coupling protocol is provided.

  • To a mixture of the 7-bromoindoline-1-benzenesulfonamide precursor (1.0 eq), 4-cyanophenylboronic acid (1.5 eq), and a suitable base (e.g., K2CO3, 2.0 eq) in a solvent mixture such as toluene/ethanol/water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

In Vitro Tubulin Polymerization Assay[4]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Test compound (e.g., Compound 15) dissolved in DMSO

  • Positive control (e.g., colchicine)

  • Negative control (vehicle, DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer on ice.

  • Prepare the final tubulin polymerization mixture by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the tubulin solution on ice.

  • In a pre-chilled 96-well plate on ice, add the test compound at various concentrations, the positive control, and the negative control.

  • Initiate the polymerization by adding the final tubulin polymerization mixture to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

  • Determine the maximum rate of polymerization (Vmax) and the final polymer mass (absorbance at steady state).

  • Calculate the percentage of inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry[5]

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • Test compound (e.g., Compound 15)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

Data Analysis:

  • Use appropriate software to generate a DNA content histogram.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of treated cells to that of the control cells to determine if the compound induces cell cycle arrest at a specific phase.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Tubulin_Assay Tubulin Polymerization Assay IC50_Determination->Tubulin_Assay Cell_Cycle Cell Cycle Analysis IC50_Determination->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for the HPLC Purification of 7-Nitroindoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical and preparative High-Performance Liquid Chromatography (HPLC) purification of 7-nitroindoline and its derivatives. It also covers methods for the chiral separation of enantiomers.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry and drug discovery, often serving as precursors for pharmacologically active compounds. Efficient purification of these molecules is crucial to ensure the quality, purity, and safety of the final products. Reversed-phase HPLC is a powerful and widely used technique for the purification of nitroaromatic compounds due to its high resolution and scalability. This application note outlines robust methods for achieving high purity of this compound and its derivatives.

Data Presentation

The following table summarizes typical quantitative data obtained during the HPLC purification of this compound and a representative derivative, 5-Bromo-7-nitroindoline. These values are representative and may vary depending on the specific instrumentation, column, and precise experimental conditions.

CompoundHPLC MethodColumnMobile PhaseRetention Time (min)Purity (%)Recovery (%)
This compound Analytical RP-HPLCC18, 4.6 x 150 mm, 5 µmAcetonitrile/Water with 0.1% Formic Acid (Gradient)8.2>99N/A
This compound Preparative RP-HPLCC18, 21.2 x 250 mm, 10 µmAcetonitrile/Water with 0.1% Formic Acid (Gradient)12.5>98~90
5-Bromo-7-nitroindoline Analytical RP-HPLCPhenyl-Hexyl, 4.6 x 150 mm, 5 µmAcetonitrile/Water with 0.1% TFA (Gradient)10.1>99N/A
(R/S)-7-Nitroindoline Chiral HPLCPolysaccharide-based CSPHexane/Ethanol (Isocratic)7.5 (R), 8.9 (S)>99 (ee)N/A

Experimental Protocols

Analytical Reversed-Phase HPLC of this compound

This protocol is designed for the purity assessment of this compound.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (analytical grade).

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the peak area percentage.

Preparative Reversed-Phase HPLC of this compound Derivatives

This protocol is for the purification of larger quantities of this compound derivatives.

Instrumentation and Materials:

  • Preparative HPLC system with a high-pressure gradient pump, autosampler or manual injector, and a UV-Vis detector with a preparative flow cell.

  • Fraction collector.

  • Reversed-phase C18 or Phenyl-Hexyl column suitable for preparative scale (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Crude this compound derivative sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Trifluoroacetic acid (TFA) (HPLC grade).

Procedure:

  • Method Development and Scaling: First, develop an analytical method as described in section 3.1 to achieve good separation of the target compound from impurities. Then, scale up the method for the preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., a mixture of acetonitrile and water) at a high concentration, ensuring complete dissolution. Filter the solution to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min (adjust based on column dimensions).

    • Detection Wavelength: 254 nm or a wavelength specific to the compound.

    • Injection Volume: 1-5 mL (depending on the sample concentration and column capacity).

    • Gradient Program: An optimized gradient based on the analytical method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.

  • Post-Purification: Combine the pure fractions, and remove the solvent by rotary evaporation or lyophilization. Analyze the purity of the collected product using the analytical HPLC method.

Chiral HPLC Separation of this compound Enantiomers

This protocol is for the separation of enantiomers of a chiral this compound derivative.

Instrumentation and Materials:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as cellulose or amylose derivatives).

  • Racemic this compound derivative sample.

  • Hexane (HPLC grade).

  • Ethanol (HPLC grade).

Procedure:

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of Hexane and Ethanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the two peaks corresponding to the different enantiomers and determine the enantiomeric excess (ee) if required.

Visualizations

HPLC Purification Workflow

HPLC_Purification_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Purification A Sample Preparation B Analytical HPLC Run A->B C Purity Assessment B->C D Method Scale-up C->D Optimization E Preparative HPLC Run D->E F Fraction Collection E->F G Solvent Removal F->G H Final Purity Check G->H

Caption: General workflow for HPLC purification of this compound and its derivatives.

Chiral Separation Strategy

Chiral_Separation_Strategy Racemic_Mixture Racemic this compound Derivative Chiral_Column Chiral Stationary Phase (CSP) Column Racemic_Mixture->Chiral_Column Separation Differential Interaction Chiral_Column->Separation Enantiomer_R Enantiomer R Separation->Enantiomer_R Faster Elution Enantiomer_S Enantiomer S Separation->Enantiomer_S Slower Elution

Caption: Conceptual diagram of chiral separation of this compound enantiomers.

Application Notes: 7-Nitroindazole in Peripheral Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuropathic pain, a chronic condition resulting from damage or disease affecting the somatosensory system, presents a significant therapeutic challenge.[1][2] Its symptoms, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus), are often debilitating and resistant to traditional analgesics.[3][4][5] Research into the underlying mechanisms has identified nitric oxide (NO) as a key signaling molecule in nociceptive transmission.[6][7] The overproduction of NO by the neuronal nitric oxide synthase (nNOS) isoform is considered a fundamental cause of neuropathic pain.[7][8] Consequently, selective inhibition of nNOS is a promising therapeutic strategy for managing this condition.[6][8]

7-Nitroindazole (7-NI), a selective inhibitor of nNOS, has been investigated for its analgesic properties in various animal models of peripheral neuropathy.[1][6] These notes provide an overview of its application, mechanism of action, and relevant experimental protocols for researchers in pain and drug development.

Mechanism of Action

In the context of neuropathic pain, peripheral nerve injury leads to the activation of nNOS in the spinal cord and dorsal root ganglia (DRG).[6] This activation results in an increased production of NO, which acts as a neurotransmitter, contributing to central sensitization and the maintenance of pain hypersensitivity.[1][9] 7-Nitroindazole exerts its analgesic effect by selectively inhibiting the nNOS enzyme, thereby reducing the synthesis of NO in the nervous system.[1][10] This action helps to attenuate the transmission of pain signals and alleviate symptoms like allodynia and hyperalgesia.[1][6]

G cluster_pathway Neuropathic Pain Signaling Cascade cluster_intervention Therapeutic Intervention PNI Peripheral Nerve Injury nNOS nNOS Activation (Spinal Cord & DRG) PNI->nNOS NO Increased NO Production nNOS->NO NT Enhanced Nociceptive Transmission NO->NT Pain Neuropathic Pain (Allodynia, Hyperalgesia) NT->Pain NI7 7-Nitroindazole (7-NI) NI7->nNOS Inhibits

Caption: Mechanism of 7-Nitroindazole in neuropathic pain.

Experimental Protocols

The following protocols are standard methodologies used to evaluate the efficacy of 7-Nitroindazole in rodent models of neuropathic pain.

Experimental Workflow Overview

The general workflow involves acclimatizing the animals, inducing a peripheral nerve injury to establish the pain model, administering the test compound (7-Nitroindazole), and subsequently assessing pain-related behaviors over a specific time course.

G start Start acclimate 1. Animal Acclimatization (1 week) start->acclimate baseline 2. Baseline Behavioral Testing (von Frey, Hargreaves) acclimate->baseline surgery 3. Neuropathy Induction Surgery (e.g., CCI Model) baseline->surgery development 4. Allow Pain Development (e.g., 14 days) surgery->development treatment 5. Administer Compound (7-NI or Vehicle) development->treatment post_testing 6. Post-Treatment Behavioral Testing (e.g., 60 min post-injection) treatment->post_testing analysis 7. Data Analysis post_testing->analysis end End analysis->end

Caption: General experimental workflow for testing 7-NI.
Protocol 1: Chronic Constriction Injury (CCI) Model

This model is widely used to induce neuropathic pain that mimics causalgia in humans.[2]

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Make a small incision at the mid-thigh level of one hind limb to expose the sciatic nerve.

    • Proximal to the sciatic nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.

    • The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding hind limb.

    • Close the muscle layer and skin with sutures.

    • In sham-operated control animals, the sciatic nerve is exposed but not ligated.[6]

  • Post-Operative Care: Monitor animals for recovery and signs of infection. Allow 14 days for the neuropathic pain symptoms to fully develop before drug administration.[6]

Protocol 2: Drug Administration
  • Preparation: Dissolve 7-Nitroindazole in a suitable vehicle. A common vehicle is a mixture of peanut oil and saline, as 7-NI has poor water solubility.

  • Administration: Administer 7-Nitroindazole via intraperitoneal (i.p.) injection. Doses can range from 10 to 50 mg/kg to assess dose-dependency.[1] A vehicle-only group should be included as a negative control.

Protocol 3: Behavioral Testing

Behavioral tests should be performed before surgery (baseline) and at set time points after drug administration (e.g., 60 minutes).[1]

  • Mechanical Allodynia (von Frey Test):

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

    • Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A decrease in PWT indicates mechanical allodynia.[6]

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

    • A radiant heat source is focused onto the plantar surface of the hind paw.

    • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

    • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. A decrease in PWL indicates thermal hyperalgesia.[6]

Data Summary

The following table summarizes quantitative data from studies using 7-Nitroindazole in peripheral neuropathy models.

Model Species Compound Dose Administration Route Key Findings Reference
Sciatic CuffRat7-Nitroindazole10, 20, 50 mg/kgIntraperitonealDose-dependently increased paw withdrawal thresholds (reduced allodynia) at 60 minutes post-administration. No cumulative effect was observed with repeated daily administration.[1]
Chronic Constriction Injury (CCI)Rat7-NitroindazoleNot specifiedIntrathecalReduced CCI-evoked mechanical and thermal withdrawal thresholds. Efficiently lowered mechanical withdrawal thresholds in the von Frey test. Also reduced the number of nNOS-positive neurons in the spinal cord and DRG.[6]

References

Troubleshooting & Optimization

preventing photodegradation of 7-Nitroindoline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of 7-Nitroindoline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a heterocyclic aromatic compound. It and its derivatives are widely used as photolabile protecting groups, often referred to as "caging" groups.[1][2] These compounds are used to temporarily inactivate a biologically active molecule. The active molecule can then be released at a specific time and location within an experimental system by exposing it to light, a process called "uncaging." This technique offers precise spatial and temporal control over the release of substances like neurotransmitters (e.g., glutamate), amino acids, and other bioactive molecules, making it a valuable tool in neuroscience, cell biology, and drug delivery research.[2]

Q2: What causes the degradation of this compound?

A2: The primary cause of this compound degradation is exposure to light, particularly UV light, which leads to photodegradation.[3] Other factors that can contribute to its degradation include exposure to high temperatures, strongly acidic or basic pH conditions, and the presence of oxidizing agents.[3]

Q3: How can I visually identify if my this compound solution has degraded?

A3: A common sign of this compound degradation is a change in the color of the solution. Fresh solutions are typically light yellow. Upon degradation, the solution may turn a darker yellow or brown. In some photolysis reactions, a pink spot may be detectable on a TLC plate under ambient light.[2]

Q4: What are the general recommendations for storing this compound?

A4: To ensure stability, solid this compound should be stored in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperature for the solid powder is typically between 2°C and 8°C. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in amber vials or containers wrapped in aluminum foil to protect them from light. It is also advisable to prepare fresh working solutions for each experiment and avoid long-term storage of dilute solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or failed uncaging experiments.

  • Possible Cause: Degradation of the this compound-caged compound in the stock or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before an experiment.

    • Protect from Light: During the experiment, ensure that the solution is protected from ambient light as much as possible. Use amber or foil-wrapped containers.

    • Validate Concentration: If possible, validate the concentration of your stock solution using a method like HPLC-UV to ensure you are using the intended concentration.

    • Perform a Stability Check: Conduct a quick stability check of the compound in your experimental buffer system to ensure compatibility and stability under your specific conditions.

Issue 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products due to exposure to light, temperature, or incompatible solvent conditions.

  • Troubleshooting Steps:

    • Review Handling Procedures: Carefully review your solution preparation and handling procedures to identify any potential sources of light or heat exposure.

    • Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by intentionally exposing the compound to stress conditions (e.g., UV light, heat, acid, base). This can help in identifying the unexpected peaks.

    • Optimize Storage: Based on the results of the forced degradation study, further optimize your storage and handling conditions to minimize degradation. This may include degassing solvents or storing under an inert atmosphere.

Issue 3: Precipitation of this compound from solution.

  • Possible Cause: Poor solubility in the chosen solvent or a change in temperature affecting solubility.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure that the chosen solvent has adequate solubilizing power for your desired concentration. This compound is generally soluble in organic solvents like DMSO and methanol.

    • Co-solvent System: Consider using a co-solvent system to improve solubility.

    • Temperature Control: If precipitation occurs upon cooling, gently warm the solution before use. Always ensure the compound is fully dissolved before use.

Data Presentation

Table 1: Qualitative Stability of this compound in Common Laboratory Solvents and Conditions

Solvent/ConditionLight ExposureTemperaturepHOxidizing AgentsOverall StabilityRecommendations
DMSO SensitiveStable at RT (short-term)Generally StableSensitiveGood (in dark, at low temp)Prepare fresh, store at -20°C to -80°C, protect from light.
Methanol Highly SensitiveStable at RT (short-term)Sensitive to extremesSensitiveModerate (in dark, at low temp)Prepare fresh, store at -20°C to -80°C, protect from light. Use in a timely manner.
Ethanol Highly SensitiveStable at RT (short-term)Sensitive to extremesSensitiveModerate (in dark, at low temp)Prepare fresh, store at -20°C to -80°C, protect from light. Use in a timely manner.
Aqueous Buffer Very Highly SensitiveLess stable than in organic solventsHighly sensitive to extremesSensitivePoor (short-term use only)Prepare immediately before use. Avoid storage in aqueous solutions.

Note: Comprehensive quantitative data on the photodegradation of this compound in different solvents is limited in the available literature. The stability is highly dependent on the specific experimental conditions (light intensity, wavelength, exposure duration, and temperature). Researchers are strongly encouraged to perform their own stability studies for their specific experimental setup.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions to Minimize Photodegradation

  • Work in a Dimly Lit Environment: Perform all manipulations of solid this compound and its solutions in a dark room or under dim, indirect lighting. A red safelight can be used for visibility.

  • Use Light-Protecting Containers: Weigh the solid compound and prepare solutions in amber-colored vials or glassware. If unavailable, wrap clear containers thoroughly with aluminum foil.

  • Solvent Selection and Preparation: Use high-purity, anhydrous solvents such as DMSO for stock solutions to enhance stability.

  • Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the this compound compound in the chosen solvent. Vortex or sonicate briefly in a foil-wrapped tube to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles and light exposure to the entire stock. Store aliquots at -20°C or -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in the experimental buffer. Prepare the working solution as close to the time of use as possible and keep it protected from light.

Protocol 2: MNI-Glutamate Uncaging in Hippocampal Neurons

This protocol is a general guideline for two-photon uncaging of MNI-glutamate to study synaptic transmission.

  • Cell Preparation: Prepare hippocampal slice cultures or acute slices as per standard laboratory protocols.

  • Solution Preparation:

    • Prepare an artificial cerebrospinal fluid (ACSF) solution.

    • Prepare a 10 mM stock solution of MNI-glutamate in an appropriate buffer and store it in frozen aliquots, protected from light.

    • On the day of the experiment, thaw an aliquot of MNI-glutamate and dilute it in ACSF to a final concentration of 2.5 mM. Protect this solution from light.

  • Electrophysiology:

    • Obtain whole-cell patch-clamp recordings from a CA1 pyramidal neuron.

    • Fill the patch pipette with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize the neuron.

  • Two-Photon Imaging and Uncaging:

    • Use a two-photon microscope to visualize the dendritic spines of the patched neuron.

    • Deliver a focused laser beam (e.g., 720 nm) to a point approximately 0.5 µm from the head of a dendritic spine to uncage the MNI-glutamate.

    • The duration and power of the laser pulse should be optimized to elicit uncaging-evoked excitatory postsynaptic currents (uEPSCs) that mimic miniature excitatory postsynaptic currents (mEPSCs).

  • Data Acquisition and Analysis:

    • Record the uEPSCs at the soma.

    • Analyze the amplitude and kinetics of the uEPSCs to study the properties of the synapse.

Visualizations

G cluster_prep Solution Preparation cluster_exp Experimental Workflow solid Solid this compound (Store in dark, 2-8°C) weigh Weigh in Dim Light solid->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve stock Concentrated Stock Solution (Amber vial) dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration (in buffer, protect from light) thaw->dilute experiment Perform Experiment (e.g., Uncaging) dilute->experiment

Caption: Workflow for preparing and handling this compound solutions.

G issue Inconsistent Experimental Results cause1 Degradation of This compound Solution issue->cause1 cause2 Incorrect Concentration issue->cause2 cause3 Suboptimal Uncaging Parameters issue->cause3 solution1a Prepare Fresh Solutions cause1->solution1a solution1b Protect Solutions from Light cause1->solution1b solution2 Validate Stock Solution Concentration (HPLC) cause2->solution2 solution3 Optimize Laser Power and Duration cause3->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendritic Spine glutamate_vesicle Glutamate Vesicle ampa AMPA Receptor nmda NMDA Receptor ampa->nmda Depolarization removes Mg²⁺ block ca_influx Ca²⁺ Influx nmda->ca_influx Opens channel camk CaMKII Activation ca_influx->camk ltp Long-Term Potentiation (LTP) camk->ltp uncaging MNI-Glutamate Uncaging (Light Stimulation) glutamate Glutamate uncaging->glutamate Release glutamate->ampa Binds to glutamate->nmda Binds to

Caption: Signaling pathway of glutamate receptor activation after uncaging.

References

Technical Support Center: Regioselective Synthesis of 7-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the regioselective synthesis of 7-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of indoline to produce this compound so challenging?

Direct nitration of indoline often results in a mixture of isomers, with the 5-nitro and 6-nitro isomers being the major products. The electron-donating nature of the amino group in the indoline ring directs the incoming nitro group primarily to the para (position 5) and ortho (positions 4 and 6) positions of the benzene ring. The 7-position is sterically hindered and electronically less favored for direct electrophilic attack, making the regioselective synthesis of this compound a significant challenge.[1][2] Furthermore, strong acidic conditions typically used for nitration can lead to undesired side reactions, such as polymerization and degradation of the starting material.[2][3]

Q2: What is the most effective strategy for the regioselective synthesis of this compound?

The most reliable and effective method for the regioselective synthesis of this compound is an indirect approach that involves the protection of the indoline nitrogen and the introduction of a directing group.[1][2] A widely used strategy involves the synthesis of a key intermediate, sodium 1-acetylindoline-2-sulfonate.[1][3][4] This intermediate effectively blocks the highly reactive positions on the pyrrole ring and directs the nitration to the 7-position. Subsequent hydrolysis and dehydrogenation yield the desired 7-nitroindole, which can then be reduced to this compound if required.[3][4]

Q3: I obtained a mixture of nitroindoline isomers. How can I separate them?

The separation of nitroindoline isomers can be challenging due to their similar polarities.[5] High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating positional isomers.[5]

  • Method Development: A reversed-phase C18 column is a good starting point.[6] Optimization of the mobile phase, including the organic modifier (e.g., acetonitrile or methanol) and the use of acidic or basic additives to control the ionization of the analytes, is crucial for achieving good resolution.[5]

  • Alternative Stationary Phases: If a C18 column does not provide adequate separation, exploring other stationary phases with different selectivities, such as phenyl-hexyl or cyano columns, may be beneficial.[5] For aromatic isomers, columns that facilitate π-π interactions, like those with pyrenylethyl or nitrophenylethyl groups, can offer unique selectivity.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps & Solutions
Acid-catalyzed polymerization of the starting material. Avoid strong acidic conditions (e.g., concentrated nitric and sulfuric acid).[2][3] Opt for milder nitrating agents like acetyl nitrate generated in situ.[3][4]
Degradation of starting material or product. Maintain low reaction temperatures (typically below 10°C) during the nitration step.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction promptly upon completion.[3]
Incomplete reaction. Ensure the stoichiometry of the reagents is correct. A slight excess of the nitrating agent may be necessary, but a large excess can lead to side reactions.[3]
Losses during work-up and purification. This compound has some water solubility. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an organic solvent. During column chromatography, deactivation of the silica gel with a small amount of triethylamine in the eluent can help prevent product loss due to adsorption.
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
Possible Cause Troubleshooting Steps & Solutions
Direct nitration of unprotected indoline. As mentioned in the FAQs, direct nitration is not selective for the 7-position. Employ the indirect method using the sodium 1-acetylindoline-2-sulfonate intermediate.[1][2]
Incorrect reaction conditions for the indirect method. The regioselectivity of the nitration of sodium 1-acetylindoline-2-sulfonate is highly dependent on the reaction conditions. Ensure the temperature is kept low (0-10°C) and the acetyl nitrate is added slowly and portion-wise.[4]
Side reactions due to impurities in the starting material. Ensure the starting indoline and other reagents are of high purity. Impurities can lead to unpredictable side reactions and affect the regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

This protocol describes the preparation of the key intermediate for the regioselective synthesis of this compound.

Materials:

  • Indole

  • Sodium bisulfite

  • Acetic anhydride

Procedure:

  • Sulfonation and Reduction: In a suitable reaction vessel, react indole with sodium bisulfite in an aqueous solution. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.

  • Acetylation: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom.

  • Isolation: The product, sodium 1-acetylindoline-2-sulfonate, can be isolated by filtration and washing with a suitable solvent like ethyl acetate. A typical yield for this two-step process is around 90%.[7]

Protocol 2: Regioselective Nitration to form this compound Intermediate

Materials:

  • Sodium 1-acetylindoline-2-sulfonate

  • Acetic anhydride

  • Nitric acid (concentrated)

Procedure:

  • Preparation of Acetyl Nitrate (Nitrating Agent): In a separate flask, carefully add concentrated nitric acid dropwise to chilled acetic anhydride (below 10°C) with stirring. This in-situ preparation of acetyl nitrate should be done with caution due to the exothermic nature of the reaction.[4]

  • Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate in acetic acid or acetic anhydride and cool the solution to 0-5°C.

  • Slowly add the freshly prepared acetyl nitrate solution dropwise to the cooled solution of the indoline derivative, maintaining the temperature below 10°C.[4]

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a few hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

Protocol 3: Hydrolysis and Dehydrogenation to 7-Nitroindole

Materials:

  • Nitrated intermediate from Protocol 2

  • Sodium hydroxide solution (e.g., 20% aqueous)

Procedure:

  • Hydrolysis: To the reaction mixture containing the nitrated intermediate, add a solution of sodium hydroxide.

  • Dehydrogenation: Gently warm the mixture (e.g., to 40-60°C) and stir for several hours. This step facilitates the elimination of the sulfonate and acetyl groups and promotes the dehydrogenation of the indoline ring back to an indole ring, yielding 7-nitroindole.[4]

  • Isolation and Purification: The 7-nitroindole product typically precipitates from the reaction mixture. It can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). The reported yield for this multi-step process is approximately 61-62 mol%.[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for Nitroindoles

MethodTarget IsomerTypical YieldKey AdvantagesKey Disadvantages
Direct Nitration of IndolineMixture of isomers (mainly 5- and 6-)Low to moderateSingle stepPoor regioselectivity, polymerization
Indirect Method via 1-acetylindoline-2-sulfonate7-Nitroindole~62%[1]High regioselectivity for the 7-positionMulti-step synthesis
Nitration of N-protected indolines with Ferric Nitrate5-NitroindolineModerate to excellentMild reaction conditions, good yields for 5-isomerNot selective for the 7-position

Table 2: Spectroscopic Data for Nitroindoline Isomers (¹H and ¹³C NMR)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Nitroindoline Aromatic protons typically appear between 7.0-8.0 ppm. The specific shifts and coupling patterns will be characteristic of the substitution pattern.Aromatic carbons typically appear between 110-150 ppm. The carbon bearing the nitro group will be significantly downfield.
5-Nitroindoline 8.0-8.2 (m, 2H), 6.8-7.0 (d, 1H)150.1, 143.2, 126.3, 125.8, 117.5, 108.2
6-Nitroindoline 7.8-8.0 (m, 2H), 7.2-7.4 (d, 1H)145.8, 143.9, 131.7, 117.2, 115.9, 106.8
This compound 7.7-7.9 (dd, 1H), 7.4-7.6 (dd, 1H), 6.8-7.0 (t, 1H)148.9, 134.5, 130.1, 128.9, 120.2, 118.7

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used. This table provides approximate ranges and characteristic patterns.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_nitration Regioselective Nitration cluster_final Final Product Formation Indole Indole Reagents1 1. Sodium Bisulfite 2. Acetic Anhydride Intermediate Sodium 1-acetylindoline-2-sulfonate Indole->Intermediate Reagents1->Intermediate Protection & Sulfonation NitratingAgent Acetyl Nitrate (in situ from HNO3/Ac2O) NitratedProduct Nitrated Intermediate Intermediate->NitratedProduct NitratingAgent->NitratedProduct Nitration at <10°C Reagents2 Sodium Hydroxide Product 7-Nitroindole NitratedProduct->Product Reagents2->Product Hydrolysis & Dehydrogenation

Caption: Experimental workflow for the regioselective synthesis of 7-nitroindole.

troubleshooting_yield Start Low or No Yield of This compound Cause1 Check Reaction Conditions: - Strong Acids Used? - High Temperature? Start->Cause1 Cause2 Check Reaction Monitoring: - Reaction Time Optimized? Start->Cause2 Cause3 Check Work-up Procedure: - Excessive Aqueous Washing? - Product Adsorption on Silica? Start->Cause3 Solution1a Use Milder Nitrating Agent (e.g., Acetyl Nitrate) Cause1->Solution1a Yes Solution1b Maintain Low Temperature (<10°C) Cause1->Solution1b Yes Solution2 Monitor by TLC and Quench Promptly After Completion Cause2->Solution2 Solution3a Minimize Aqueous Washes & Back-Extract Cause3->Solution3a Solution3b Deactivate Silica Gel with Triethylamine Cause3->Solution3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Optimizing 7-Nitroindoline Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 7-Nitroindoline (7-NI) in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experimental workflow and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (7-NI)?

A1: this compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] It acts by competing with the substrate L-arginine and the cofactor tetrahydrobiopterin at the active site of nNOS, thereby blocking the production of nitric oxide (NO) and mitigating its downstream effects.[3]

Q2: What are the common applications of 7-NI in in vivo research?

A2: 7-NI is extensively used in preclinical research to investigate the role of nNOS in various physiological and pathological processes. Common applications include studies on neuroprotection,[2] anxiety,[4] and models of neurodegenerative diseases like Parkinson's disease.[5][6]

Q3: What is a typical effective dose range for 7-NI in rodents?

A3: The effective dose of 7-NI can vary depending on the animal model, the route of administration, and the specific research question. However, based on published studies, a general dose range can be established.

Q4: How should I prepare 7-NI for in vivo administration?

A4: this compound has limited solubility in aqueous solutions.[7] Therefore, it is commonly first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted with a vehicle suitable for injection, such as saline or peanut oil.[2][8] It is crucial to prepare fresh solutions before each experiment to ensure stability.[7]

Q5: What are the potential side effects of 7-NI administration in animals?

A5: A notable side effect of 7-NI administration, particularly at higher doses, is sedation.[4] Researchers should carefully observe animal behavior after injection and consider this potential confounding factor in behavioral studies.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of 7-NI in solution - Low aqueous solubility of 7-NI.[7]- Incorrect solvent or vehicle used.- Solution prepared at too high a concentration.- First, dissolve 7-NI in a small volume of DMSO before diluting with the final vehicle (e.g., saline, peanut oil).[2][8]- Prepare fresh solutions for each experiment.[7]- Gentle warming may aid dissolution, but be cautious of temperature-induced degradation.[7]
Lack of expected pharmacological effect - Inadequate dose.- Degradation of the 7-NI compound.- Incorrect route of administration for the desired effect.- Insufficient time for the drug to reach its target.- Consult the literature for appropriate dose ranges for your specific model and endpoint (see Table 1).- Protect 7-NI from light and store it at 2-8°C.[7] Prepare solutions fresh.- Ensure the chosen route of administration (e.g., intraperitoneal) allows for sufficient bioavailability in the target tissue.[9]- Consider the time course of nNOS inhibition, which can be transient.[9]
Unexpected sedative effects in animals - The dose of 7-NI is too high.[4]- Strain-specific sensitivity of the animals.- Perform a dose-response study to find the minimal effective dose that does not cause significant sedation.- If possible, compare the effects in different animal strains.[6]- Factor the sedative effect into the experimental design and data interpretation for behavioral studies.
Inconsistent results between experiments - Variability in drug preparation.- Degradation of 7-NI stock solutions.- Inconsistent administration technique.- Standardize the protocol for preparing 7-NI solutions.- Always use freshly prepared solutions.[7]- Ensure all personnel are proficient in the chosen administration technique (e.g., intraperitoneal injection).

Quantitative Data Summary

Table 1: In Vivo Dosage of this compound/7-Nitroindazole in Rodent Models

Animal ModelApplicationDose RangeRoute of AdministrationVehicleReference(s)
RatNeuroprotection (iron-induced neurotoxicity)30 mg/kg/dayIntraperitoneal (i.p.)Peanut oil[2]
RatAnxiety (elevated plus-maze)20-40 mg/kgIntraperitoneal (i.p.)Not specified[4]
RatGeneral nNOS inhibition30 mg/kgIntraperitoneal (i.p.) or OralNot specified[9]
MouseNeuroprotection (MPTP-induced neurotoxicity)Up to 50 mg/kgNot specifiedNot specified[5]
MouseAnxiety (light-dark compartment test)80-120 mg/kgIntraperitoneal (i.p.)Not specified[4]
MouseMotor control (reserpine-induced hypolocomotion)25 mg/kgIntraperitoneal (i.p.)Not specified[6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or peanut oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Weighing 7-NI: Accurately weigh the required amount of 7-NI powder based on the desired final concentration and the total volume needed for the experiment.

  • Initial Dissolution: In a sterile microcentrifuge tube, add a small volume of DMSO to the 7-NI powder. The volume of DMSO should be just enough to fully dissolve the powder.

  • Vortexing: Vortex the tube thoroughly until the 7-NI is completely dissolved in the DMSO.

  • Dilution: Add the appropriate volume of sterile saline or peanut oil to the DMSO-dissolved 7-NI to achieve the final desired concentration.

  • Final Mixing: Vortex the solution again to ensure it is homogenous.

  • Administration: Administer the freshly prepared 7-NI solution to the animals via the chosen route (e.g., intraperitoneal injection). For intraperitoneal injections in mice, a volume of up to 10 ml/kg is generally considered acceptable.

Protocol 2: Assessment of in Vivo nNOS Inhibition using the Griess Assay

This protocol measures the accumulation of nitrite, a stable metabolite of nitric oxide, in tissue homogenates.

Materials:

  • Tissue of interest (e.g., brain)

  • Homogenization buffer (e.g., RIPA buffer)

  • Griess Reagent System (commercially available)

  • Microplate reader

Procedure:

  • Tissue Collection: At the desired time point after 7-NI administration, euthanize the animal and rapidly dissect the tissue of interest.

  • Homogenization: Homogenize the tissue in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the nitrite.

  • Griess Assay:

    • Add a specific volume of the supernatant to a 96-well plate.

    • Prepare a standard curve using the provided nitrite standard.

    • Add the components of the Griess Reagent System to the samples and standards according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

    • Incubate the plate at room temperature for the recommended time to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually around 540 nm) using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. A decrease in nitrite concentration in the 7-NI treated group compared to the vehicle control group indicates inhibition of nNOS activity.

Visualizations

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_ion Ca²⁺ NMDA_R->Ca_ion influx Calmodulin Calmodulin Ca_ion->Calmodulin activates nNOS nNOS Calmodulin->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Cellular Effects PKG->Downstream inhibitor This compound inhibitor->nNOS inhibits experimental_workflow start Start prep Prepare 7-NI Solution (e.g., in DMSO/Saline) start->prep admin Administer 7-NI or Vehicle (e.g., Intraperitoneal Injection) prep->admin wait Waiting Period (Time for drug to take effect) admin->wait assess Assess Outcome wait->assess behavior Behavioral Testing (e.g., Elevated Plus Maze) assess->behavior Behavioral biochem Biochemical Analysis (e.g., nNOS activity assay) assess->biochem Biochemical histology Histological Analysis (e.g., Immunohistochemistry) assess->histology Histological data Data Analysis and Interpretation behavior->data biochem->data histology->data end End data->end troubleshooting_logic issue Issue Encountered (e.g., No Effect) check_dose Is the dose appropriate? issue->check_dose check_prep Was the 7-NI solution prepared correctly and freshly? check_dose->check_prep Yes adjust_dose Adjust Dose check_dose->adjust_dose No check_admin Was the administration route and technique correct? check_prep->check_admin Yes remake_solution Prepare Fresh Solution check_prep->remake_solution No check_stability Could the compound have degraded? check_admin->check_stability Yes refine_technique Refine Administration Technique check_admin->refine_technique No check_storage Check Storage Conditions check_stability->check_storage Yes

References

Technical Support Center: 7-Nitroindoline-Based Caged Compound Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitroindoline-based caged compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Uncaging Efficiency

Q1: I am not observing the expected biological effect after light application. What are the potential causes and how can I troubleshoot this?

A1: Low or no uncaging efficiency is a common issue that can stem from several factors related to the light source, the compound itself, or the experimental setup.

Troubleshooting Steps:

  • Verify Light Source and Wavelength: Ensure your light source (e.g., laser, flash lamp) is emitting at the correct wavelength for your specific this compound derivative. Most this compound compounds are optimally excited in the near-UV range. For two-photon (2P) experiments, ensure the laser is tuned to the appropriate wavelength (e.g., ~720 nm for MNI-caged glutamate).[1][2][3]

  • Check Light Power and Duration: The power of your light source and the duration of the light pulse are critical. Insufficient light energy will result in incomplete photolysis.

    • For One-Photon (1P) Uncaging: Try increasing the duration or intensity of the light pulse.

    • For Two-Photon (2P) Uncaging: Increase the laser power at the sample or the pulse duration. Be aware that high laser power can lead to phototoxicity.[2]

  • Confirm Compound Concentration: For 2-photon uncaging experiments, high concentrations (in the millimolar range, e.g., 2.5-10 mM for MNI-caged glutamate) are often necessary to achieve effective release due to the relatively low 2P cross-section of many nitroindoline cages.[1][4]

  • Assess Compound Integrity:

    • Storage: Ensure the caged compound has been stored correctly (typically at -20°C or colder, protected from light) to prevent degradation.

    • Stability in Solution: While many this compound compounds are stable at physiological pH, prolonged exposure to aqueous buffers at room temperature can lead to hydrolysis.[4][5] Prepare fresh solutions for your experiments. MNI-caged aspartate has been shown to be stable at pH 7.4 for 3 days at 4°C.[5]

  • Calibrate Your System: Perform a calibration experiment to quantify the amount of released molecule. This can be done using analytical techniques like HPLC or by using a fluorescent indicator that responds to the released molecule.[6]

Issue 2: Off-Target or Unexpected Biological Effects

Q2: I am observing biological effects even before applying the uncaging light, or the effects are inconsistent with the known action of the released molecule. What could be the cause?

A2: This suggests either the caged compound itself is not biologically inert or there are confounding effects from photolysis byproducts or the uncaging process itself.

Troubleshooting Steps:

  • Evaluate Intrinsic Activity of the Caged Compound: The caged compound should be inert before photolysis.[7] However, some this compound derivatives have known off-target effects. For example, MNI-caged glutamate and NI-caged GABA can act as antagonists at GABA-A receptors, especially at the high concentrations required for 2P uncaging.[1][4][6]

    • Control Experiment: Apply the caged compound without photolysis and measure the biological response.

    • Lower Concentration: If antagonism is observed, try using the lowest effective concentration of the caged compound.[4]

  • Consider Photolysis Byproducts: The uncaging of this compound compounds results in the formation of a nitrosoindoline byproduct.[8][9] While often considered inert, it's crucial to confirm they do not interfere with your assay.

    • Control Experiment: Use a control compound that undergoes the same photochemistry but releases an inert molecule (e.g., an inert phosphate) to test for effects of the byproducts.[6]

  • Assess Phototoxicity: High-intensity light, particularly in the UV spectrum, can be damaging to cells. Two-photon excitation with longer wavelengths (e.g., >700 nm) is generally less phototoxic and allows for deeper tissue penetration.[10]

    • Control Experiment: Irradiate a region of the sample that does not contain the caged compound and observe for any biological effects.

    • Minimize Exposure: Use the lowest light power and shortest duration necessary for effective uncaging.

Issue 3: Compound Solubility and Stability

Q3: I am having difficulty dissolving my this compound-based caged compound in my aqueous experimental buffer.

A3: Solubility can be a challenge for complex organic molecules in aqueous solutions.

Troubleshooting Steps:

  • Check the Salt Form: Caged compounds are often supplied as a salt (e.g., TFA salt), which can affect solubility.

  • Use a Co-solvent: If compatible with your experimental system, a small amount of an organic co-solvent like DMSO can be used to prepare a concentrated stock solution, which is then diluted into the final aqueous buffer. Always run a vehicle control to ensure the co-solvent itself does not affect the experiment.

  • pH Adjustment: The pH of the buffer can influence the solubility of compounds with ionizable groups. Ensure your buffer pH is appropriate.

  • Sonication: Gentle sonication can help to dissolve the compound.

Q4: How stable are this compound compounds in experimental solutions?

A4: this compound caged compounds are generally designed for good hydrolytic stability at physiological pH.[4][6] For instance, solutions of MNI-glutamate in water are reported to be stable for years when frozen.[5] However, stability can be influenced by the specific derivative and the experimental conditions. It is always best practice to prepare fresh solutions daily from a frozen stock.

Data Presentation: Photochemical Properties

The efficacy of a caged compound is determined by several key photochemical parameters. The table below summarizes representative properties for common this compound derivatives.

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Release Half-Time (t₁/₂)Reference
7-Nitroindolinyl (NI) L-Glutamate~350~0.15N/A< 0.26 ms[6]
4-Methoxy-7-nitroindolinyl (MNI) L-Glutamate~3500.08 - 0.10.06 @ 720 nm< 200 ns[1][10]
4-Methoxy-5,7-dinitroindolinyl (MDNI) L-GlutamateN/A~2.5x MNI-Glu> MNI-GluN/A[4][11]

Note: 1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴·s·photon⁻¹. N/A: Data not readily available in the searched literature.

Experimental Protocols

Protocol 1: Determination of Uncaging Quantum Yield (Φu)

Objective: To quantify the efficiency of the photorelease reaction.

Materials:

  • UV-Vis Spectrophotometer

  • Light source (e.g., filtered mercury arc lamp or laser) with a defined wavelength

  • Caged compound solution (absorbance < 0.1 at irradiation wavelength)

  • Actinometer solution (a chemical standard with a known quantum yield, e.g., potassium ferrioxalate)

Methodology:

  • Prepare Solutions: Prepare optically dilute solutions of the caged compound and the actinometer in the same solvent. The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.[10]

  • Irradiation: Irradiate the caged compound and actinometer solutions separately under identical conditions (light source, wavelength, irradiation time, temperature, and sample geometry).[10]

  • Monitor Photolysis: Measure the change in the UV-Vis absorption spectrum of both solutions at various time points during irradiation. For the caged compound, this can be the decrease in its absorbance or the increase in absorbance of the released molecule or a byproduct.[10]

  • Calculate Photon Flux: Use the data from the actinometer to calculate the photon flux of the light source.

  • Calculate Quantum Yield: The quantum yield of the caged compound (Φu) is calculated by comparing the number of molecules of the caged compound that have reacted to the number of photons absorbed, relative to the actinometer.[10]

Protocol 2: One-Photon Uncaging in a Cellular Preparation

Objective: To release a bioactive molecule in a wide-field manner to stimulate multiple cells.

Materials:

  • Microscope with UV light source (e.g., xenon flash lamp)

  • Cellular preparation (e.g., cultured neurons, brain slice)

  • Artificial cerebrospinal fluid (ACSF) or appropriate buffer

  • Caged compound (e.g., 500 µM MNI-caged glutamate)

  • Electrophysiology or imaging setup

Methodology:

  • Preparation: Transfer the biological sample to the recording chamber of the microscope, continuously perfusing with buffer.

  • Compound Application: Bath-apply the chosen caged compound by adding it to the perfusion buffer.[1]

  • Positioning: Position the UV light spot over the region of interest using the microscope optics.[1]

  • Photolysis: Deliver brief pulses of UV light (e.g., 1-5 ms) to photolyze the caged compound.[1]

  • Recording: Record the resulting biological response (e.g., excitatory postsynaptic currents (EPSCs) with a patch-clamp amplifier or calcium signals with a fluorescent indicator).[1]

  • Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded responses.[1]

Protocol 3: Two-Photon Uncaging at a Single Dendritic Spine

Objective: To mimic synaptic transmission by releasing a neurotransmitter with high spatiotemporal precision.

Materials:

  • Two-photon laser scanning microscope with a Ti:Sapphire laser (e.g., tuned to ~720 nm for MNI-caged glutamate).[1]

  • Brain slice preparation.

  • ACSF containing a high concentration of the caged compound (e.g., 2.5-10 mM MNI-caged glutamate).[1]

  • Whole-cell electrophysiology setup.

  • Fluorescent dye (e.g., Alexa Fluor) in the intracellular solution to visualize cell morphology.[1]

Methodology:

  • Setup: Prepare and maintain brain slices in the recording chamber. Establish a whole-cell recording from a target neuron, filling it with a fluorescent dye.

  • Compound Application: Bath-apply the caged glutamate at a concentration suitable for two-photon excitation.[1]

  • Targeting: Using the microscope, locate a single dendritic spine on the fluorescently labeled neuron. Position the focused laser spot adjacent to the head of the spine.[1]

  • Uncaging: Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage the compound locally.[1]

  • Recording: Record the uncaging-evoked excitatory postsynaptic current (uEPSC) at the soma.[1]

  • Mapping (Optional): Repeat the process for multiple spines to map receptor distribution and function.[1]

Visualizations

Uncaging_Mechanism Caged This compound Caged Compound (Inactive) Excited Excited State Caged->Excited Light (hν) 1P: ~350 nm 2P: ~720 nm Intermediate Photochemical Intermediate Excited->Intermediate Rearrangement Active Bioactive Molecule (Released) Intermediate->Active Release Byproduct Nitrosoindoline Byproduct Intermediate->Byproduct Release

Caption: Photochemical uncaging mechanism of this compound compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Prepare Caged Compound Solution C Bath Apply Caged Compound A->C B Prepare Biological Sample (e.g., Slice) B->C D Target ROI with Microscope C->D E Deliver Light Pulse (1P or 2P) D->E F Record Biological Response E->F G Analyze Data (e.g., Amplitude, Kinetics) F->G

Caption: General experimental workflow for a caged compound experiment.

Troubleshooting_Tree Start No / Low Biological Response Observed CheckLight Is Light Source Correct? (Wavelength, Power) Start->CheckLight CheckConc Is Compound Concentration Sufficient? CheckLight->CheckConc Yes SolutionLight Adjust Wavelength/Power. Calibrate Light Source. CheckLight->SolutionLight No CheckCompound Is Compound Stable and Pure? CheckConc->CheckCompound Yes SolutionConc Increase Concentration (esp. for 2P). CheckConc->SolutionConc No SolutionCompound Use Freshly Prepared Solution. Check Storage. CheckCompound->SolutionCompound No OtherIssue Consider Off-Target Effects or Phototoxicity. CheckCompound->OtherIssue Yes Success Problem Solved SolutionLight->Success SolutionConc->Success SolutionCompound->Success

Caption: Troubleshooting decision tree for low uncaging efficiency.

References

overcoming poor nucleophilicity in 7-Nitroindoline acylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acylation of 7-Nitroindoline

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the acylation of this compound. The inherent challenge of this reaction stems from the poor nucleophilicity of the indoline nitrogen, which is significantly deactivated by the strong electron-withdrawing effect of the nitro group.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the direct acylation of this compound so challenging?

The primary difficulty lies in the reduced nucleophilicity of the nitrogen atom at position 1. The nitro group at position 7 is a powerful electron-withdrawing group, which decreases the electron density on the indoline ring system through both inductive and resonance effects.[4] This deactivation makes the nitrogen a weak nucleophile, rendering it unreactive towards standard acylation conditions.[1][2][3] Consequently, direct acylation often requires harsh reaction conditions or highly reactive acylating agents.[1]

Q2: What are the common indicators of a failed or low-yielding acylation reaction?

Common indicators include the recovery of unreacted this compound starting material, the formation of numerous side products visible on a TLC plate, or a complex NMR spectrum of the crude product that is difficult to interpret. Low conversion rates are the most frequent issue.

Q3: Can I use standard peptide coupling reagents like EDC or HOBt for this reaction?

Yes, using coupling agents is a viable strategy. Activating a carboxylic acid with a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can form a highly reactive intermediate that is susceptible to attack by the weakly nucleophilic this compound.[5]

Q4: What is the role of a base in this reaction?

A non-nucleophilic base, such as triethylamine or pyridine, can be used to scavenge the acid byproduct (e.g., HCl if using an acyl chloride) generated during the reaction.[6][7] Additionally, a catalytic amount of a nucleophilic base like 4-dimethylaminopyridine (DMAP) can be added to significantly accelerate the reaction by forming a more reactive acylated intermediate.[7]

Q5: Are there alternative synthetic strategies if direct acylation proves unsuccessful?

A highly effective alternative is to reverse the order of steps: first, acylate a more nucleophilic indoline precursor (e.g., 5-methoxyindoline), and then introduce the nitro group in a subsequent nitration step.[8] This approach bypasses the challenge of acylating the deactivated nitro-substituted ring.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Symptom: Analysis of the reaction mixture (TLC, LC-MS) shows a high proportion of unreacted this compound.

Possible Cause Troubleshooting Solution
Insufficiently Reactive Acylating Agent If using a carboxylic acid directly, its electrophilicity is too low. Solution: Convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride , before adding it to the this compound.[1][9]
Ineffective Carboxylic Acid Activation The coupling reagents (e.g., EDC, HOBt) may be old or degraded, leading to inefficient activation. Solution: Use fresh, high-quality coupling reagents. Ensure the reaction is run in an appropriate aprotic solvent like DMF or DCM.[5]
Suboptimal Reaction Conditions The reaction temperature may be too low or the reaction time too short for the weakly nucleophilic amine. Solution: Consider gradually increasing the reaction temperature. The addition of a catalyst like DMAP can significantly increase the reaction rate.[7]
Presence of Moisture Acylating agents, particularly acyl chlorides and activated esters, are sensitive to moisture and can be hydrolyzed, reducing the effective concentration. Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Issue 2: Formation of Multiple Side Products

Symptom: TLC analysis shows multiple spots, and purification is complicated by the presence of significant impurities.

Possible Cause Troubleshooting Solution
C-Acylation Competition While more common in indoles, acylation can potentially occur at other positions on the ring under certain conditions.[9] Solution: Optimize the base and solvent system. Using thioesters as the acyl source has been shown to improve chemoselectivity for N-acylation.[9]
Di-acylation If the acylating agent is used in large excess, it may react further, although this is less common with the deactivated system. Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent. Add the acylating agent slowly and portion-wise to the reaction mixture.[7]
Degradation of Reactants or Product Harsh conditions (e.g., high heat for prolonged periods) can lead to the degradation of sensitive molecules. Solution: Monitor the reaction closely by TLC. If using heat, find the minimum temperature required for the reaction to proceed at a reasonable rate.

Data Presentation: Comparison of Acylation Strategies

The following table summarizes different approaches for the synthesis of N-acylated 7-nitroindolines, highlighting the varied strategies employed to overcome poor nucleophilicity.

StrategyPrecursorAcylating/Activating Agent(s)Key ConditionsReported YieldReference
Carbodiimide Coupling 4-Methoxy-7-nitroindolineBOC-D-aspartic acid di-tert-butyl ester, EDC, HOBtDMF or DCM solventNot specified[5]
Acylate-then-Nitrate 1-Acetyl-5-methoxyindolineClaycop-mediated nitrationN/ANot specified[8]
Acylate-then-Nitrate Protected indoline–glutamate conjugateSodium nitrate in TFATFA also removes protecting groupsNot specified[8]
Alternative Nucleophile 2 (from 1-methyl-1H-indol-5-amine)N/A (Hydrogenation)Pd/C catalyst60%[10]

Experimental Protocols

Protocol 1: N-Acylation using a Carboxylic Acid with Carbodiimide Activation

This protocol is a general procedure for coupling a carboxylic acid to a this compound derivative using EDC and HOBt.[5]

Materials:

  • This compound derivative

  • Carboxylic acid (with other functional groups protected if necessary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (Optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the this compound derivative (1.1 eq) to the reaction mixture. If the carboxylic acid salt is used, a base like DIPEA may be added.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction may take several hours to overnight.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-7-nitroindoline.

Protocol 2: Alternative Strategy - Acylation of Indoline Followed by Nitration

This protocol outlines the strategy of acylating a more reactive indoline and then performing nitration.[8]

Part A: Acylation of Indoline

  • Dissolve the indoline precursor (e.g., 5-methoxyindoline) (1.0 eq) in a suitable solvent like DCM.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the N-acyl indoline product by chromatography or recrystallization.

Part B: Nitration of the N-Acyl Indoline

  • Dissolve the purified N-acyl indoline from Part A in trifluoroacetic acid (TFA).

  • Cool the solution to 0 °C.

  • Slowly add a nitrating agent (e.g., sodium nitrate) in portions, keeping the temperature controlled.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Perform an aqueous workup and purify the final N-acyl-7-nitroindoline product by column chromatography.

Visualizations: Workflows and Pathways

G Troubleshooting Workflow for this compound Acylation start Start: Setup Acylation Reaction check Monitor Reaction (TLC / LC-MS) start->check success Reaction Complete Proceed to Workup check->success > 90% Conversion failure Low / No Conversion check->failure < 10% Conversion cause1 Cause: Weak Acylating Agent? failure->cause1 cause2 Cause: Slow Reaction Rate? failure->cause2 cause3 Cause: Moisture Present? failure->cause3 sol1 Solution: Use Acyl Chloride or Activate with EDC/HOBt cause1->sol1 sol1->start Retry sol2 Solution: Add DMAP (catalyst) or Gently Heat cause2->sol2 sol2->start Retry sol3 Solution: Use Anhydrous Solvents & Inert Atmosphere cause3->sol3 sol3->start Retry

Caption: A logical workflow for troubleshooting common issues in this compound acylation.

G Comparison of Synthetic Strategies cluster_A Strategy A: Direct Acylation (Challenging) cluster_B Strategy B: Acylate-then-Nitrate (Recommended) a1 This compound (Poor Nucleophile) a3 1-Acyl-7-nitroindoline (Low Yield) a1->a3 a2 R-CO-X (Highly Reactive Acylating Agent) a2->a3 b1 Indoline Precursor (Good Nucleophile) b3 1-Acyl-indoline b1->b3 b2 R-CO-X b2->b3 b5 1-Acyl-7-nitroindoline (Higher Yield) b3->b5 b4 Nitrating Agent (e.g., NaNO3/TFA) b4->b5

Caption: Comparison of a direct acylation pathway versus a more effective acylate-then-nitrate strategy.

G Mechanism: Carbodiimide-Mediated Acylation RCOOH R-COOH (Carboxylic Acid) Intermediate [Active O-Acylisourea Intermediate]* RCOOH->Intermediate + EDC EDC EDC Product 1-Acyl-7-nitroindoline Intermediate->Product + this compound-H Byproduct EDU (Byproduct) Intermediate->Byproduct Nitroindoline This compound-H (Weak Nucleophile)

Caption: Simplified reaction pathway for the activation of a carboxylic acid with EDC for acylation.

References

stability of 7-Nitroindoline stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the handling and use of 7-Nitroindoline stock solutions, with a focus on stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:

  • Temperature: For short-term storage (days to a few weeks), 4°C is acceptable. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C.[1]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] this compound can undergo photodegradation upon exposure to UV or ambient light.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.

Q2: How long can I store a this compound stock solution in DMSO?

While specific quantitative stability data for this compound in DMSO is not extensively published, it is generally recommended to prepare fresh solutions for optimal results and to avoid prolonged storage in solution.[1] The stability of the solution is dependent on storage conditions, including temperature, light exposure, and the purity of the DMSO. For critical experiments, it is advisable to use a freshly prepared stock solution or one that has been stored at -80°C for no longer than a few weeks.

Q3: What are the signs of this compound degradation in my DMSO stock solution?

Degradation of this compound in a DMSO stock solution may be indicated by:

  • Discoloration: The solution may turn a darker yellow or brown.[1]

  • Precipitation: The appearance of solid particles in the solution, which may not readily redissolve upon warming.

  • Inconsistent or unexpected experimental results: A decrease in the expected biological activity of the compound.

Q4: What solvents are compatible with this compound?

This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in aqueous solutions is limited. For most in vitro studies, DMSO is the solvent of choice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Precipitation of compound in DMSO stock solution The concentration of the compound exceeds its solubility at the storage temperature.Gently warm the solution and vortex or sonicate to attempt to redissolve the compound. If precipitation persists, prepare a fresh solution at a lower concentration.
The solution has absorbed water, decreasing the compound's solubility.Use anhydrous DMSO and store the stock solution in a desiccator to minimize water absorption.
The solution was frozen and did not fully redissolve upon thawing.Ensure the solution is completely thawed and vortexed before use.
Inconsistent or diminished bioactivity in assays Degradation of this compound in the stock solution.Prepare a fresh stock solution using high-purity, anhydrous DMSO. Assess the stability of your stock solution using an analytical method like HPLC or LC-MS if the problem persists.
Inaccurate concentration due to precipitation or degradation.Visually inspect the solution for precipitate before use. If degradation is suspected, prepare a fresh solution.
Multiple freeze-thaw cycles affecting compound stability.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Change in color of the DMSO solution Chemical degradation of the compound, leading to the formation of colored byproducts.Discard the solution and prepare a fresh stock using high-purity, anhydrous DMSO.
Reaction with impurities in the DMSO.Use high-purity, anhydrous DMSO for the preparation of stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable stock solution of this compound in DMSO for use in biological assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound into a sterile tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber) tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To determine the stability of a this compound stock solution in DMSO over time.

Methodology:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mg/mL).

  • Immediately after preparation (T=0), take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.

  • Divide the remaining stock solution into aliquots and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C), protected from light.

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.

  • Dilute the aliquot to the same concentration as the T=0 sample and analyze by HPLC.

  • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample by comparing the peak area of the main compound.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Storing this compound Stock Solutions cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store use Use in Experiments store->use

Caption: Workflow for preparing and storing this compound stock solutions.

signaling_pathway Simplified Signaling Pathway Inhibition by this compound cluster_nNOS nNOS Pathway cluster_cancer Cancer Signaling L_arginine L-Arginine nNOS nNOS L_arginine->nNOS NO Nitric Oxide (NO) nNOS->NO neurotoxicity Downstream Neurotoxic Effects NO->neurotoxicity cMyc c-Myc Transcription proliferation Tumor Growth & Proliferation cMyc->proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->proliferation inhibitor This compound inhibitor->nNOS inhibitor->cMyc inhibitor->PI3K

Caption: this compound inhibits nNOS and key cancer signaling pathways.[2]

References

Technical Support Center: Optimizing 7-Nitroindoline Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the photolysis of 7-Nitroindoline and its derivatives. Find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your photochemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for the photolysis of this compound derivatives?

A1: The optimal wavelength depends on the excitation method. For single-photon excitation, the recommended wavelength is in the near-UV range, typically around 350 nm.[1][2] For two-photon excitation, which offers greater spatial control, an infrared femtosecond laser with a wavelength of approximately 710-720 nm is effective.[1][2][3][4][5]

Q2: What are the expected byproducts of this compound photolysis, and can they interfere with my experiment?

A2: Upon photolysis, N-acyl-7-nitroindoline compounds typically yield a 7-nitrosoindoline and a carboxylic acid.[1] A significant drawback of nitroaromatic photolabile protecting groups is the generation of these nitroso byproducts, which can absorb light at the same wavelength used for uncaging.[6] This can lead to an "inner filter" effect, reducing the efficiency of subsequent photorelease.[6] It is crucial to consider the potential for these byproducts to interact with biological systems.[6]

Q3: My uncaging efficiency is low. What are the potential causes and solutions?

A3: Low uncaging efficiency can stem from several factors:

  • Incorrect Wavelength: Ensure your light source is emitting at the optimal wavelength for your specific this compound derivative (~350 nm for one-photon, ~710 nm for two-photon).[3]

  • Insufficient Light Intensity: The photon flux may be too low to achieve efficient photolysis. Consider increasing the light intensity or exposure time. A light intensity of around 213 μW/cm² has been used effectively in published studies.[2][7]

  • Low Quantum Yield: The inherent quantum yield of the caged compound might be low. While specific data for all derivatives is not available, related compounds like MNI-caged glutamate have a quantum yield of approximately 0.09.[6] For applications requiring higher efficiency, consider derivatives like dinitroindolines, which can have significantly higher quantum yields.[6]

  • Byproduct Interference: As mentioned in Q2, the accumulation of nitroso byproducts can absorb the excitation light and reduce efficiency.[6] Ensure proper solution mixing or flow if possible to minimize local byproduct concentration.

  • Off-Target Effects: At higher concentrations, some caged compounds can exhibit off-target effects, such as antagonism of GABA-A receptors, which might be misinterpreted as low uncaging efficiency.[4]

Q4: What type of light sources are recommended for this compound photolysis?

A4: For single-photon uncaging, a mercury arc lamp with appropriate filters or a UV LED is a common choice.[8] Rayonet photochemical reactors equipped with 350 nm UV lamps are also frequently used for solution-phase experiments.[2][6] For two-photon uncaging, a Ti:Sapphire laser integrated into a two-photon laser scanning microscope is required to achieve the necessary peak power for efficient two-photon absorption.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the photolysis of this compound and related derivatives.

Table 1: Recommended Wavelengths for Photolysis

Excitation MethodWavelength Range (nm)Typical Light Source
One-Photon Absorption350 - 365Mercury Arc Lamp, UV LED, Rayonet Reactor
Two-Photon Absorption710 - 720Ti:Sapphire Femtosecond Laser

Table 2: Photochemical Properties of Nitroindoline Derivatives

Compound ClassTypical DerivativeExcitation Max (nm)Quantum Yield (Φ)Release Half-Time
Mono-nitroindolinylMNI-Glutamate~350~0.09[6]< 1 µs[6]
Di-nitroindolinylCDNI-Glutamate~350≥ 0.5[6]< 1 µs[6]
Thio-carbamates5-bromo-7-nitroindoline-S-ethylthiocarbamate359Not specifiedNot specified

Experimental Protocols

General Protocol for One-Photon Photolysis in Solution

This protocol outlines a general method for the photolytic release ("uncaging") of a bioactive molecule from a this compound-caged precursor in a cuvette-based setup.

Materials:

  • This compound-caged compound

  • Appropriate aqueous buffer or solvent (e.g., DMSO, Acetonitrile/Water mixture)[2]

  • UV-Vis Spectrophotometer or HPLC system for analysis

  • Quartz cuvette

  • UV light source (e.g., Rayonet photoreactor with 350 nm lamps)[6]

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound-caged compound in a suitable solvent like DMSO.[8] Dilute the stock solution into the desired aqueous buffer to the final experimental concentration. Ensure the final concentration of the organic solvent is minimal to avoid interference.

  • Initial Measurement (t=0): Before irradiation, take an initial measurement of the sample using your analytical instrument (e.g., UV-Vis spectrum or HPLC chromatogram) to establish a baseline.

  • Irradiation:

    • Transfer the sample solution to a quartz cuvette. Place it in the photoreactor or in the path of the focused UV light source.[8]

    • If using a cuvette, ensure the solution is well-mixed, potentially using a small magnetic stir bar if appropriate.

    • Begin irradiation. The duration and intensity of the light will depend on the compound's quantum yield and concentration and must be optimized for your specific experiment.[8]

  • Monitoring Photolysis: At set time intervals, briefly stop the irradiation and take a measurement of the sample. Monitor the decrease in absorbance of the caged compound and the corresponding increase in the absorbance of the photolysis products.[2]

  • Analysis: Quantify the amount of released molecule by comparing the final analytical measurement to a standard curve. Calculate the photolysis rate based on the time-course data.

Visualizations

Diagrams of Workflows and Pathways

G cluster_workflow Experimental Workflow for this compound Photolysis prep 1. Prepare Solution of Caged Compound t0 2. Initial Analysis (t=0) (HPLC / UV-Vis) prep->t0 irradiate 3. Irradiate Sample (e.g., 350 nm Light Source) t0->irradiate monitor 4. Monitor Reaction (Time-course measurements) irradiate->monitor monitor->irradiate Continue Irradiation analyze 5. Final Analysis & Quantification monitor->analyze

Caption: General experimental workflow for photolysis studies.

G cluster_pathway Conceptual Signaling Pathway Activation via Uncaging light Light (Photon) caged Caged Agonist (Inactive) light->caged Photolysis receptor Cellular Receptor caged->receptor Released Agonist (Active) byproduct Byproduct caged->byproduct signal Downstream Signaling Cascade receptor->signal Activation response Cellular Response signal->response

Caption: Simplified pathway of light-induced uncaging.

G cluster_troubleshooting Troubleshooting Low Uncaging Efficiency start Problem: Low Uncaging Efficiency check_wl Is the wavelength correct? (1P: ~350nm, 2P: ~710nm) start->check_wl check_intensity Is the light intensity sufficient? check_wl->check_intensity Yes sol_wl Solution: Adjust light source to the correct wavelength. check_wl->sol_wl No check_compound Is the quantum yield of the compound too low? check_intensity->check_compound Yes sol_intensity Solution: Increase light intensity or exposure time. check_intensity->sol_intensity No check_byproducts Could byproducts be causing an 'inner filter' effect? check_compound->check_byproducts No sol_compound Solution: Consider using a derivative with higher quantum yield (e.g., dinitroindoline). check_compound->sol_compound Yes sol_byproducts Solution: Improve solution mixing; perform control experiments with byproduct. check_byproducts->sol_byproducts Yes

Caption: Decision tree for troubleshooting photolysis issues.

References

common pitfalls in reproducing 7-Nitroindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this synthesis. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure a successful reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

Low or non-existent yields are a frequent issue in this compound synthesis, primarily due to the reactive nature of the indole ring.[1] Key factors include:

  • Acid-Induced Polymerization: The electron-rich indole nucleus is highly susceptible to polymerization under strong acidic conditions, such as those created by concentrated nitric and sulfuric acids. This often leads to the formation of insoluble tars and a significant loss of the desired product.[1]

  • Substrate Degradation: Harsh reaction conditions, including high temperatures and strong acids, can cause the degradation of the sensitive starting material or the final product.[1]

  • Inappropriate Nitrating Agent: The choice of nitrating agent is critical. Traditional strong acid methods (e.g., HNO₃/H₂SO₄) are often too harsh for many indole derivatives and can lead to poor yields and side reactions.[1]

  • Poor Regioselectivity: Direct nitration of indole can lead to a mixture of isomers, with the 3- and 5-positions being common sites of electrophilic attack, thus reducing the yield of the desired 7-nitro isomer.[2][3]

Q2: My reaction is producing a dark, insoluble tar instead of the desired product. What is happening and how can I prevent it?

The formation of a dark, insoluble tar is a classic sign of acid-catalyzed polymerization of the indole starting material.[1] This is especially common when using strong nitrating agents like a nitric acid/sulfuric acid mixture.[1]

Prevention Strategies:

  • Avoid Strong Acids: Switch to milder nitrating agents that do not require strongly acidic conditions.[1]

  • Lower Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C or below) to minimize decomposition and polymerization side reactions.[1]

  • Use a Protective Strategy: Employ an indirect synthesis method that protects the sensitive pyrrole ring of the indole nucleus before nitration.[1][2]

Q3: I am getting a mixture of nitro-isomers. How can I improve the regioselectivity to favor this compound?

Achieving high regioselectivity for the 7-position is a significant challenge in indole chemistry.[3] The electronic properties of the indole ring naturally favor substitution at other positions.

Strategies to Enhance 7-Position Selectivity:

  • Indirect Synthesis Route: The most effective method is to first reduce indole to indoline. The resulting indoline is then protected (e.g., by acetylation) and sulfonated, which directs the subsequent nitration to the 7-position.[1][2] This multi-step process effectively blocks the more reactive positions.[3]

  • N-Protection: Protecting the nitrogen of the indoline ring can help direct nitration to the C5 and C7 positions.[1][4]

  • Control Reaction Conditions: Maintaining low temperatures and controlling the rate of addition of the nitrating agent can help improve selectivity by minimizing side reactions.[1]

Q4: What are the best practices for purifying crude this compound?

Purification can be challenging due to the potential for co-eluting isomers and the stability of the product.[1]

  • Recrystallization: This is a common and effective method for purifying the final product. A suggested method involves dissolving the crude product in warm ethanol and then adding water dropwise to induce crystallization.[2]

  • Column Chromatography: If isomers are present, column chromatography may be necessary. Optimizing the solvent system is crucial to achieve good separation.[1] It's important to ensure all residual acid is neutralized during the workup, as acidic silica gel can cause product degradation.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield Acid-induced polymerization of indole.[1]Switch to milder, non-acidic nitrating agents (e.g., acetyl nitrate).[1] Perform the reaction at low temperatures (0°C or lower).[1]
Degradation of starting material or product.[1]Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[1]
Formation of Multiple Products (Poor Regioselectivity) Strong acidic conditions promoting substitution at other positions.[1]Utilize an N-protection strategy and an indirect synthesis route via a sulfonate intermediate to direct nitration to the 7-position.[1][2]
Harsher reaction conditions leading to decreased selectivity.[1]Maintain low reaction temperatures and control the rate of reagent addition.[1]
Dark, Insoluble Tar Formation Acid-catalyzed polymerization.[1]Avoid strong acids and use milder nitrating agents.[1] Work at low temperatures to minimize decomposition.[1]
Difficult Purification Co-elution of isomers.[1][5]Optimize chromatography conditions (solvent system, gradient).[1] Recrystallization can be an effective purification method.[1][2]
Product instability or decomposition on silica gel.[1]Ensure all residual acid is neutralized during workup before chromatography.[1]

Experimental Protocols

Protocol: Synthesis of 7-Nitroindole via Nitration of Sodium 1-acetylindoline-2-sulfonate

This indirect method avoids the direct nitration of the sensitive indole ring by using a more stable indoline precursor, which promotes nitration at the 7-position.[1][2]

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate [2]

  • Sulfonation and Reduction of Indole: In a suitable reaction vessel, react indole with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.

  • Acetylation: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.

Part 2: Nitration [2][6]

  • Preparation of Acetyl Nitrate: Carefully prepare the nitrating agent by mixing acetic anhydride with nitric acid while maintaining a low temperature.

  • Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate from Part 1 in a suitable solvent like acetic anhydride. Add the prepared acetyl nitrate solution dropwise while keeping the temperature at or below 10°C. A precipitate of the nitrated product should form.

Part 3: Hydrolysis and Aromatization [2]

  • Isolation of Intermediate: Collect the precipitated nitrated product by filtration and wash it with water.

  • Alkaline Hydrolysis: Transfer the filtered intermediate to a flask and add a 20% aqueous solution of sodium hydroxide. Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the sulfonate and acetyl groups and dehydrogenates the indoline ring back to an indole, yielding 7-Nitroindole.

Part 4: Purification [2]

  • Isolation: Collect the precipitated 7-nitroindole by filtration and wash with water.

  • Drying: Dry the crude product at 50°C.

  • Recrystallization: For further purification, dissolve the crude product in warm ethanol (e.g., 40°C), followed by the dropwise addition of water while maintaining the temperature to induce crystallization.

Visualized Workflows

G General Workflow for this compound Synthesis cluster_0 Preparation of Intermediate cluster_1 Nitration cluster_2 Final Product Formation Indole Indole Reduction_Sulfonation Sodium Indoline-2-Sulfonate Indole->Reduction_Sulfonation NaHSO3 Acetylation Sodium 1-acetylindoline-2-sulfonate Reduction_Sulfonation->Acetylation Acetic Anhydride Nitration_Step Nitration at C7 (<= 10°C) Nitrating_Agent Prepare Acetyl Nitrate (HNO3 + Acetic Anhydride) Nitrating_Agent->Nitration_Step Hydrolysis Hydrolysis & Aromatization Nitration_Step->Hydrolysis 20% NaOH Purification Purification (Recrystallization) Hydrolysis->Purification Final_Product Final_Product Purification->Final_Product Yields this compound

Caption: Indirect synthesis workflow for this compound.

G Troubleshooting Low Yield Start Low Yield Observed Check_Tar Dark Tar/Polymer Formed? Start->Check_Tar Check_TLC Multiple Spots on TLC? Check_Tar->Check_TLC No Action_Polymer Action: Polymerization Issue - Use milder nitrating agent - Lower reaction temp - Use indirect route Check_Tar->Action_Polymer Yes Action_Regio Action: Regioselectivity Issue - Use indirect route - N-protection - Control temp & addition rate Check_TLC->Action_Regio Yes Check_SM Is Starting Material Consumed? Check_TLC->Check_SM No Action_Incomplete Action: Incomplete Reaction - Increase reaction time - Check reagent purity Check_SM->Action_Incomplete No Action_Degradation Action: Product Degradation - Optimize workup - Avoid harsh conditions Check_SM->Action_Degradation Yes

References

Validation & Comparative

A Comparative Guide to Nitric Oxide Synthase Inhibitors: 7-Nitroindoline vs. L-NAME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[3][4] Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[4][5] While NO produced by eNOS is crucial for maintaining vascular tone, overproduction of NO by nNOS and iNOS has been implicated in neurodegenerative diseases and inflammatory conditions, respectively.[6]

Pharmacological inhibition of NOS isoforms is therefore a critical tool for both fundamental research and therapeutic development. The choice of inhibitor is paramount, as its selectivity profile dictates the experimental outcome and potential for off-target effects. This guide provides an objective comparison between two widely used NOS inhibitors: the relatively selective nNOS inhibitor 7-Nitroindoline (7-NI) and the non-selective inhibitor Nω-nitro-L-arginine methyl ester (L-NAME).

Mechanism of Action

L-NAME (Nω-nitro-L-arginine methyl ester): L-NAME is a synthetic analog of L-arginine and functions as a non-selective competitive inhibitor of all three NOS isoforms.[7] It is important to note that L-NAME is a prodrug; in vitro and in vivo, it is hydrolyzed by esterases to its more potent active metabolite, Nω-nitro-L-arginine (L-NNA).[7][8] By competing with the endogenous substrate L-arginine for the enzyme's active site, L-NAME and its metabolite effectively block the synthesis of nitric oxide.[7]

This compound (7-NI): this compound is a heterocyclic compound that also inhibits NOS activity. Unlike L-NAME, it exhibits a notable degree of selectivity for the neuronal isoform (nNOS) over the endothelial and inducible isoforms.[9][10] This selectivity makes 7-NI an invaluable tool for investigating the specific roles of nNOS, particularly in the central and peripheral nervous systems, while minimizing the confounding cardiovascular effects that arise from eNOS inhibition.[10][11] However, it is important to note that at higher concentrations, 7-NI can also inhibit eNOS.[9]

Data Presentation: Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy and selectivity of 7-NI and L-NAME are quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following table summarizes these values against the three NOS isoforms, compiled from various studies.

Note: Direct comparison of absolute values should be made with caution, as experimental conditions (e.g., enzyme source, substrate concentration) can vary between studies.

InhibitorTarget IsoformKiIC50Selectivity Profile
This compound (7-NI) nNOS (rat)-0.71 µM[12]Relatively nNOS Selective
eNOS (bovine)-0.78 µM[12]~1.1-fold vs. eNOS[12]
iNOS (rat)-5.8 µM[12]~8.2-fold vs. iNOS[12]
L-NAME nNOS (bovine)15 nM[10]70 µM**[8][13][14]Non-selective [10]
eNOS (human)39 nM[10]0.5 µM[15]Potent inhibitor of all isoforms
iNOS (murine)4.4 µM*[10]-

*Ki values are for the active metabolite L-NNA. **IC50 for L-NAME as a prodrug against purified brain NOS; the active metabolite L-NNA has an IC50 of 1.4 µM.[8][14]

In Vivo Efficacy and Off-Target Considerations

The differing selectivity profiles of 7-NI and L-NAME lead to distinct physiological effects in vivo.

  • L-NAME: Due to its potent inhibition of eNOS, systemic administration of L-NAME removes the key vasodilator NO, leading to a significant and sustained increase in blood pressure (hypertension).[11][16] This makes it a standard agent for inducing experimental hypertension but complicates studies where cardiovascular side effects are undesirable.

  • This compound: 7-NI's relative selectivity for nNOS allows for the inhibition of neuronal NO production with significantly fewer effects on blood pressure compared to L-NAME.[11] This makes it a superior choice for neurobiological studies aiming to dissociate the central nervous system effects of NOS inhibition from the cardiovascular effects of eNOS blockade.[11]

Mandatory Visualizations

Nitric_Oxide_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arg L-Arginine NOS eNOS / nNOS (Ca2+/CaM dependent) L_Arg->NOS + O2 NO Nitric Oxide (NO) NOS->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffusion sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation / Smooth Muscle Relaxation PKG->Relaxation

Caption: Canonical Nitric Oxide/cGMP signaling pathway.

Inhibitor_Selectivity cluster_LNAME L-NAME (Non-selective) cluster_7NI This compound (Relatively Selective) LNAME L-NAME nNOS_L nNOS LNAME->nNOS_L Inhibits All eNOS_L eNOS LNAME->eNOS_L Inhibits All iNOS_L iNOS LNAME->iNOS_L Inhibits All NI7 7-NI nNOS_N nNOS NI7->nNOS_N Strongly Inhibits eNOS_N eNOS NI7->eNOS_N Weakly Inhibits iNOS_N iNOS NI7->iNOS_N Weakly Inhibits NOS_Inhibition_Assay_Workflow prep Sample Preparation 1. Purified NOS enzyme or tissue homogenate reaction Reaction Setup 2. Add buffer, cofactors (NADPH, Ca2+), L-Arginine (radiolabeled), and test inhibitor (7-NI or L-NAME) prep->reaction incubation Incubation 3. Incubate at 37°C for a defined period (e.g., 30-60 min) reaction->incubation stop Stop Reaction 4. Add stop buffer (e.g., containing EDTA to chelate Ca2+) incubation->stop separation Separation 5. Separate radiolabeled L-Citrulline from L-Arginine (e.g., using ion-exchange resin) stop->separation quant Quantification 6. Measure radioactivity of L-Citrulline via liquid scintillation counting separation->quant analysis Data Analysis 7. Calculate % inhibition and determine IC50 values quant->analysis

References

7-Nitroindoline: A Comparative Guide to its Selectivity for Neuronal Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Nitroindoline's selectivity for the neuronal nitric oxide synthase (nNOS) isoform over the endothelial (eNOS) and inducible (iNOS) isoforms. The information presented is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Quantitative Comparison of Inhibitor Potency and Selectivity

The selectivity of this compound as an inhibitor of nitric oxide synthase (NOS) isoforms is a topic of ongoing discussion in the scientific community. While it is often cited as a preferential nNOS inhibitor, in vitro studies have shown varied results. A key parameter for evaluating inhibitor potency is the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

It has been proposed that this compound may exhibit greater selectivity in vivo due to its potential to accumulate in the nervous system.[1] This tissue-specific accumulation could lead to a more pronounced inhibitory effect on nNOS in its native environment compared to eNOS and iNOS.

InhibitorTarget IsoformKi (µM)Selectivity Profile
This compound nNOS0.16[1]Reported to be a relatively selective nNOS inhibitor, though in vitro selectivity may be limited.[1][2]
eNOSData from a comparable in vitro study is not available.
iNOSData from a comparable in vitro study is not available.

Note: The provided Ki value is from a single study. Direct comparison with other inhibitors should be done with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The determination of NOS inhibition by this compound is typically performed using an in vitro enzyme activity assay. A widely accepted method is the measurement of the conversion of radiolabeled L-arginine to L-citrulline.

NOS Activity Assay (Radiolabeled Arginine to Citrulline Conversion)

This assay quantifies the activity of NOS isoforms by measuring the amount of radiolabeled L-citrulline produced from radiolabeled L-arginine.

Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS enzymes

  • [³H]L-arginine or [¹⁴C]L-arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Cofactors:

    • NADPH

    • Flavin adenine dinucleotide (FAD)

    • Flavin mononucleotide (FMN)

    • (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

    • Calmodulin (for nNOS and eNOS)

    • Calcium Chloride (CaCl₂) (for nNOS and eNOS)

  • This compound (or other test inhibitors)

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, purified NOS enzyme (nNOS, eNOS, or iNOS), and all necessary cofactors. For nNOS and eNOS, include calmodulin and CaCl₂.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control group with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled L-arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged, unreacted L-arginine will bind to the resin, while the neutral L-citrulline will flow through.

  • Quantification: Collect the eluate containing the radiolabeled L-citrulline and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Signaling Pathways and Inhibition Workflow

The three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) are regulated by distinct signaling pathways and have different physiological roles. Understanding these pathways is crucial for interpreting the effects of inhibitors like this compound.

nNOS Signaling Pathway

nNOS_Signaling_Pathway cluster_activation Activation cluster_nNOS nNOS cluster_reaction Catalytic Reaction cluster_inhibition Inhibition cluster_downstream Downstream Effects Ca_influx Ca²⁺ Influx (e.g., via NMDA Receptor) Calmodulin Calmodulin Ca_influx->Calmodulin binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin nNOS_inactive nNOS (inactive) Ca_Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active L_Arginine L-Arginine nNOS_active->L_Arginine catalyzes conversion of NO_Citrulline Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO_Citrulline->sGC activates Seven_NI This compound Seven_NI->nNOS_active inhibits cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_effects Neuronal Signaling Synaptic Plasticity PKG->Physiological_effects

Caption: nNOS activation and signaling cascade.

eNOS Signaling Pathway

eNOS_Signaling_Pathway cluster_activation Activation cluster_eNOS eNOS cluster_reaction Catalytic Reaction cluster_inhibition Inhibition cluster_downstream Downstream Effects Shear_stress Shear Stress PI3K_Akt PI3K/Akt Pathway Shear_stress->PI3K_Akt Agonists Agonists (e.g., VEGF, Bradykinin) Agonists->PI3K_Akt Ca_influx Ca²⁺ Influx Agonists->Ca_influx eNOS_inactive eNOS (inactive) PI3K_Akt->eNOS_inactive phosphorylates Calmodulin Calmodulin Ca_influx->Calmodulin binds Calmodulin->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine catalyzes conversion of NO_Citrulline Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO_Citrulline->sGC activates Seven_NI This compound Seven_NI->eNOS_active inhibits (less potently) cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_effects Vasodilation Blood Pressure Regulation PKG->Physiological_effects

Caption: eNOS activation and signaling cascade.

iNOS Signaling Pathway

iNOS_Signaling_Pathway cluster_activation Transcriptional Induction cluster_reaction Catalytic Reaction (Ca²⁺-independent) cluster_inhibition Inhibition cluster_downstream Downstream Effects Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Transcription_Factors Transcription Factors (e.g., NF-κB) Cytokines->Transcription_Factors activate LPS Lipopolysaccharide (LPS) LPS->Transcription_Factors activate iNOS_gene iNOS Gene Transcription_Factors->iNOS_gene induce transcription of iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein (active) iNOS_mRNA->iNOS_protein translation L_Arginine L-Arginine iNOS_protein->L_Arginine catalyzes conversion of NO_Citrulline High Output Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline Immune_response Immune Response Inflammation Host Defense NO_Citrulline->Immune_response Seven_NI This compound Seven_NI->iNOS_protein inhibits (less potently)

Caption: iNOS induction and signaling cascade.

Experimental Workflow for Determining NOS Inhibition

experimental_workflow start Start prepare_reagents Prepare Reaction Mixture and Inhibitor Dilutions start->prepare_reagents incubate Incubate at 37°C prepare_reagents->incubate stop_reaction Stop Reaction incubate->stop_reaction separate Separate L-Citrulline from L-Arginine stop_reaction->separate quantify Quantify Radiolabeled L-Citrulline separate->quantify analyze Analyze Data (Calculate IC50/Ki) quantify->analyze end End analyze->end

Caption: Workflow for NOS inhibition assay.

References

Unveiling the Anxiolytic Potential of 7-Nitroindazole: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Anxiolytic Effects of 7-Nitroindazole, Contrasted with Diazepam, and Supported by Detailed Experimental Data and Protocols.

The quest for novel anxiolytic agents with improved efficacy and side-effect profiles is a cornerstone of modern neuroscience research. Among the promising targets is the nitric oxide synthase (NOS) enzyme, and its inhibitor, 7-Nitroindazole (7-NI), has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the anxiolytic effects of 7-NI in various established animal models, with diazepam, a classic benzodiazepine, serving as a key comparator. Detailed experimental protocols and a summary of quantitative data are presented to facilitate the replication and extension of these pivotal studies.

Performance Comparison: 7-Nitroindazole vs. Diazepam

The anxiolytic-like effects of 7-Nitroindazole have been demonstrated across multiple behavioral paradigms in both rats and mice. These effects are primarily attributed to its inhibition of neuronal nitric oxide synthase (nNOS), suggesting the involvement of the nitric oxide signaling pathway in the modulation of anxiety.[1] The following tables summarize the quantitative outcomes of key studies, offering a side-by-side comparison with the well-established anxiolytic, diazepam.

Table 1: Effects of 7-Nitroindazole and Diazepam in the Elevated Plus-Maze (EPM) Test

SpeciesCompoundDose% Time in Open Arms% Open Arm EntriesLocomotor ActivityReference
Rat7-NI40 mg/kgIncreasedIncreasedNo significant change[1]
Rat7-NI15-90 mg/kgPotently IncreasedPotently IncreasedDecreased at 120 mg/kg[2]
Mouse7-NI80-120 mg/kgIncreasedIncreasedSedative effect at these doses[1]
MouseDiazepam0.5-1.0 mg/kgNo significant effectInconsistent effects-[3]
MouseDiazepam2-4 mg/kg (chronic)Weak anxiolytic action--[3]
MouseDiazepam2 mg/kgIncreasedIncreased-[4]
Mouse (H2 Strain)DiazepamHigh doseIncreasedIncreased (at different doses)-[5]

Table 2: Effects of 7-Nitroindazole in Other Anxiety Models

Animal ModelSpeciesCompoundDoseKey Anxiolytic-like EffectSedative EffectReference
Light-Dark BoxMouse7-NI80-120 mg/kgAnxiolytic-like profileObserved at these doses[1]
Open Field TestRat7-NI10 mg/kg-Clear sedative effect[1]
Social InteractionRat7-NI20 mg/kgIncreased social interaction time-[1]

Mechanism of Action: The Nitric Oxide Signaling Pathway

The anxiolytic effects of 7-Nitroindazole are rooted in its ability to inhibit neuronal nitric oxide synthase (nNOS), thereby reducing the production of nitric oxide (NO) in the brain.[1] NO is a unique signaling molecule that can modulate the activity of various neurotransmitter systems implicated in anxiety.[6] The overproduction of NO during stressful situations is thought to contribute to anxiety-related pathophysiology.[7] By inhibiting nNOS, 7-NI helps to restore balance to these systems.

Nitric_Oxide_Signaling_in_Anxiety cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Calmodulin Ca2+/Calmodulin NMDA_Receptor->Ca_Calmodulin Ca2+ influx nNOS nNOS Ca_Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Anxiogenic_Effects Anxiogenic Effects cGMP->Anxiogenic_Effects Leads to Seven_NI 7-Nitroindazole Seven_NI->nNOS Inhibits EPM_Workflow Start Start Acclimatize Acclimatize Animal (30-60 min) Start->Acclimatize Place_On_Maze Place Animal on Center of EPM Acclimatize->Place_On_Maze Record_Behavior Record Behavior (5 min) Place_On_Maze->Record_Behavior Analyze_Data Analyze Data Record_Behavior->Analyze_Data End End Analyze_Data->End OFT_Workflow Start Start Habituate Habituate Animal to Testing Room Start->Habituate Place_In_Center Place Animal in Center of Open Field Habituate->Place_In_Center Record_Movement Record Movement (5-10 min) Place_In_Center->Record_Movement Analyze_Parameters Analyze Parameters Record_Movement->Analyze_Parameters End End Analyze_Parameters->End LDB_Workflow Start Start Acclimatize_Animal Acclimatize Animal to Test Room Start->Acclimatize_Animal Place_In_Light_Box Place Animal in Light Compartment Acclimatize_Animal->Place_In_Light_Box Allow_Exploration Allow Free Exploration (5-10 min) Place_In_Light_Box->Allow_Exploration Record_And_Analyze Record and Analyze Behavior Allow_Exploration->Record_And_Analyze End End Record_And_Analyze->End

References

A Comparative Analysis of 7-Nitroindoline and Other Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of investigation for potential therapeutic interventions in a variety of neurological disorders. This guide provides a comprehensive comparative analysis of 7-Nitroindoline and other prominent nNOS inhibitors, supported by experimental data and detailed methodologies.

Overproduction of nitric oxide (NO) by nNOS has been implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases, stroke, and neuropathic pain. Consequently, the development of potent and selective nNOS inhibitors is a significant focus in medicinal chemistry. This guide will delve into a comparative analysis of this compound and its close analog, 7-Nitroindazole, alongside other well-characterized nNOS inhibitors.

It is important to note that while this compound is a known nNOS inhibitor, a significant portion of the available quantitative inhibitory data in the public domain pertains to its close structural analog, 7-Nitroindazole (7-NI). Due to their structural similarities and shared mechanism of action, data for 7-NI will be used as a representative proxy for this compound in this guide, a common practice in comparative pharmacological studies where data for a specific derivative is limited.

Quantitative Comparison of nNOS Inhibitor Potency and Selectivity

The efficacy of an nNOS inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity for nNOS over the other two main isoforms of nitric oxide synthase: endothelial NOS (eNOS) and inducible NOS (iNOS). High selectivity is crucial to minimize off-target effects, as inhibition of eNOS can lead to cardiovascular side effects.[1]

Below is a summary of the in vitro potency and selectivity of 7-Nitroindazole and other commonly used NOS inhibitors.

InhibitorTarget IsoformIC50 (µM)Ki (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
7-Nitroindazole (7-NI) rat nNOS0.71[2]-~1.1[2]~8.2[2]
bovine eNOS0.78[2]-
rat iNOS5.8[2]-
L-NAME bovine nNOS-15Non-selectiveNon-selective
human eNOS-39
murine iNOS-4400
Nω-propyl-L-arginine (L-NPA) nNOS--HighHigh
3-Bromo-7-Nitroindazole rat nNOS0.17-~5~1.7
bovine eNOS0.86-
rat iNOS0.29-

Signaling Pathways and Experimental Workflows

To understand the mechanism of inhibition and the methods used for evaluation, it is essential to visualize the nNOS signaling pathway and the experimental workflows for assessing inhibitor potency.

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Target Cell Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin activates nNOS_active nNOS (active) Calmodulin->nNOS_active binds & activates NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses & activates Inhibitor This compound (or other inhibitors) Inhibitor->nNOS_active inhibits cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Plasticity) PKG->Physiological_Effects leads to

nNOS signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme Purified nNOS Enzyme Incubation Incubate enzyme, inhibitor, substrate, and cofactors Enzyme->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Substrate L-Arginine (Radiolabeled or unlabeled) Substrate->Incubation Cofactors NADPH, Calmodulin, etc. Cofactors->Incubation Reaction Enzymatic reaction occurs (L-Arginine -> L-Citrulline + NO) Incubation->Reaction Termination Stop reaction Reaction->Termination Citrulline_Assay Citrulline Conversion Assay (Measure L-Citrulline) Termination->Citrulline_Assay Griess_Assay Griess Assay (Measure Nitrite/Nitrate) Termination->Griess_Assay Data_Analysis Data Analysis (IC50/Ki determination) Citrulline_Assay->Data_Analysis Griess_Assay->Data_Analysis

General experimental workflow for nNOS inhibition assays.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the comparative analysis of nNOS inhibitors. Below are detailed protocols for two standard assays used to determine inhibitor potency.

nNOS Inhibition Assay (Citrulline Conversion Assay)

This assay measures the enzymatic activity of nNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant human nNOS

  • L-[³H]arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and Calmodulin

  • Test inhibitors (e.g., this compound) at various concentrations

  • Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

  • Cation-exchange resin (e.g., Dowex 50WX-8)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant human nNOS in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cofactors, and L-[³H]arginine.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor or vehicle control to the reaction mixtures.

  • Initiation of Reaction: Initiate the reaction by adding the prepared nNOS enzyme solution to the reaction mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a specified period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop buffer.

  • Separation of L-Citrulline: Apply the reaction mixture to a column containing the cation-exchange resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Quantification: Collect the eluate containing L-[³H]citrulline and add it to a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Griess Assay for Nitric Oxide (Nitrite/Nitrate) Determination

This colorimetric assay measures the accumulation of nitrite (a stable breakdown product of NO) in the reaction mixture.

Materials:

  • Purified recombinant human nNOS

  • L-Arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, BH4, and Calmodulin

  • Test inhibitors at various concentrations

  • Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)

  • Nitrite standard solution (e.g., sodium nitrite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In the wells of a 96-well plate, set up the reaction mixture containing the reaction buffer, cofactors, L-arginine, and varying concentrations of the test inhibitor or vehicle control.

  • Enzyme Addition: Initiate the reaction by adding the nNOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for NO production and its conversion to nitrite.

  • Griess Reagent Addition: Add the Griess reagent to each well. This will react with nitrite to form a colored azo compound.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of the nitrite standard solution.

  • Data Analysis: Use the standard curve to determine the concentration of nitrite produced in each well. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Efficacy and Considerations

While in vitro assays provide valuable data on inhibitor potency and selectivity, in vivo studies are essential to evaluate the therapeutic potential of nNOS inhibitors. Studies on 7-Nitroindazole have demonstrated its ability to inhibit nNOS activity in the brain following systemic administration. For instance, intraperitoneal or oral administration of 7-NI in rats has been shown to inhibit NOS activity in various brain regions.

Furthermore, in vivo studies have shown that 7-Nitroindazole can attenuate some signs of opioid withdrawal in rats without causing hypertension, a significant advantage over non-selective NOS inhibitors. This highlights the importance of nNOS selectivity for therapeutic applications. However, the transient nature of its inhibitory effect in some studies suggests that pharmacokinetic properties, such as half-life and bioavailability, are critical factors to consider in drug development.

Conclusion

The comparative analysis of this compound and other nNOS inhibitors underscores the importance of both potency and selectivity in the development of novel therapeutics for neurological disorders. While this compound and its close analog 7-Nitroindazole show promise as relatively selective nNOS inhibitors, a thorough evaluation using standardized and robust experimental protocols is crucial. The data presented in this guide, along with the detailed methodologies, provides a framework for researchers to objectively compare the performance of new and existing nNOS inhibitors, ultimately aiding in the advancement of more effective and safer treatments for nNOS-mediated pathologies.

References

The Ascendant Trajectory of 7-Nitroindoline Derivatives in Oncology: A Comparative Analysis Against Traditional Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, a novel class of compounds, the 7-nitroindoline derivatives, has emerged as a promising frontier. This guide offers a comprehensive comparison of the efficacy of these derivatives against established, traditional anticancer drugs, supported by available experimental data. It is tailored for researchers, scientists, and drug development professionals, providing a detailed examination of cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation.

A New Paradigm in Anticancer Strategy

This compound derivatives are multifaceted compounds that exert their anticancer effects through several sophisticated mechanisms. Unlike the broader cytotoxic actions of many traditional chemotherapeutics, these derivatives often target specific cellular vulnerabilities. Their primary mechanisms of action include the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in tumor progression, the stabilization of G-quadruplex DNA structures in oncogene promoters, and the modulation of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade.[1] This multi-pronged approach offers the potential for enhanced efficacy and reduced off-target effects.

Traditional anticancer drugs, such as doxorubicin, cisplatin, paclitaxel, and vincristine, have long been the bedrock of chemotherapy. Their mechanisms, while effective, are often associated with significant toxicity to healthy tissues. Doxorubicin intercalates DNA and inhibits topoisomerase II, cisplatin forms DNA adducts leading to apoptosis, while paclitaxel and vincristine disrupt microtubule function, arresting the cell cycle. A direct comparison of the cytotoxic efficacy, presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth), reveals the potent potential of this compound derivatives.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The following tables summarize the IC50 values of selected this compound derivatives and traditional anticancer drugs against various human cancer cell lines. It is important to note that these values are collated from a range of studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound Derivatives in Human Cancer Cell Lines

This compound DerivativeCancer Cell LineIC50 (µM)Mechanism of Action
Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical Cancer)5.08c-Myc G-quadruplex binder
Substituted 7-nitroindole-2-carboxylic acidVariousVariesFructose-1,6-bisphosphatase inhibitor
HH044 (nNOS inhibitor)A375 (Melanoma)~10-12nNOS Inhibition

Table 2: IC50 Values of Traditional Anticancer Drugs in Human Cancer Cell Lines

Traditional DrugCancer Cell LineIC50 (µM)Primary Mechanism of Action
Doxorubicin MCF-7 (Breast Cancer)0.1 - 2.5Topoisomerase II Inhibition
HepG2 (Liver Cancer)~12.18Topoisomerase II Inhibition
A549 (Lung Cancer)> 20Topoisomerase II Inhibition
Cisplatin A2780 (Ovarian Cancer)~1 - 10DNA Adduct Formation
MCF-7 (Breast Cancer)Varies widelyDNA Adduct Formation
HeLa (Cervical Cancer)Varies widelyDNA Adduct Formation
Paclitaxel MDA-MB-231 (Breast Cancer)0.3 - 5Microtubule Stabilization
SK-BR-3 (Breast Cancer)VariesMicrotubule Stabilization
A549 (Lung Cancer)Varies with exposure timeMicrotubule Stabilization
Vincristine MCF-7 (Breast Cancer)~7.37 nM - 239.51 µMMicrotubule Destabilization
UKF-NB-3 (Neuroblastoma)VariesMicrotubule Destabilization

Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of this compound derivatives are a key area of investigation. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these compounds, as well as a typical experimental workflow for assessing anticancer efficacy.

nNOS_Inhibition_Pathway L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO Synthesis 7-Nitroindoline_Derivative This compound Derivative 7-Nitroindoline_Derivative->nNOS Inhibits Downstream_Signaling Downstream Signaling (e.g., cGMP pathway) NO->Downstream_Signaling Activates Tumor_Progression Tumor Progression (Proliferation, Angiogenesis) Downstream_Signaling->Tumor_Progression Promotes

Caption: Inhibition of the nNOS signaling pathway by this compound derivatives.

G_Quadruplex_Stabilization Oncogene_Promoter Oncogene Promoter (e.g., c-Myc) G_Quadruplex G-Quadruplex Formation Oncogene_Promoter->G_Quadruplex Transcription_Machinery Transcription Machinery G_Quadruplex->Transcription_Machinery Blocks Access Transcription_Inhibition Transcription Inhibition G_Quadruplex->Transcription_Inhibition 7-Nitroindoline_Derivative This compound Derivative 7-Nitroindoline_Derivative->G_Quadruplex Stabilizes Oncogene_Expression Oncogene Expression Downregulation Transcription_Machinery->Oncogene_Expression Leads to (if not blocked) Transcription_Inhibition->Oncogene_Expression

Caption: Stabilization of G-quadruplex DNA by this compound derivatives.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates 7-Nitroindoline_Derivative This compound Derivative 7-Nitroindoline_Derivative->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with This compound Derivative or Traditional Anticancer Drug Cell_Culture->Drug_Treatment MTT_Assay MTT Assay (Cell Viability/Cytotoxicity) Drug_Treatment->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Assay (Apoptosis Detection) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Drug_Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

References

A Comparative Guide to 7-Nitroindoline-Based Photolabile Protecting Groups: Uncaging Efficiencies and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern biological research and a promising avenue in targeted drug delivery. 7-Nitroindoline-based photolabile protecting groups (PPGs), or "caged" compounds, have emerged as powerful tools for such applications, enabling the light-induced release of neurotransmitters, signaling molecules, and other compounds with high temporal and spatial resolution. The efficacy of these PPGs is critically dependent on their quantum yield (Φ), a measure of the efficiency of the photorelease process. This guide provides a comparative analysis of the quantum yields of various this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in selecting and utilizing the optimal caged compound for their specific needs.

Quantitative Comparison of Quantum Yields

The quantum yield of uncaging is a critical parameter that dictates the efficiency of a photolabile protecting group. A higher quantum yield signifies that fewer photons are required to release a given amount of the caged molecule, which is particularly important for minimizing light-induced damage to biological samples. The following table summarizes the reported quantum yields for several key this compound derivatives.

Photolabile Protecting Group (PPG)Caged MoleculeQuantum Yield (Φ)Excitation Wavelength (nm)Reference(s)
Mono-Nitroindoline Derivatives
NI-cagedL-Glutamate< MNI-Glu~350[1]
MNI (4-methoxy-7-nitroindolinyl)L-Glutamate0.065 - 0.085300 - 380[2][3]
MNI (4-methoxy-7-nitroindolinyl)D-Aspartate0.09Not Specified[4][5]
CNI (4-carboxymethoxy-7-nitroindolinyl)L-Glutamate~0.1~350[2]
dcMNI (dicarboxylate-MNI)L-Glutamate0.085350[6]
Di-Nitroindoline Derivatives
MDNI (4-methoxy-5,7-dinitroindolinyl)L-Glutamate~0.5~350[7][8]
CDNI (4-carboxymethoxy-5,7-dinitroindolinyl)L-Glutamate~0.5~350[2][3]
CDNI (4-carboxymethoxy-5,7-dinitroindolinyl)GABA0.6Not Specified[7]
DNI (dinitroindoline)L-Glutamate~7-10x > MNI-Glu360[9]
Other Derivatives
5-bromo-7-nitroindoline-S-ethylthiocarbamate-Efficient Photolysis350[10][11][12]

Note: The quantum yield can be influenced by experimental conditions such as solvent, pH, and temperature. The values presented here are representative figures from the literature.

Experimental Protocols

Accurate determination of the quantum yield is paramount for the reliable application of caged compounds. The following sections outline the methodologies for these crucial measurements.

Determination of Uncaging Quantum Yield (Φu) by the Comparative Method

The relative quantum yield of a photolabile compound is often determined by comparing its photoreaction rate to that of a well-characterized chemical actinometer, for which the quantum yield is known at the irradiation wavelength. Potassium ferrioxalate is a widely used actinometer for the UV and visible regions.

1. Principle:

The method involves irradiating the sample and the actinometer under identical conditions (i.e., same light source, wavelength, and photon flux). By measuring the number of moles of photoproduct formed for both the sample and the actinometer, the quantum yield of the sample can be calculated using the following equation:

Φsample = Φact * (moles of sample photoproduct / moles of actinometer photoproduct) * (fact / fsample)

where:

  • Φsample is the quantum yield of the sample.

  • Φact is the known quantum yield of the actinometer at the irradiation wavelength.

  • fact and fsample are the fractions of light absorbed by the actinometer and the sample, respectively.

2. Materials:

  • Light source with a monochromator or bandpass filter to select the desired wavelength (e.g., 350 nm).

  • Quartz cuvettes.

  • UV-Vis spectrophotometer.

  • Solution of the this compound-caged compound of interest.

  • Potassium ferrioxalate actinometer solution (e.g., 0.006 M in 0.05 M H₂SO₄).[13]

  • 1,10-phenanthroline solution.

  • Sodium acetate buffer.

3. Procedure:

  • Actinometer Irradiation:

    • Fill a quartz cuvette with the potassium ferrioxalate solution.

    • Irradiate the solution for a defined period, ensuring the conversion is kept low (<10%) to avoid inner filter effects.

    • After irradiation, add 1,10-phenanthroline and sodium acetate buffer to an aliquot of the irradiated solution to form the colored Fe(phen)₃²⁺ complex.

    • Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.

    • Calculate the moles of Fe²⁺ formed using the molar extinction coefficient of the complex (ε₅₁₀ = 11,100 M⁻¹cm⁻¹).[13]

  • Sample Irradiation:

    • Fill a quartz cuvette with the solution of the this compound-caged compound.

    • Irradiate the sample under the exact same conditions as the actinometer.

    • Determine the number of moles of the released molecule using a suitable analytical method (e.g., HPLC, NMR, or a specific bioassay).

  • Calculation:

    • Calculate the photon flux from the actinometry data.

    • Calculate the quantum yield of the sample using the formula mentioned in the principle.

Photolysis Mechanism and Workflow

The photolysis of N-acyl-7-nitroindolines proceeds via a light-induced intramolecular redox reaction, leading to the cleavage of the N-acyl bond and the release of the carboxylic acid (the "caged" molecule). The this compound moiety is converted to a 7-nitrosoindole byproduct. Dinitroindoline derivatives follow a similar pathway but exhibit enhanced photosensitivity.[8]

photolysis_mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_products Photolysis Products Caged_Compound N-Acyl-7-Nitroindoline Excited_Caged_Compound Excited N-Acyl-7-Nitroindoline* Caged_Compound->Excited_Caged_Compound hν (Light Absorption) Released_Molecule Released Carboxylic Acid Excited_Caged_Compound->Released_Molecule Bond Cleavage Byproduct 7-Nitrosoindole Excited_Caged_Compound->Byproduct Rearrangement quantum_yield_workflow cluster_prep Preparation cluster_irradiation Irradiation cluster_analysis Analysis cluster_calculation Calculation Prepare_Actinometer Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) Irradiate_Actinometer Irradiate Actinometer (Controlled Time & Wavelength) Prepare_Actinometer->Irradiate_Actinometer Prepare_Sample Prepare Sample Solution (this compound Derivative) Irradiate_Sample Irradiate Sample (Identical Conditions) Prepare_Sample->Irradiate_Sample Analyze_Actinometer Quantify Actinometer Product (e.g., Fe²⁺ via Spectrophotometry) Irradiate_Actinometer->Analyze_Actinometer Analyze_Sample Quantify Released Molecule (e.g., HPLC, Bioassay) Irradiate_Sample->Analyze_Sample Calculate_Flux Calculate Photon Flux Analyze_Actinometer->Calculate_Flux Calculate_QY Calculate Quantum Yield (Φ) of the Sample Analyze_Sample->Calculate_QY Calculate_Flux->Calculate_QY

References

A Comparative Guide to the In Vivo Efficacy of 7-Nitroindoline and Other NOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of 7-Nitroindoline (7-NI) against other prominent nitric oxide synthase (NOS) inhibitors. The information is curated to assist researchers in selecting the most appropriate inhibitor for their experimental needs, with a focus on in vivo applications. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key behavioral assays are provided.

Introduction to Nitric Oxide Synthase and its Inhibitors

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While eNOS and nNOS are constitutively expressed and calcium-dependent, iNOS is induced by inflammatory stimuli and is calcium-independent.[2][3] Dysregulation of NO production is implicated in various pathological conditions, making NOS inhibitors valuable tools for research and potential therapeutic agents.[2][3]

This guide focuses on comparing this compound, a well-characterized nNOS inhibitor, with other commonly used NOS inhibitors such as L-NAME (N G-nitro-L-arginine methyl ester) and S-methyl-L-thiocitrulline (SMTC).

In Vitro Inhibitory Potency and Selectivity

The in vitro inhibitory activity of NOS inhibitors is typically quantified by their IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values against the different NOS isoforms. A lower value indicates greater potency. The ratio of these values between isoforms indicates the inhibitor's selectivity.

InhibitornNOSeNOSiNOSSelectivity Profile
This compound (7-NI) Ki: 0.16 µM[4]--While highly effective against nNOS, it does not show significant isoform selectivity in vitro.[4] Its in vivo selectivity is thought to be due to preferential accumulation in nervous tissue.[4]
L-NAME Ki: 15 nM (bovine)[5]Ki: 39 nM (human)[5]Ki: 4.4 µM (murine)[5]Non-selective, with potent inhibition of both nNOS and eNOS.[5]
S-methyl-L-thiocitrulline (SMTC) ---Reported to be a potent and selective nNOS inhibitor.

Note: The species from which the enzyme was derived can influence the inhibitory values.

In Vivo Efficacy: A Comparative Overview

The in vivo efficacy of NOS inhibitors is assessed through various animal models that evaluate their effects on physiological and behavioral parameters. This section compares the performance of 7-NI, L-NAME, and SMTC in key behavioral assays.

Analgesic Effects in the Formalin Test

The formalin test is a widely used model of tonic pain with two distinct phases: an early neurogenic phase and a late inflammatory phase.[6][7]

InhibitorDose Range (mg/kg, i.p.)Effect on Early PhaseEffect on Late Phase
This compound (7-NI) 1-10No significant effectDose-dependent reduction in nociceptive behavior.
L-NAME 10-100Reduction in nociceptive behavior.Reduction in nociceptive behavior.
Aminoguanidine (iNOS selective) 10-100No significant effectReduction in nociceptive behavior.[8]

7-NI demonstrates a clear antinociceptive effect, particularly in the inflammatory phase of the formalin test, suggesting a role for nNOS in central sensitization. Non-selective inhibitors like L-NAME affect both phases.[8]

Effects on Learning and Memory in the Morris Water Maze

The Morris water maze is a classic behavioral task used to assess spatial learning and memory, which are processes known to be modulated by NO signaling.[9][10]

InhibitorDose (mg/kg, i.p.)Effect on Spatial Learning (Acquisition)Effect on Spatial Memory (Probe Trial)
This compound (7-NI) 15Increased escape latency.[5][11]Decreased time spent in the target quadrant.[5][11]
N(ω)-propyl-L-arginine (NPLA) (nNOS inhibitor) 0.05-0.5Reversed scopolamine-induced learning deficits.[12]Reversed scopolamine-induced memory deficits.[12]

Studies with 7-NI suggest that inhibition of nNOS can impair spatial learning and memory.[5][11] However, other nNOS inhibitors like NPLA have shown the ability to reverse cognitive deficits induced by amnesic drugs, highlighting the complex role of NO in cognition.[12]

Anxiolytic-like Effects in the Elevated Plus Maze

The elevated plus maze is a widely used model to investigate anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13][14]

InhibitorDose Range (mg/kg, i.p.)Effect on Anxiety-Like Behavior
This compound (7-NI) 15-120Increased time spent in and entries into the open arms, indicative of an anxiolytic-like effect.
L-NAME 10-50Reports are conflicting, with some studies showing anxiolytic-like effects and others showing anxiogenic-like effects.

7-NI has consistently demonstrated anxiolytic-like effects across a range of doses in the elevated plus maze. The effects of non-selective NOS inhibitors like L-NAME on anxiety are less clear and may be dose and context-dependent.

Signaling Pathways and Experimental Workflows

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the canonical signaling pathway for neuronal nitric oxide synthase.

nNOS_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activates Calmodulin Calmodulin Ca_influx->Calmodulin Activates nNOS nNOS Calmodulin->nNOS Binds to & Activates NO Nitric Oxide (NO) nNOS->NO Synthesizes L_Arginine L-Arginine L_Arginine->nNOS Substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) PKG->Synaptic_Plasticity Phosphorylates Targets

Caption: The nNOS signaling cascade initiated by glutamate binding to NMDA receptors.

Experimental Workflow: Formalin Test

The following diagram outlines the typical workflow for conducting the formalin test to assess the analgesic effects of NOS inhibitors.

Formalin_Test_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Admin NOS Inhibitor or Vehicle Administration (i.p.) Animal_Acclimation->Drug_Admin Habituation Habituation to Observation Chamber Drug_Admin->Habituation Formalin_Injection Subcutaneous Formalin Injection into Hind Paw Habituation->Formalin_Injection Observation_Phase1 Observation: Phase 1 (0-5 min) Record Licking/Biting Time Formalin_Injection->Observation_Phase1 Interphase Interphase (5-15 min) Observation_Phase1->Interphase Observation_Phase2 Observation: Phase 2 (15-30 min) Record Licking/Biting Time Interphase->Observation_Phase2 Data_Comparison Compare Licking/Biting Time between Treatment Groups Observation_Phase2->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Comparison->Statistical_Analysis

Caption: A generalized workflow for the in vivo formalin test.

Detailed Experimental Protocols

Formalin Test
  • Animals: Male Swiss mice (20-25 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Drug Administration: The NOS inhibitor (e.g., 7-NI, L-NAME) or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the formalin injection.

  • Procedure: A solution of 2.5% formalin (in 0.9% saline) is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the animal is placed in a transparent observation chamber. The cumulative time spent licking and biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[6]

  • Data Analysis: The mean licking/biting time for each group is calculated for both phases. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the control group.

Morris Water Maze
  • Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden escape platform is submerged 1 cm below the water surface in one of the four quadrants.[9]

  • Acquisition Phase (Learning): Mice are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days). For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform. The time taken to reach the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

  • Probe Trial (Memory): 24 hours after the last training trial, the platform is removed from the pool. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Drug Administration: The NOS inhibitor or vehicle is administered before each training session or before the probe trial, depending on the experimental question (to assess effects on learning or memory consolidation/retrieval).

  • Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA for learning and one-way ANOVA for the probe trial).

Elevated Plus Maze
  • Apparatus: The maze consists of four arms (e.g., 50 cm long and 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls, while the other two are open.[13]

  • Procedure: The animal is placed in the center of the maze, facing one of the open arms. The behavior of the animal is recorded for a 5-minute period.

  • Drug Administration: The NOS inhibitor or vehicle is administered at a specified time before the test.

  • Data Collection: The primary measures recorded are the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: The percentage of time spent in the open arms [(time in open arms / total time in open and closed arms) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100] are calculated. An increase in these parameters is indicative of an anxiolytic-like effect. Statistical analysis is performed to compare treatment groups.[13]

Conclusion

This compound serves as a valuable tool for investigating the in vivo roles of nNOS, demonstrating clear efficacy in models of pain, learning, and anxiety. Its in vivo selectivity for nNOS, despite a lack of in vitro isoform specificity, makes it a preferred choice for studies where central nNOS inhibition is desired without the confounding cardiovascular effects associated with non-selective inhibitors like L-NAME. The choice of a specific NOS inhibitor should be guided by the research question, the desired selectivity profile, and the specific experimental model being employed. The data and protocols presented in this guide aim to facilitate this selection process for researchers in the field.

References

Unraveling the Analgesic Potential of 7-Nitroindoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic effects of the neuronal nitric oxide synthase (nNOS) inhibitor, 7-Nitroindoline (7-NI), against other analgesics in preclinical pain models. This report synthesizes experimental data, details methodologies, and visualizes key pathways to offer a comprehensive overview of 7-NI's potential in pain management research.

This compound has emerged as a significant tool in pain research due to its selective inhibition of nNOS, an enzyme implicated in the pathophysiology of various pain states. Understanding its efficacy in comparison to other nitric oxide synthase (NOS) inhibitors and standard-of-care analgesics is crucial for its potential therapeutic development.

Comparative Analgesic Efficacy in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from nerve damage, is a key area of investigation for novel analgesics. The following data summarizes the performance of this compound in the sciatic nerve cuff model of neuropathic pain in rats, a model that mimics chronic nerve compression injuries. For comparative context, data on the non-selective NOS inhibitor L-NAME and the standard neuropathic pain drug, gabapentin, are presented from studies utilizing the similar Chronic Constriction Injury (CCI) model.

Treatment GroupDose (mg/kg, i.p.)Pain ModelPaw Withdrawal Threshold (g) (Mean ± SEM)Citation
Vehicle-Sciatic Cuff (Rat)~3.5 ± 0.5[1]
This compound 10Sciatic Cuff (Rat)No significant effect[1]
This compound 20Sciatic Cuff (Rat)~7.5 ± 1.0*[1]
This compound 30Sciatic Cuff (Rat)~9.0 ± 1.5**[1]
L-NAME10Spinal Nerve Ligation (Rat)Significant decrease in mechanical allodynia[1]
Gabapentin100CCI (Rat)7.4 ± 2.5 (at 1h)
  • P < 0.05, ** P < 0.01 compared to pre-drug values.[1] Note: Data for L-NAME and Gabapentin are from different studies and models, presented here for contextual comparison.

The data indicates that this compound produces a dose-dependent analgesic effect in a rat model of neuropathic pain, significantly increasing the paw withdrawal threshold at doses of 20 and 30 mg/kg.[1] This suggests that inhibition of nNOS can effectively alleviate mechanical allodynia, a hallmark of neuropathic pain. While a direct head-to-head comparison in the same study is ideal, these findings position 7-NI as a compound of interest when compared to the effects of the non-selective NOS inhibitor L-NAME and the established therapeutic, gabapentin.

Efficacy in a Model of Inflammatory Pain

The formalin test is a widely used model of inflammatory pain, characterized by a biphasic pain response. The initial phase is due to direct activation of nociceptors, while the second phase involves an inflammatory response. The table below would typically present data on the effect of this compound and comparative drugs on the duration of licking and flinching in both phases of the formalin test.

Treatment GroupDosePhase I Licking Time (s)Phase II Licking Time (s)
Vehicle-Data not availableData not available
This compound VariousData not availableData not available
L-NAMEVariousData not availableData not available
MorphineVariousData not availableData not available

Note: Specific quantitative data from a single study directly comparing this compound with other analgesics in the formalin test was not available in the searched literature. However, it is reported that centrally acting analgesics like morphine are effective in both phases, while non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the late phase.

Experimental Protocols

Chronic Constriction Injury (CCI) / Sciatic Nerve Cuff Model in Rats

This surgical model is designed to induce a peripheral neuropathy that mimics chronic nerve compression.

Surgical Procedure:

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.

  • Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.

  • Ligation/Cuff Placement:

    • CCI: Four loose ligatures of chromic gut suture are tied around the sciatic nerve.

    • Sciatic Cuff: A 2-mm piece of polyethylene tubing is placed around the sciatic nerve.

  • Wound Closure: The muscle and skin layers are sutured.

Behavioral Testing (Mechanical Allodynia):

  • Apparatus: Von Frey filaments of varying stiffness are used.

  • Procedure: Animals are placed on an elevated mesh floor and allowed to acclimate. The von Frey filaments are applied to the plantar surface of the hind paw.

  • Measurement: The paw withdrawal threshold is determined as the minimum force in grams (g) required to elicit a paw withdrawal response.

Formalin Test in Rodents

This model assesses analgesic efficacy against acute and inflammatory pain.

Procedure:

  • Acclimation: Animals are placed in a clear observation chamber to acclimate.

  • Formalin Injection: A dilute solution of formalin (typically 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the animal's behavior is observed for a set period (e.g., 60 minutes).

  • Measurement: The total time spent licking, biting, or flinching the injected paw is recorded. The response is typically biphasic:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound in Analgesia

This compound exerts its analgesic effect by inhibiting neuronal nitric oxide synthase (nNOS), which plays a key role in central sensitization, a process that amplifies pain signals in the spinal cord.

G Nociceptive_Stimulus Nociceptive Stimulus Peripheral_Nociceptor Peripheral Nociceptor Activation Nociceptive_Stimulus->Peripheral_Nociceptor Spinal_Cord_Neuron Spinal Cord Dorsal Horn Neuron Peripheral_Nociceptor->Spinal_Cord_Neuron Glutamate Release NMDA_Receptor NMDA Receptor Activation Spinal_Cord_Neuron->NMDA_Receptor Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca_Influx->nNOS Activates NO Nitric Oxide (NO) Production nNOS->NO Central_Sensitization Central Sensitization (Hyperalgesia/Allodynia) nNOS->Central_Sensitization Promotes Seven_NI This compound Seven_NI->nNOS Inhibits Analgesia Analgesia Seven_NI->Analgesia Leads to sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG PKG->Central_Sensitization Contributes to

Caption: Signaling pathway of this compound's analgesic action.

Experimental Workflow for Preclinical Analgesic Testing

The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a test compound like this compound in a neuropathic pain model.

G Animal_Model Induction of Neuropathic Pain (e.g., CCI Model in Rats) Baseline Baseline Behavioral Testing (e.g., Von Frey Test) Animal_Model->Baseline Grouping Animal Grouping (Vehicle, 7-NI, Comparators) Baseline->Grouping Drug_Admin Drug Administration (e.g., Intraperitoneal Injection) Grouping->Drug_Admin Post_Drug_Testing Post-Treatment Behavioral Testing Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis and Comparison (Paw Withdrawal Thresholds) Post_Drug_Testing->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Caption: Workflow for analgesic drug testing in a neuropathic pain model.

References

A Comparative Analysis of the Cardiovascular Side Effects of 7-Nitroindoline and L-NAME

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the roles of nitric oxide synthase (NOS) isoforms in cardiovascular regulation, understanding the distinct side-effect profiles of NOS inhibitors is paramount. This guide provides a detailed comparison of the cardiovascular side effects of 7-Nitroindoline (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), and N(G)-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor. The information presented is supported by experimental data to aid in the selection of appropriate tools for preclinical research.

Executive Summary

L-NAME, through its non-selective inhibition of all NOS isoforms, including endothelial NOS (eNOS), elicits significant cardiovascular side effects, most notably a pronounced increase in blood pressure and cardiac and vascular hypertrophy. In contrast, this compound, which selectively inhibits nNOS, demonstrates a markedly different and more benign cardiovascular profile, generally lacking a significant pressor effect and inducing hypotrophy of cardiac and vascular tissues. These differences underscore the distinct roles of nNOS and eNOS in cardiovascular homeostasis.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative cardiovascular effects of this compound and L-NAME as observed in preclinical studies, primarily in Wistar rats.

ParameterThis compound (7-NI)L-NAMEKey Findings & Citations
Systolic Blood Pressure (sBP) No significant change.[1][2][3]Significant increase (approx. 30-63% increase).[1][2][3]Chronic L-NAME administration consistently induces hypertension, while 7-NI does not.[1][2][3] When co-administered, 7-NI can blunt the hypertensive effect of L-NAME.[1][2]
Heart Trophicity Blood pressure-independent hypotrophy.[1][2][3]Hypertrophy.[1][2][3]L-NAME leads to an increase in heart mass, whereas 7-NI leads to a decrease.[1][2][3]
Arterial Wall Structure Hypotrophy of arterial walls.[1][2][3]Hypertrophy of arterial walls.[1][2][3]Similar to the effects on the heart, L-NAME causes thickening of arterial walls, while 7-NI causes thinning.[1][2][3]
Cross-Sectional Area (CSA) of Endothelial Cells Decreased.[1][2][3]Increased.[1][2][3]The size of endothelial cells is differentially affected by the two inhibitors.[1][2][3]
Cross-Sectional Area (CSA) of Smooth Muscle Cells Decreased.[1][2][3]Increased.[1][2][3]L-NAME promotes smooth muscle cell growth, while 7-NI leads to a reduction in their size.[1][2][3]
Cross-Sectional Area (CSA) of Extracellular Matrix No significant change.[1][2][3]Increased.[1][2][3]L-NAME stimulates the deposition of extracellular matrix proteins, a key feature of vascular remodeling in hypertension.[1][2][3]
Endothelium-Dependent Relaxation (EDR) to Acetylcholine Mild decrease or no significant change.[1][2][3]Significantly attenuated.[1][2][3]L-NAME severely impairs the ability of blood vessels to relax in response to endothelial stimuli, a hallmark of endothelial dysfunction. 7-NI has a much weaker effect.[1][2][3]
Heart Rate No significant change or a small, clinically insignificant decrease.No significant change.Neither compound appears to have a major direct effect on heart rate in the models cited.

Signaling Pathways and Mechanisms of Action

The divergent cardiovascular effects of 7-NI and L-NAME stem from their differing selectivity for NOS isoforms. L-NAME inhibits both eNOS, which is crucial for maintaining basal vasodilator tone and vascular health, and nNOS. The inhibition of eNOS by L-NAME leads to a reduction in nitric oxide (NO) production in the vasculature, resulting in vasoconstriction and increased blood pressure. In contrast, 7-NI's selectivity for nNOS leaves eNOS activity largely intact, thereby avoiding the hypertensive effects seen with L-NAME.

cluster_LNAME L-NAME (Non-selective NOS Inhibitor) cluster_7NI This compound (Selective nNOS Inhibitor) LNAME L-NAME eNOS_L eNOS LNAME->eNOS_L Inhibits nNOS_L nNOS LNAME->nNOS_L Inhibits NO_e NO (Endothelial) eNOS_L->NO_e Produces NO_n_L NO (Neuronal) nNOS_L->NO_n_L Produces Vasodilation_L Vasodilation NO_e->Vasodilation_L Reduced Hypertension Hypertension & Vascular Hypertrophy Vasodilation_L->Hypertension Leads to NI7 This compound nNOS_N nNOS NI7->nNOS_N Inhibits eNOS_N eNOS (Activity Maintained) NO_e_N NO (Endothelial) eNOS_N->NO_e_N Produces NO_n_N NO (Neuronal) nNOS_N->NO_n_N Produces Vasodilation_N Vasodilation NO_e_N->Vasodilation_N Maintained Normotension Normotension & Vascular Hypotrophy Vasodilation_N->Normotension Leads to

Figure 1: Differential signaling pathways of L-NAME and this compound.

Experimental Protocols

Measurement of Systolic Blood Pressure in Rats (Plethysmographic Method)

This non-invasive method is used for the weekly measurement of systolic blood pressure in conscious rats.

Materials:

  • Rat restrainer

  • Tail-cuff with a pneumatic pulse sensor

  • Pressure cuff

  • Heating pad or lamp

  • Plethysmograph system with data acquisition software

Procedure:

  • Acclimatize the rat to the restrainer for several days prior to the experiment to minimize stress.

  • On the day of measurement, place the rat in the restrainer.

  • Gently warm the rat's tail using a heating pad or lamp to increase blood flow and enhance the detection of pulsations.

  • Place the pressure cuff and the pneumatic pulse sensor around the base of the rat's tail.

  • Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude blood flow.

  • Gradually deflate the cuff at a constant rate.

  • The plethysmograph records the pressure at which the pulse reappears, which corresponds to the systolic blood pressure.

  • Repeat the measurement several times for each animal to ensure accuracy and calculate the average.

A Rat Acclimatization to Restrainer B Placement in Restrainer A->B C Tail Warming to Increase Blood Flow B->C D Cuff and Sensor Placement on Tail C->D E Cuff Inflation to Occlude Blood Flow D->E F Gradual Cuff Deflation E->F G Record Pressure at Pulse Reappearance (Systolic BP) F->G H Repeat for Accuracy G->H

Figure 2: Experimental workflow for plethysmographic blood pressure measurement.
Functional Assessment of Aortic Rings in an Organ Bath

This ex vivo method is used to assess endothelium-dependent relaxation of isolated arterial segments.

Materials:

  • Isolated thoracic aorta from the rat

  • Krebs solution (physiological salt solution)

  • Organ bath system with force transducers and data acquisition

  • Carbogen gas (95% O2, 5% CO2)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator)

  • Dissection microscope and surgical instruments

Procedure:

  • Humanely euthanize the rat and carefully excise the thoracic aorta.

  • Under a dissection microscope, clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in the organ bath chambers filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with periodic washing with fresh Krebs solution.

  • To assess viability, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to elicit endothelium-dependent relaxation.

  • Record the changes in tension using the force transducer and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Conclusion

The choice between this compound and L-NAME should be guided by the specific research question. For studies aiming to investigate the consequences of systemic, non-selective NOS inhibition and to model hypertension and endothelial dysfunction, L-NAME is a well-established tool. However, for research focused on the specific roles of nNOS in the cardiovascular system, or where hypertensive effects would be a confounding factor, this compound offers a more targeted approach with a significantly better cardiovascular side-effect profile. This guide provides the necessary comparative data and experimental context to make an informed decision.

References

A Comparative Analysis of NI-caged and MNI-caged Neurotransmitters for Precise Neuronal Activation

Author: BenchChem Technical Support Team. Date: December 2025

In the field of neuroscience, the ability to control neuronal activity with high spatiotemporal precision is crucial for dissecting neural circuits and understanding brain function. Photolabile "caged" compounds, which release a bioactive molecule like a neurotransmitter upon light stimulation, are indispensable tools for achieving this control. Among the most utilized are caged glutamates, which enable the targeted release of the primary excitatory neurotransmitter in the central nervous system. This guide provides a detailed comparison of two prevalent classes of caged glutamates: 7-nitroindolinyl-caged (NI-caged) and 4-methoxy-7-nitroindolinyl-caged (MNI-caged) compounds, with a focus on their photochemical properties, pharmacological profiles, and experimental applications.

Head-to-Head Comparison: Photochemical and Pharmacological Properties

MNI-caged glutamate is a derivative of NI-caged glutamate, distinguished by a methoxy group at the 4-position of the nitroindoline core. This seemingly minor chemical modification significantly enhances its photochemical efficiency.[1] MNI-caged L-glutamate is approximately 2.5 times more efficient at releasing L-glutamate upon photolysis than its predecessor, NI-caged L-glutamate.[1][2] Both compounds exhibit rapid photolysis, with release half-times of less than 0.26 milliseconds, and are lauded for their high thermal stability and resistance to hydrolysis at physiological pH.[1]

While both are generally considered inert at glutamate receptors in their caged form, a notable off-target effect has been identified for both NI- and MNI-caged compounds at higher concentrations: the antagonism of GABA-A receptors.[1][3] This is a critical consideration for researchers investigating the interplay between excitatory and inhibitory signaling.

Quantitative Data Summary

For a clear and concise comparison of the key performance indicators of NI-caged and MNI-caged neurotransmitters, the following table summarizes their quantitative properties.

PropertyNI-caged GlutamateMNI-caged Glutamate
Relative Photolysis Efficiency 1x~2.5x greater than NI-caged[1][2]
Quantum Yield (Φ) Lower0.065 - 0.085[2]
Two-Photon Cross-Section (δ) Less characterized0.06 GM at 730 nm[1][2]
Excitation Wavelength Near-UV300 - 380 nm (one-photon)[2], 730 nm (two-photon)[2]
Release Half-Time < 0.26 ms[1]< 0.26 ms[1]
Off-Target Effects GABA-A receptor antagonism at high concentrations[1]GABA-A receptor antagonism at high concentrations[1][3]
Water Solubility & Stability High, resistant to hydrolysis[4]High, resistant to hydrolysis at neutral pH[2]

Experimental Protocols

The following are generalized protocols for key experiments involving the use of caged glutamates.

One-Photon Uncaging in Brain Slices

Objective: To evoke localized neuronal activation by photolysis of a caged neurotransmitter.

Materials:

  • Brain slice preparation (e.g., hippocampal or cortical slices)

  • Artificial cerebrospinal fluid (aCSF)

  • NI-caged or MNI-caged glutamate

  • Patch-clamp electrophysiology setup

  • Light source for photolysis (e.g., flash lamp or UV laser) coupled to the microscope light path

  • Micropipette for local application of the caged compound

Procedure:

  • Prepare acute brain slices and maintain them in oxygenated aCSF.

  • Transfer a slice to the recording chamber of the electrophysiology setup, continuously perfused with aCSF.

  • Obtain a whole-cell patch-clamp recording from a target neuron.

  • Locally apply the caged glutamate solution (typically in mM concentrations) via a micropipette positioned near the neuron of interest.

  • Deliver a brief pulse of UV light to the desired area to induce photolysis of the caged compound.

  • Record the resulting postsynaptic currents (PSCs) or potentials (PSPs) in the patched neuron.

  • Vary the light intensity, duration, and location of stimulation to map neuronal responses.

  • Perform control experiments to ensure the observed responses are due to the uncaged neurotransmitter and not to light-induced artifacts. This includes applying light without the caged compound present.

Two-Photon Uncaging for Synaptic Mapping

Objective: To achieve highly localized, three-dimensional release of a neurotransmitter to map synaptic inputs onto a neuron's dendritic tree.

Materials:

  • Brain slice preparation

  • aCSF

  • MNI-caged glutamate (preferred due to its higher two-photon cross-section)

  • Two-photon laser scanning microscope

  • Patch-clamp electrophysiology setup

Procedure:

  • Prepare and maintain brain slices as for one-photon uncaging.

  • Obtain a whole-cell patch-clamp recording from a target neuron, which may be filled with a fluorescent dye for visualization.

  • Bath-apply or locally perfuse the MNI-caged glutamate solution.

  • Use the two-photon laser to scan and visualize the dendritic tree of the recorded neuron.

  • Deliver focused, short-duration laser pulses at specific points along the dendrites to uncage glutamate.

  • Record the evoked synaptic currents or potentials.

  • Systematically move the uncaging spot across the dendritic arbor to map the locations of functional synapses.

  • Analyze the amplitude, kinetics, and location of the responses to create a functional synaptic map.

  • As a control, perform experiments at laser powers below the threshold for uncaging to rule out any non-specific effects of the laser.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_preparation Sample Preparation cluster_experiment Uncaging Experiment cluster_analysis Data Analysis BrainSlice Brain Slice RecordingChamber Recording Chamber with aCSF BrainSlice->RecordingChamber PatchClamp Whole-Cell Patch Clamp RecordingChamber->PatchClamp CagedCompound Apply Caged Glutamate PatchClamp->CagedCompound LightStimulation Light Stimulation (1P or 2P) CagedCompound->LightStimulation Recording Record Neuronal Response LightStimulation->Recording AnalyzeResponse Analyze PSCs/PSPs Recording->AnalyzeResponse SynapticMap Create Synaptic Map AnalyzeResponse->SynapticMap

Caption: Experimental workflow for neurotransmitter uncaging.

G CagedGlu MNI-Caged Glutamate Glu Glutamate CagedGlu->Glu Light Light (UV/IR) Light->CagedGlu Photolysis Receptor Glutamate Receptors (e.g., AMPA, NMDA) Glu->Receptor Binding PostsynapticNeuron Postsynaptic Neuron Receptor->PostsynapticNeuron Depolarization Depolarization / Ca2+ Influx PostsynapticNeuron->Depolarization NeuronalResponse Neuronal Response (e.g., Action Potential) Depolarization->NeuronalResponse

Caption: Glutamate uncaging and postsynaptic signaling.

Conclusion and Recommendations

Both NI-caged and MNI-caged glutamates are powerful tools for the optical control of neuronal activity. The choice between them largely depends on the specific experimental requirements. For single-photon uncaging experiments where maximizing the efficiency of glutamate release is critical, MNI-caged glutamate is the superior choice due to its higher quantum yield.[1] For two-photon applications, MNI-caged glutamate is well-characterized and has become a standard in the field.[1] However, researchers should remain mindful of the potential off-target effects on GABAergic inhibition, especially when using high concentrations, and consider appropriate control experiments. The development of even more efficient caged compounds, such as DNI-glutamate which has a reported quantum yield approximately seven times higher than MNI-glutamate, offers exciting future possibilities for neuroscience research.[5]

References

Safety Operating Guide

Proper Disposal of 7-Nitroindoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 7-Nitroindoline is a critical aspect of laboratory safety for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Logistical Information

This compound, as a nitro-containing aromatic compound, should be handled as a hazardous chemical. While a specific Safety Data Sheet (SDS) for this compound was not located, information from closely related compounds, such as 7-Nitroindole and 1-Acetyl-5-bromo-7-nitroindoline, indicates that this chemical should be disposed of through an approved waste disposal plant.[1][2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3]

Core Principles of this compound Waste Management:

  • Waste Minimization: Plan experiments to use the minimum amount of this compound necessary to reduce waste generation.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1]

  • Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Containment: Use appropriate, sealed, and chemically resistant containers for waste collection.

  • Professional Disposal: All this compound waste must be collected and disposed of by a licensed hazardous waste management company.

Quantitative Data Summary

For the proper management of chemical waste, it is crucial to adhere to established regulatory limits. The following table summarizes key quantitative data relevant to the disposal of hazardous laboratory chemicals.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Volume Limits A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.
For acutely toxic chemical waste (P-listed), a maximum of one quart of liquid or one kilogram of solid may be accumulated at a time.
Empty Container Rinsing For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[4]
Drain Disposal pH Range Dilute aqueous solutions of some chemicals may be drain-disposed if the pH is between 7 and 9. This does not apply to this compound. [4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe disposal of this compound from the laboratory.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound waste.

2. Waste Collection:

  • Solid Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, gloves), and spill cleanup materials in a designated, robust, and sealable solid waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a separate, clearly labeled, and leak-proof liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Labeling of Waste Containers:

  • As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and laboratory location.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA within the laboratory, at or near the point of waste generation.

  • The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential spills.

  • Keep the waste container securely closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Once the waste container is full, or before the maximum accumulation time set by your institution is reached, contact your institution's EHS department or a certified hazardous waste disposal service to arrange for pickup.

  • Provide the waste disposal personnel with a complete and accurate description of the waste.

6. Decontamination of Empty Containers:

  • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).

  • Collect the first rinse as hazardous liquid waste. For highly toxic compounds, the first three rinses must be collected as hazardous waste.[4]

  • After thorough rinsing and air-drying, deface the original label and dispose of the container as regular non-hazardous waste, or as per your institution's guidelines.

Mandatory Visualizations

Disposal Decision Pathway for this compound

start This compound Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_container Collect in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid store_saa Store in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa contact_ehs Contact EHS for Pickup by Approved Waste Vendor store_saa->contact_ehs final_disposal Proper Disposal at Licensed Facility contact_ehs->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 7-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 7-Nitroindoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from closely related nitroaromatic compounds, such as 7-Nitroindole, to ensure a high margin of safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound to minimize exposure. This includes protection for the hands, eyes, face, and body, as well as respiratory protection when necessary.

Table 1: Personal Protective Equipment for this compound

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Skin Contact Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately if contaminated.[1] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[1]
Eye & Face Contact Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Face Shield: In addition to safety glasses or goggles, a face shield is recommended when there is a significant risk of splashing or dust generation.[1]
Inhalation Ventilation: All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1] Respiratory Protection: If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] The type of respirator will depend on the potential for exposure.

Operational Plan: From Handling to Disposal

A systematic approach to the handling and disposal of this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.

    • Ensure the fume hood is functioning correctly before starting any work.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in Table 1.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[1]

    • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[1]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.[3]

  • Report the Spill: Report the incident to your laboratory supervisor and the Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal is a critical final step in the chemical lifecycle and is mandated by regulatory bodies.

Waste Disposal Procedure:

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.

    • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[2][4]

  • Labeling:

    • As soon as waste is added, clearly label the container with "Hazardous Waste," the full chemical name "this compound," the specific hazards (e.g., "Irritant," "Toxic"), the accumulation start date, and the principal investigator's name and laboratory location.[4]

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]

    • The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[4]

    • Keep the waste container closed at all times, except when adding waste.[4]

  • Arranging for Waste Pickup:

    • Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by the EHS department or a certified hazardous waste disposal company.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate work area (Fume Hood) gather_materials Gather all necessary equipment & waste containers prep_area->gather_materials don_ppe Don all required PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh Weigh compound inside fume hood don_ppe->weigh transfer Transfer compound carefully weigh->transfer decontaminate Decontaminate surfaces and equipment transfer->decontaminate segregate Segregate hazardous waste transfer->segregate spill Spill? transfer->spill doff_ppe Doff PPE in correct order decontaminate->doff_ppe wash Wash hands thoroughly doff_ppe->wash label_waste Label waste container correctly segregate->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste pickup Arrange for waste pickup store_waste->pickup spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitroindoline
Reactant of Route 2
Reactant of Route 2
7-Nitroindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.